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  • Product: 1-Amino-1-deoxy-D-galacticol
  • CAS: 488-42-6

Core Science & Biosynthesis

Foundational

What is the chemical structure of 1-Amino-1-deoxy-D-galacticol?

An In-depth Technical Guide to the Chemical Structure of 1-Amino-1-deoxy-D-galactitol Authored by: A Senior Application Scientist Introduction 1-Amino-1-deoxy-D-galactitol is a polyhydroxylated aminocyclitol, an open-cha...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Structure of 1-Amino-1-deoxy-D-galactitol

Authored by: A Senior Application Scientist

Introduction

1-Amino-1-deoxy-D-galactitol is a polyhydroxylated aminocyclitol, an open-chain derivative of the amino sugar galactosamine. As a derivative of D-galactose, where the anomeric hydroxyl group is replaced by an amino group and the entire sugar is reduced to its alditol form, this molecule serves as a crucial building block and structural motif in glycochemistry and medicinal chemistry. Its structural similarity to natural monosaccharides makes it and its derivatives prime candidates for interacting with carbohydrate-binding proteins and enzymes. This guide provides a comprehensive overview of its chemical structure, synthesis, characterization, and its significance in the context of drug development and biochemical research, particularly as a scaffold for potent enzyme inhibitors.

Core Chemical and Structural Identity

The fundamental identity of a molecule is established by a consistent set of nomenclature and structural descriptors. 1-Amino-1-deoxy-D-galactitol is precisely defined by its systematic IUPAC name, which elucidates its stereochemistry, and by various registry numbers and line notations that facilitate its unambiguous identification in databases and literature.

Table 1: Key Identifiers for 1-Amino-1-deoxy-D-galactitol
IdentifierValueSource
IUPAC Name (2R,3S,4R,5S)-6-aminohexane-1,2,3,4,5-pentol[1]
CAS Number 488-42-6; 42015-13-4[1][2][3][4]
Molecular Formula C₆H₁₅NO₅[1][3]
Molecular Weight 181.19 g/mol [1][3]
Canonical SMILES C(O)O)O">C@@HO)N[1]
InChI InChI=1S/C6H15NO5/c7-1-3(9)5(11)6(12)4(10)2-8/h3-6,8-12H,1-2,7H2/t3-,4+,5+,6-/m0/s1[1]
InChIKey SDOFMBGMRVAJNF-KCDKBNATSA-N[1]
Structural Representation and Stereochemistry

The structure of 1-Amino-1-deoxy-D-galactitol is derived from its parent sugar, D-galactose. It is an acyclic hexitol (a six-carbon sugar alcohol) with five hydroxyl groups and a primary amino group at the C-1 position. The stereochemistry is inherited from D-galactose, with specific configurations at carbons 2, 3, 4, and 5, as defined by the IUPAC name (2R, 3S, 4R, 5S). This precise spatial arrangement of hydroxyl groups is critical for its biological recognition and function.

Caption: Fischer projection of 1-Amino-1-deoxy-D-galactitol.

Synthesis and Characterization

The synthesis of amino alditols like 1-Amino-1-deoxy-D-galactitol is most commonly achieved through the reductive amination of the corresponding aldose, in this case, D-galactose. This well-established method offers a direct and efficient route to the target molecule.

Experimental Protocol: Reductive Amination of D-Galactose

This protocol outlines a standard laboratory procedure for the synthesis. The causality behind this choice is its high efficiency and stereochemical retention. The reaction proceeds in two main stages: the formation of an intermediate imine or Schiff base from the reaction of the aldehyde group of D-galactose with ammonia, followed by its in-situ reduction to the primary amine.

Step 1: Dissolution and pH Adjustment

  • D-galactose is dissolved in an aqueous or alcoholic solvent.

  • An excess of an ammonia source (e.g., ammonium acetate, aqueous ammonia) is added. The pH is typically maintained in a slightly acidic to neutral range to facilitate imine formation without degrading the carbohydrate.

Step 2: Introduction of Reducing Agent

  • A reducing agent selective for imines, such as sodium cyanoborohydride (NaBH₃CN) or, more recently, a safer alternative like sodium triacetoxyborohydride (STAB), is added portion-wise to the solution. Catalytic hydrogenation over a metal catalyst (e.g., Palladium on carbon, Raney nickel) is also a viable, scalable method.[5]

Step 3: Reaction Monitoring and Work-up

  • The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) for the consumption of the starting material.

  • Upon completion, the reaction is quenched, and the product is purified from the reaction mixture. Purification often involves ion-exchange chromatography to separate the basic amino alditol from unreacted sugar and salts.

synthesis_workflow cluster_reactants Reactants cluster_process Process cluster_products Products & Purification D_Galactose D-Galactose Imine_Formation Imine Formation (in-situ) D_Galactose->Imine_Formation Ammonia Ammonia (NH₃) Ammonia->Imine_Formation Reducer Reducing Agent (e.g., NaBH₃CN) Reduction Reduction Reducer->Reduction Imine_Formation->Reduction Intermediate Crude_Product Crude Product Mixture Reduction->Crude_Product Purification Ion-Exchange Chromatography Crude_Product->Purification Final_Product 1-Amino-1-deoxy- D-galactitol Purification->Final_Product

Caption: General workflow for the synthesis of 1-Amino-1-deoxy-D-galactitol.

Structural Verification

The unambiguous confirmation of the synthesized product's structure is paramount. A combination of spectroscopic techniques is employed for this purpose.

Table 2: Spectroscopic Characterization Data (Predicted)
TechniqueExpected Features
¹H NMR Complex multiplet signals in the δ 3.4-4.0 ppm region corresponding to the protons on the carbon backbone (H-2 to H-6). A distinct signal for the C1-methylene protons adjacent to the amino group, shifted slightly downfield compared to the other backbone protons. Broad signals for -OH and -NH₂ protons, which are exchangeable with D₂O.[6]
¹³C NMR Six distinct signals corresponding to the six carbon atoms. The C-1 signal will be significantly upfield compared to the C-1 of D-galactose due to the change from an aldehyde to an amino-methyl group. Other carbon signals will be in the typical range for polyols.
Mass Spec (ESI+) A prominent [M+H]⁺ ion peak at m/z 182.10, corresponding to the protonated molecular formula [C₆H₁₅NO₅+H]⁺.
FTIR Broad O-H and N-H stretching bands (3200-3500 cm⁻¹), C-H stretching bands (2850-3000 cm⁻¹), N-H bending (scissoring) vibration (~1600 cm⁻¹), and strong C-O stretching bands (1000-1200 cm⁻¹).

Biological Significance and Research Applications

The true value of 1-Amino-1-deoxy-D-galactitol lies not in its own biological activity, which is generally modest, but in its role as a molecular scaffold. Its structure mimics the transition state of glycoside hydrolysis, making its derivatives potent inhibitors of glycosidases.

Glycosidase Inhibition

Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds. Inhibitors of these enzymes are crucial tools for studying carbohydrate metabolism and have therapeutic applications in areas like diabetes, viral infections, and lysosomal storage diseases. By modifying 1-Amino-1-deoxy-D-galactitol, for instance, by cyclizing it to form an iminosugar like 1,5-dideoxy-1,5-imino-D-galactitol, researchers can create powerful and specific inhibitors of galactosidases.[5][7] These iminosugars, where a nitrogen atom replaces the endocyclic oxygen of the parent sugar, are protonated at physiological pH and mimic the oxocarbenium ion-like transition state of the enzymatic reaction, leading to tight binding and inhibition.

biological_application cluster_derivatives Chemical Modification cluster_targets Biological Targets & Outcomes Scaffold 1-Amino-1-deoxy-D-galactitol (Scaffold) Iminosugar 1,5-Dideoxy-1,5-imino-D-galactitol (Iminosugar Derivative) Scaffold->Iminosugar Cyclization Other_Deriv Other N-alkylated or functionalized derivatives Scaffold->Other_Deriv Functionalization Galactosidase α/β-Galactosidases Iminosugar->Galactosidase Binds to Active Site Inhibition Enzyme Inhibition Galactosidase->Inhibition Leads to Therapeutic Therapeutic Potential (e.g., Fabry Disease) Inhibition->Therapeutic Has

Caption: Role of 1-Amino-1-deoxy-D-galactitol as a scaffold for glycosidase inhibitors.

Applications in Drug Development

The development of small molecule inhibitors for carbohydrate-processing enzymes is a vibrant area of pharmaceutical research. The galactitol backbone of this molecule provides a stereochemically rich template that can be elaborated to achieve high affinity and selectivity for specific enzyme targets. For example, derivatives are investigated as pharmacological chaperones for lysosomal storage disorders like Fabry disease, where they can help stabilize mutant α-galactosidase A, improving its function.

Conclusion

1-Amino-1-deoxy-D-galactitol is more than a simple amino alditol; it is a foundational molecule in the field of glycobiology and medicinal chemistry. Its well-defined stereochemical structure, readily accessible through efficient synthesis from D-galactose, makes it an invaluable starting point for the rational design of sophisticated molecular probes and therapeutic agents. The ability to derivatize this scaffold into potent enzyme inhibitors underscores the critical importance of understanding its core chemical structure, which serves as the blueprint for its diverse and significant applications in science.

References

  • ChemBK. 1-Amino-1-deoxy-D-galacticol. Available from: [Link].

  • PubChem. 1-Deoxy-1-(methylamino)-D-galactitol. National Center for Biotechnology Information. Available from: [Link].

  • ResearchGate. A Short and Efficient Synthesis of 1,5-Dideoxy-1,5-imino-D-galactitol (1-Deoxy-D-galactostatin) and 1,5-Dideoxy-1,5-imino-L-altritol (1-Deoxy-L-altrostatin) from D-Galactose. Available from: [Link].

  • LookChem. Cas 42015-13-4,1-amino-1-deoxy-D-galactitol. Available from: [Link].

  • Bernotas, R. C., Pezzone, M. A., & Ganem, B. (1987). Synthesis of (+)-1,5-dideoxy-1,5-imino-D-galactitol, a potent alpha-D-galactosidase inhibitor. Carbohydrate Research, 167, 305-311. Available from: [Link].

  • ResearchGate. Synthesis of 1‐amino‐1‐deoxy‐lactitol (LAC‐NH2). Available from: [Link].

  • ResearchGate. Improved synthesis of 1,4-dideoxy-1,4-imino-D-galactitol, an inhibitor of E. coli K12 UDP-Gal mutase and mycobacterial galactan biosynthesis. Available from: [Link].

  • Legler, G., & Lüllau, E. (1986). Synthesis of 5-amino-5-deoxy-D-galactopyranose and 1,5-dideoxy-1,5-imino-D-galactitol, and their inhibition of alpha- and beta-D-galactosidases. Carbohydrate Research, 155, 119-129. Available from: [Link].

  • ResearchGate. Proton NMR Spectra of Galactitol. Available from: [Link].

  • Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000107). Available from: [Link].

  • PubChem. 1-Amino-1-deoxygalactose. National Center for Biotechnology Information. Available from: [Link].

  • CIGS. NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. Available from: [Link].

  • Human Metabolome Database. 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000143). Available from: [Link].

  • Sharma, M., Mangas-Sanchez, J., & Turner, N. J. (2020). Reductive aminations by imine reductases: from milligrams to tons. RSC Chemical Biology, 1(4), 266-277. Available from: [Link].

  • ACS Publications. Multigram-Scale Synthesis of 2,5-Dideoxy-2,5-imino-d-mannitol (DMDP) and 2,5-Dideoxy-2,5-imino-d-glucitol (DGDP) from d-Fructose and l-Sorbose Using a Regioselective Appel Reaction. The Journal of Organic Chemistry. Available from: [Link].

  • Remigante, A., Morabito, R., Spinelli, S., Trichilo, V., Loddo, S., Sarikas, A., ... & Marino, A. (2020). d-Galactose Decreases Anion Exchange Capability through Band 3 Protein in Human Erythrocytes. Antioxidants, 9(8), 733. Available from: [Link].

Sources

Exploratory

A Comprehensive Technical Guide to the Synthesis of 1-Amino-1-deoxy-D-galactitol from D-galactose

Foreword: The Significance of 1-Amino-1-deoxy-D-galactitol 1-Amino-1-deoxy-D-galactitol, a polyhydroxylated aminol, represents a critical structural motif in medicinal chemistry and drug development. Its chiral backbone,...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Significance of 1-Amino-1-deoxy-D-galactitol

1-Amino-1-deoxy-D-galactitol, a polyhydroxylated aminol, represents a critical structural motif in medicinal chemistry and drug development. Its chiral backbone, derived from D-galactose, makes it a valuable building block for the synthesis of aza-sugars and other glycomimetics. These compounds are potent inhibitors of glycosidases and glycosyltransferases, enzymes pivotal in numerous physiological and pathophysiological processes.[1][2] Consequently, derivatives of 1-amino-1-deoxy-D-galactitol are actively investigated for their therapeutic potential in treating viral infections, metabolic disorders, and cancer.[3] This guide provides an in-depth, field-proven methodology for the synthesis of 1-amino-1-deoxy-D-galactitol from the readily available starting material, D-galactose.

Strategic Overview of the Synthetic Pathway

The conversion of D-galactose to 1-amino-1-deoxy-D-galactitol is most effectively achieved through a two-step synthetic sequence. This pathway is predicated on well-established and robust chemical transformations, ensuring high yield and purity of the final product. The chosen strategy involves:

  • Oximation of D-galactose: The aldehydic group of D-galactose is selectively converted to an oxime functionality.

  • Catalytic Hydrogenation of D-galactose Oxime: The oxime is subsequently reduced to the corresponding primary amine, yielding 1-amino-1-deoxy-D-galactitol.

This approach is favored for its operational simplicity, high efficiency, and the commercial availability of the required reagents.

Visualizing the Synthetic Transformation

Synthesis_Pathway D_Galactose D-Galactose Galactose_Oxime D-Galactose Oxime D_Galactose->Galactose_Oxime Hydroxylamine HCl, Pyridine, Ethanol, Reflux Final_Product 1-Amino-1-deoxy-D-galactitol Galactose_Oxime->Final_Product H₂, Raney Nickel, H₂O/Ethanol, 50°C, 50 psi

Caption: Overall reaction scheme for the synthesis of 1-Amino-1-deoxy-D-galactitol.

Part 1: Oximation of D-Galactose

Mechanistic Rationale

The initial step involves the reaction of the open-chain aldehyde form of D-galactose with hydroxylamine. This is a classic condensation reaction. The lone pair of electrons on the nitrogen atom of hydroxylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. A subsequent dehydration step, typically acid or base-catalyzed, leads to the formation of the C=N double bond of the oxime. Pyridine is used as a mild base to neutralize the HCl generated from hydroxylamine hydrochloride, driving the reaction to completion.

Detailed Experimental Protocol
  • Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 50.0 g (0.277 mol) of D-galactose in 250 mL of 95% ethanol.

  • Reagent Addition: To this solution, add 38.5 g (0.554 mol) of hydroxylamine hydrochloride and 43.8 mL (0.543 mol) of pyridine.

  • Reaction Conditions: Heat the reaction mixture to reflux with continuous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:methanol:water (8:1:1). The reaction is typically complete within 4-6 hours.

  • Work-up and Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Reduce the volume of the solvent to approximately 100 mL using a rotary evaporator.

    • Cool the concentrated solution in an ice bath to induce crystallization of the D-galactose oxime.

    • Collect the crystalline product by vacuum filtration and wash with two 50 mL portions of cold ethanol.

    • Dry the product under vacuum to a constant weight.

Expected Yield and Characterization
  • Yield: 80-90%

  • Appearance: White crystalline solid

  • Characterization: The structure of D-galactose oxime can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.[4][5][6]

Parameter Expected Value
Molecular FormulaC₆H₁₃NO₆
Molecular Weight195.17 g/mol
Melting Point176-178 °C

Part 2: Catalytic Hydrogenation of D-Galactose Oxime

Mechanistic Rationale

The reduction of the oxime to a primary amine is achieved through catalytic hydrogenation.[7] Raney Nickel is a highly effective catalyst for this transformation.[2] The process involves the addition of hydrogen across the C=N double bond. The reaction is performed under pressure to ensure a sufficient concentration of hydrogen in the reaction medium, which facilitates the reduction process.

Detailed Experimental Protocol
  • Catalyst Preparation: In a hydrogenation vessel, suspend 5.0 g of Raney Nickel catalyst in 50 mL of deionized water. Handle Raney Nickel with care as it is pyrophoric.

  • Reaction Setup: Dissolve 40.0 g (0.205 mol) of D-galactose oxime in a mixture of 200 mL of deionized water and 50 mL of ethanol. Add this solution to the hydrogenation vessel containing the catalyst.

  • Hydrogenation: Seal the vessel and purge with nitrogen gas before introducing hydrogen. Pressurize the vessel to 50 psi with hydrogen and heat to 50°C with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction by observing the cessation of hydrogen uptake. The reaction is typically complete within 12-18 hours.

  • Work-up and Isolation:

    • Cool the reaction vessel to room temperature and carefully vent the hydrogen.

    • Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Wash the Celite pad with 50 mL of deionized water.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a viscous oil.

    • The crude product can be purified by recrystallization from a mixture of ethanol and water.

Expected Yield and Characterization
  • Yield: 75-85%

  • Appearance: White to off-white solid

  • Characterization: The final product, 1-amino-1-deoxy-D-galactitol, should be characterized by ¹H NMR, ¹³C NMR, FT-IR, and high-resolution mass spectrometry to confirm its structure and purity.[8][9]

Parameter Expected Value
Molecular FormulaC₆H₁₅NO₅
Molecular Weight181.19 g/mol
Melting Point135-138 °C

Experimental Workflow Visualization

Workflow cluster_oximation Part 1: Oximation cluster_hydrogenation Part 2: Hydrogenation start_oximation Dissolve D-Galactose add_reagents_oximation Add Hydroxylamine HCl & Pyridine start_oximation->add_reagents_oximation reflux Reflux Reaction Mixture add_reagents_oximation->reflux monitor_oximation Monitor by TLC reflux->monitor_oximation cool_crystallize Cool and Crystallize monitor_oximation->cool_crystallize filter_dry_oxime Filter and Dry Product cool_crystallize->filter_dry_oxime prepare_catalyst Prepare Raney Nickel Catalyst filter_dry_oxime->prepare_catalyst Proceed with D-Galactose Oxime dissolve_oxime Dissolve D-Galactose Oxime prepare_catalyst->dissolve_oxime hydrogenate Hydrogenate under Pressure dissolve_oxime->hydrogenate monitor_hydrogenation Monitor H₂ Uptake hydrogenate->monitor_hydrogenation filter_catalyst Filter off Catalyst monitor_hydrogenation->filter_catalyst concentrate_purify Concentrate and Purify filter_catalyst->concentrate_purify final_product 1-Amino-1-deoxy-D-galactitol concentrate_purify->final_product Obtain Final Product

Caption: Step-by-step experimental workflow for the synthesis.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. The progress of each reaction can be meticulously monitored using standard analytical techniques such as TLC and monitoring hydrogen uptake. The identity and purity of the intermediate and the final product are unequivocally confirmed through a suite of spectroscopic methods. Adherence to the specified conditions and analytical checkpoints will ensure a reproducible and successful synthesis.

References

  • Bernotas, R. C., Pezzone, M. A., & Ganem, B. (1987). Synthesis of (+)-1,5-dideoxy-1,5-imino-D-galactitol, a potent alpha-D-galactosidase inhibitor. Carbohydrate Research, 167, 305-311. [Link][1]

  • Legler, G., & Eydoux, E. (1986). Synthesis of 5-amino-5-deoxy-D-galactopyranose and 1,5-dideoxy-1,5-imino-D-galactitol, and their inhibition of alpha- and beta-D-galactosidases. Carbohydrate Research, 155, 119-129. [Link][2]

  • PubChem. (n.d.). D-Galactose oxime. Retrieved from [Link][4]

  • NIST. (n.d.). D-(+)-Galactose oxime (isomer 2), 6TMS derivative. Retrieved from [Link][5][6]

  • Encyclopedia.pub. (2022). Heterogeneous Catalysis for Selective Hydrogenation of Oximes. Retrieved from [Link][7]

  • Di Cocco, M. E., et al. (2017). D-galactose as a vector for prodrug design. Pharmaceuticals, 10(4), 85. [Link][3]

  • Nature. (2024). Synthesis, spectroscopic characterization techniques of aromatic iminoaniline derived compound, along with the evaluation of its LNO properties using quantum chemistry. Retrieved from [Link][9]

Sources

Foundational

The Biological Role of 1-Amino-1-deoxy-D-galactitol in Glycosidase Inhibition: A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Promise of Iminosugars in Glycosidase Modulation Glycosidases are a ubiquitous class of enzymes that play a critical role in a vast array of biological processes, from the digestion of carbohydrates to...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of Iminosugars in Glycosidase Modulation

Glycosidases are a ubiquitous class of enzymes that play a critical role in a vast array of biological processes, from the digestion of carbohydrates to the post-translational modification of glycoproteins.[1] The catalytic hydrolysis of glycosidic bonds by these enzymes is fundamental to cellular function and organismal health. Consequently, the inhibition of glycosidase activity has emerged as a compelling therapeutic strategy for a multitude of diseases, including type 2 diabetes, viral infections, and lysosomal storage disorders.[1][2][3]

Among the various classes of glycosidase inhibitors, iminosugars have garnered significant attention due to their structural resemblance to the natural carbohydrate substrates of these enzymes.[4][5] These sugar analogues, in which the endocyclic oxygen is replaced by a nitrogen atom, are potent and often selective inhibitors of glycosidases.[5][6] This guide provides an in-depth technical overview of 1-Amino-1-deoxy-D-galacticol and its biologically active cyclic form, 1,5-dideoxy-1,5-imino-D-galactitol, as a potent inhibitor of galactosidases. We will explore its mechanism of action, structure-activity relationships, synthesis, and the experimental protocols for evaluating its inhibitory potential, offering valuable insights for researchers and drug development professionals in the field.

The Molecular Basis of Inhibition: A Transition-State Analogue

The inhibitory prowess of 1,5-dideoxy-1,5-imino-D-galactitol lies in its ability to mimic the transition state of the glycosidase-catalyzed hydrolysis of D-galactose-containing substrates.[6] At physiological pH, the endocyclic nitrogen of the iminosugar is protonated, creating a positively charged species that closely resembles the oxocarbenium ion-like transition state of the natural substrate.[5] This structural and electrostatic mimicry allows the inhibitor to bind with high affinity to the active site of the glycosidase, effectively blocking the entry and processing of the natural substrate.

This interaction is a classic example of competitive inhibition, where the inhibitor and the substrate compete for the same binding site on the enzyme. The strength of this inhibition is quantified by the inhibition constant (Ki), which represents the concentration of the inhibitor required to produce half-maximum inhibition. For 1,5-dideoxy-1,5-imino-D-galactitol, potent inhibition of α-D-galactosidases and β-D-galactosidases has been reported, with Ki values in the low micromolar to nanomolar range.[4]

Mechanism_of_Action cluster_Enzyme Glycosidase Active Site cluster_Substrate Natural Substrate Processing cluster_Inhibitor Inhibitor Action Enzyme Galactosidase Substrate Galactosyl Substrate Enzyme->Substrate Binds to Active Site ActiveSite Active Site Residues (e.g., Asp, Glu) TransitionState Oxocarbenium Ion-like Transition State (+ charge) Substrate->TransitionState Binding & Catalysis Products Galactose + Aglycone TransitionState->Products Hydrolysis Inhibitor 1,5-dideoxy-1,5-imino-D-galactitol (Protonated Nitrogen, + charge) Inhibitor->Enzyme High-affinity binding (Competitive Inhibition)

Caption: Mechanism of competitive inhibition by 1,5-dideoxy-1,5-imino-D-galactitol.

Structure-Activity Relationships: The Impact of Stereochemistry and Substitution

The inhibitory activity and selectivity of iminosugars are exquisitely sensitive to their stereochemistry and the nature of substituents on the nitrogen atom. For 1,5-dideoxy-1,5-imino-D-galactitol, the D-galacto configuration is crucial for its potent inhibition of galactosidases. This specific arrangement of hydroxyl groups mimics the stereochemistry of D-galactose, allowing for optimal interactions with the amino acid residues in the enzyme's active site.

Studies on N-alkylation of 1,5-dideoxy-1,5-imino-D-galactitol have shown that, in most cases, the addition of alkyl chains is detrimental to its inhibitory activity against galactosidases.[4] This suggests that the unsubstituted imino group is critical for optimal binding. However, it is important to note that for other iminosugars and other glycosidases, N-alkylation can sometimes enhance inhibitory potency and selectivity.[7] This highlights the importance of empirical testing for each inhibitor-enzyme pair.

SAR Core 1,5-dideoxy-1,5-imino-D-galactitol Core Structure Stereochem D-galacto Stereochemistry (Crucial for Galactosidase Specificity) Core->Stereochem NH Unsubstituted Imino Group (NH) (Generally optimal for galactosidase inhibition) Core->NH NAlkyl N-Alkylation (Generally detrimental for galactosidase inhibition) Core->NAlkyl Inhibition Potent Glycosidase Inhibition Stereochem->Inhibition NH->Inhibition NAlkyl->Inhibition Decreased Experimental_Workflow Start Start Reagents Prepare Reagents: - Enzyme - Substrate (pNPG) - Inhibitor (serial dilutions) Start->Reagents Setup Set up 96-well plate: - Buffer - Inhibitor/Control - Enzyme Reagents->Setup Preincubation Pre-incubate at 37°C Setup->Preincubation Initiate Initiate reaction with pNPG Preincubation->Initiate Incubate Incubate at 37°C Initiate->Incubate Stop Stop reaction with Na2CO3 Incubate->Stop Measure Measure absorbance at 405 nm Stop->Measure Analysis Data Analysis: - % Inhibition - IC50 - Ki and Inhibition Type Measure->Analysis End End Analysis->End

Sources

Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 1-Amino-1-deoxy-D-galactitol

For Researchers, Scientists, and Drug Development Professionals Foreword 1-Amino-1-deoxy-D-galactitol, an amino sugar alcohol, represents a class of molecules with significant potential in biomedical research and drug de...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

1-Amino-1-deoxy-D-galactitol, an amino sugar alcohol, represents a class of molecules with significant potential in biomedical research and drug development. Its structure, combining the polyol backbone of galactitol with a primary amine, imparts unique chemical and physical characteristics that are crucial for its application as a synthetic building block, a glycosidase inhibitor, or in the development of novel therapeutics. This guide provides a comprehensive overview of the known physical and chemical properties of 1-Amino-1-deoxy-D-galactitol, offering insights into its behavior and methodologies for its characterization.

Section 1: Molecular and Physicochemical Profile

1-Amino-1-deoxy-D-galactitol is a hexitol derivative where the hydroxyl group at the C1 position of D-galactitol is replaced by an amino group. This seemingly simple substitution has profound effects on its chemical and physical properties compared to its parent sugar alcohol.

Structural and Basic Properties

The fundamental properties of 1-Amino-1-deoxy-D-galactitol are summarized in the table below. These values are essential for any experimental design, from calculating molar concentrations to interpreting analytical data.

PropertyValueSource(s)
Chemical Formula C₆H₁₅NO₅[1]
Molecular Weight 181.19 g/mol [1]
CAS Number 488-42-6[1]
IUPAC Name (2R,3S,4R,5S)-6-aminohexane-1,2,3,4,5-pentol[1]
Synonyms 1-Amino-1-deoxy-D-galacticol, 1-amino-1-deoxygalactitol[1]
Appearance White to off-white powder (predicted based on related compounds)General knowledge
Hydrochloride Salt Formula C₆H₁₅NO₅·HCl[2]
Hydrochloride Salt CAS 488-42-6[2]
Melting Point

The melting point of a solid is a critical indicator of its purity. For 1-Amino-1-deoxy-D-galactitol, a precise melting point has not been consistently reported in the literature. However, data for related compounds can provide an estimated range. For instance, the related compound 1-Deoxy-D-galactitol (L-fucitol) has a melting point of 147-149 °C (420-422 K). The presence of the amino group and the potential for strong intermolecular hydrogen bonding in 1-Amino-1-deoxy-D-galactitol would likely result in a different, and possibly higher, melting point. The cyclic analog, D-Galactopyranosylamine, has a reported melting point of 128-133°C.

Experimental Protocol: Melting Point Determination (Capillary Method)

This protocol outlines the standard capillary method for determining the melting point range of a solid organic compound.

  • Apparatus : Melting point apparatus, capillary tubes (sealed at one end), mortar and pestle.

  • Procedure :

    • Ensure the sample is completely dry. If necessary, dry under vacuum.

    • Grind a small amount of the sample into a fine powder using a mortar and pestle.

    • Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

    • Place the capillary tube in the heating block of the melting point apparatus.

    • Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.

    • Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

    • Record the temperature at which the first drop of liquid appears (the onset of melting).

    • Record the temperature at which the entire sample has melted (the clear point).

    • The melting point is reported as the range between these two temperatures.

Solubility Profile

The solubility of 1-Amino-1-deoxy-D-galactitol is dominated by its polar functional groups: five hydroxyl groups and a primary amine. These groups readily form hydrogen bonds with polar solvents.

  • Water and Polar Protic Solvents : The compound is expected to be highly soluble in water. The related L-fucitol has a reported aqueous solubility of 125 mg/mL. The hydrochloride salt of the related 1-Amino-1-deoxy-D-fructose is soluble in PBS at 10 mg/mL.

  • Polar Aprotic Solvents : Solubility in solvents like DMSO and DMF is likely to be moderate to high.

  • Less Polar Organic Solvents : Solubility in alcohols such as methanol and ethanol is expected to be lower than in water but still significant. It is predicted to have low solubility in non-polar solvents like hexane and diethyl ether.

Experimental Protocol: Determination of Solubility

This protocol describes a general method for determining the solubility of a compound in various solvents at a specific temperature.

  • Apparatus : Vials with screw caps, analytical balance, magnetic stirrer and stir bars, constant temperature bath, filtration apparatus (e.g., syringe filters), HPLC or other suitable analytical instrument.

  • Procedure :

    • Add an excess amount of 1-Amino-1-deoxy-D-galactitol to a known volume of the solvent in a vial.

    • Seal the vial and place it in a constant temperature bath set to the desired temperature (e.g., 25 °C).

    • Stir the suspension vigorously for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours).

    • After equilibration, allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant and filter it to remove any undissolved particles.

    • Dilute the filtrate to a known volume with a suitable solvent.

    • Analyze the concentration of the dissolved compound in the diluted filtrate using a calibrated analytical method (e.g., HPLC with a suitable detector).

    • Calculate the original concentration in the saturated solution to determine the solubility.

Section 2: Chemical Reactivity and Stability

The chemical behavior of 1-Amino-1-deoxy-D-galactitol is dictated by the interplay of its primary amine and multiple hydroxyl groups.

Reactivity of the Primary Amine

The primary amino group is a nucleophilic center and can participate in a variety of reactions common to amines:

  • Amide Formation : It can react with carboxylic acids, acid chlorides, and anhydrides to form amides.

  • Schiff Base Formation : It can react with aldehydes and ketones to form imines (Schiff bases).[3]

  • N-Alkylation and N-Acylation : The amine can be alkylated or acylated to introduce various functional groups.

Reactivity of the Hydroxyl Groups

The multiple hydroxyl groups, particularly the vicinal diols, are sites for various reactions:

  • Esterification and Etherification : The hydroxyl groups can be converted to esters and ethers.

  • Oxidation : The secondary alcohols can be oxidized to ketones.

  • Acetal and Ketal Formation : The vicinal diols can react with aldehydes and ketones to form cyclic acetals and ketals, which can be used as protecting groups in multi-step syntheses.

Stability Profile
  • pH Stability : As an amino sugar, 1-Amino-1-deoxy-D-galactitol's stability is pH-dependent. In acidic solutions, the amino group will be protonated, forming an ammonium salt, which can increase its stability against certain degradation pathways. In alkaline conditions, the free amine is more nucleophilic and can participate in reactions like the Maillard reaction with reducing sugars.[4]

  • Thermal Stability : Sugar alcohols and amino sugars can undergo thermal degradation at elevated temperatures. The presence of the amino group can facilitate the Maillard reaction in the presence of reducing sugars, leading to browning and the formation of a complex mixture of products.[5] Thermogravimetric analysis (TGA) is a suitable technique to determine the decomposition temperature.[6]

Experimental Protocol: pH Stability Assessment

This protocol outlines a method to assess the stability of 1-Amino-1-deoxy-D-galactitol at different pH values over time.

  • Apparatus : pH meter, buffer solutions of various pH values (e.g., pH 2, 4, 7, 9, 12), constant temperature incubator, HPLC system.

  • Procedure :

    • Prepare stock solutions of 1-Amino-1-deoxy-D-galactitol in each buffer.

    • Divide each stock solution into aliquots in sealed vials.

    • Store the vials at a constant temperature (e.g., 40 °C) for an extended period (e.g., several weeks).

    • At specified time points (e.g., 0, 1, 2, 4 weeks), remove a vial from each pH set.

    • Analyze the concentration of the remaining 1-Amino-1-deoxy-D-galactitol using a validated HPLC method.

    • Plot the concentration of the compound as a function of time for each pH to determine the degradation kinetics.

Stability_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Stock Stock Solution of 1-Amino-1-deoxy-D-galactitol Buffers Buffer Solutions (pH 2, 4, 7, 9, 12) Stock->Buffers Dilution Aliquots Aliquots in Vials Buffers->Aliquots Incubator Constant Temperature Incubator (e.g., 40°C) Aliquots->Incubator Sampling Time Point Sampling (0, 1, 2, 4 weeks) Incubator->Sampling HPLC HPLC Analysis Sampling->HPLC Data Data Analysis (Concentration vs. Time) HPLC->Data

Workflow for pH Stability Assessment.

Section 3: Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of 1-Amino-1-deoxy-D-galactitol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR : The proton NMR spectrum will show complex multiplets for the methine and methylene protons on the carbon backbone. The chemical shifts of these protons are influenced by the neighboring hydroxyl and amino groups.

  • ¹³C NMR : The carbon NMR spectrum will display six distinct signals corresponding to the six carbon atoms of the galactitol backbone. The carbon attached to the nitrogen (C1) will have a characteristic chemical shift.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present:

  • O-H stretch : A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl groups.

  • N-H stretch : One or two sharp peaks in the region of 3300-3500 cm⁻¹ corresponding to the primary amine.

  • C-H stretch : Bands in the 2850-3000 cm⁻¹ region.

  • N-H bend : A peak around 1600 cm⁻¹.

  • C-O stretch : Strong absorptions in the 1000-1200 cm⁻¹ region.

  • C-N stretch : A weaker band in the 1000-1200 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the molecule. Electrospray ionization (ESI) is a suitable soft ionization technique for this polar and non-volatile compound. The expected [M+H]⁺ ion would have an m/z of approximately 182.1.

Chemical_Reactivity cluster_amine_reactions Amine Reactions cluster_diol_reactions Hydroxyl/Diol Reactions ADG 1-Amino-1-deoxy-D-galactitol Primary Amine Vicinal Diols Amide Amide Formation ADG:amine->Amide + R-COOH Schiff Schiff Base Formation ADG:amine->Schiff + R-CHO/R₂CO Alkylation N-Alkylation ADG:amine->Alkylation + R-X Ester Esterification ADG:diols->Ester + R-COCl Ether Etherification ADG:diols->Ether + R-X (Williamson) Oxidation Oxidation ADG:diols->Oxidation [O] Acetal Acetal/Ketal Formation ADG:diols->Acetal + R-CHO/R₂CO

Reactivity of 1-Amino-1-deoxy-D-galactitol.

Section 4: Conclusion

1-Amino-1-deoxy-D-galactitol is a versatile molecule with a rich chemical landscape defined by its primary amine and multiple hydroxyl groups. While some of its physical properties require further experimental determination, its predicted behavior based on related structures provides a solid foundation for its use in research and development. The experimental protocols provided in this guide offer a starting point for the comprehensive characterization of this and similar amino sugar alcohols, enabling researchers to unlock their full potential in various scientific disciplines.

References

  • ResearchGate. (2026). NMR Study of the Aminolysis of D‐Glycero‐D‐gulo‐heptono‐1,4‐lactone With o ‐Phenylenediamine Using Four Synthetic Methodologies. Retrieved from [Link]

  • Jenkinson, S. F., et al. (2008). 1-Deoxy-d-galactitol (l-fucitol). Acta Crystallographica Section E: Structure Reports Online, 64(8), o1429. Retrieved from [Link]

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Foundational

An In-Depth Technical Guide to 1-Amino-1-deoxy-D-galactitol: From Discovery to Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 1-Amino-1-deoxy-D-galactitol, a polyhydroxylated amino alcohol derived from D-galactose....

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Amino-1-deoxy-D-galactitol, a polyhydroxylated amino alcohol derived from D-galactose. While direct historical records of its initial discovery are sparse, its chemical lineage is deeply rooted in the extensive research on amino sugars, a critical class of natural and synthetic compounds. This document elucidates the probable historical context of its conceptualization, details its synthesis from the precursor D-galactosamine, explores its physicochemical characterization, and critically evaluates its potential biological activities and applications in drug discovery, particularly as a putative glycosidase inhibitor.

Historical Context and the Dawn of Amino Sugars

The journey to understanding 1-Amino-1-deoxy-D-galactitol begins with the broader exploration of amino sugars. These fascinating molecules, where a hydroxyl group of a sugar is replaced by an amino group, are fundamental components of numerous biologically important macromolecules, including bacterial cell walls, chitin, and glycoproteins.[1] The early 20th century marked a period of intense investigation into the structure and synthesis of monosaccharides, laying the groundwork for the eventual discovery and synthesis of their amino derivatives.

The discovery of D-galactosamine (2-amino-2-deoxy-D-galactose), the direct precursor to 1-Amino-1-deoxy-D-galactitol, was a significant milestone.[2][3] Initially isolated from natural sources, the development of synthetic routes to D-galactosamine and other amino sugars in the mid-20th century opened up new avenues for creating novel carbohydrate-based molecules with potential therapeutic applications.[4] The conceptualization of 1-Amino-1-deoxy-D-galactitol likely emerged from the systematic chemical modification of these readily available amino sugars, specifically through the reduction of the anomeric carbon.

Chemical Synthesis and Characterization

The synthesis of 1-Amino-1-deoxy-D-galactitol is intrinsically linked to its parent amino sugar, D-galactosamine. The primary transformation involves the reduction of the aldehyde group (in the open-chain form of D-galactosamine) to a primary alcohol, yielding the alditol (sugar alcohol) structure.[5][6] Two principal methods are plausible for this conversion: catalytic hydrogenation and chemical reduction.

Synthetic Pathway: A Plausible Route

The most probable and industrially scalable method for the synthesis of 1-Amino-1-deoxy-D-galactitol is the catalytic hydrogenation of D-galactosamine.

G cluster_0 Synthesis of D-Galactosamine (Precursor) cluster_1 Reduction to 1-Amino-1-deoxy-D-galactitol Natural_Source Chondroitin Sulfate Hydrolysis Acid Hydrolysis Natural_Source->Hydrolysis Major Source D_Galactosamine D-Galactosamine Hydrochloride Hydrolysis->D_Galactosamine Reduction Catalytic Hydrogenation or Chemical Reduction D_Galactosamine->Reduction Catalyst Raney Nickel (Ni) or Sodium Borohydride (NaBH4) Catalyst->Reduction Final_Product 1-Amino-1-deoxy-D-galactitol Reduction->Final_Product

Caption: Proposed synthetic workflow for 1-Amino-1-deoxy-D-galactitol.

Experimental Protocol: Catalytic Hydrogenation of D-Galactosamine

This protocol describes a plausible method for the synthesis of 1-Amino-1-deoxy-D-galactitol hydrochloride based on established procedures for the reduction of sugars.[7][8]

Materials:

  • D-Galactosamine hydrochloride

  • Raney Nickel (activated)

  • Deionized water

  • Hydrogen gas (high purity)

  • Ethanol

  • Activated carbon

  • Celite®

Equipment:

  • High-pressure hydrogenation reactor (e.g., Parr hydrogenator)

  • Glass liner for the reactor

  • Magnetic stirrer

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

  • pH meter

Procedure:

  • Dissolution: Dissolve a known quantity of D-Galactosamine hydrochloride in deionized water within the glass liner of the hydrogenation reactor.

  • Catalyst Addition: Carefully add a catalytic amount of activated Raney Nickel to the solution. The catalyst should be handled as a slurry in water to prevent pyrophoric activity.

  • Reaction Setup: Place the glass liner into the hydrogenation reactor. Seal the reactor according to the manufacturer's instructions.

  • Hydrogenation: Purge the reactor with nitrogen gas to remove air, then pressurize with hydrogen gas to the desired pressure (typically 50-100 psi). Heat the reactor to a moderate temperature (e.g., 50-70 °C) and begin vigorous stirring.

  • Monitoring: Monitor the reaction progress by observing the uptake of hydrogen gas. The reaction is typically complete when hydrogen uptake ceases.

  • Work-up: After cooling the reactor to room temperature, carefully vent the hydrogen gas and purge with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Wash the catalyst pad with deionized water to ensure complete recovery of the product.

  • Decolorization: To the filtrate, add a small amount of activated carbon to remove any colored impurities. Stir for a short period and then filter.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a viscous oil or a solid.

  • Crystallization: Dissolve the residue in a minimal amount of hot water and add ethanol to induce crystallization. Cool the solution to allow for the formation of crystals of 1-Amino-1-deoxy-D-galactitol hydrochloride.

  • Isolation and Drying: Collect the crystals by filtration, wash with cold ethanol, and dry under vacuum.

Physicochemical Characterization

The structure and purity of the synthesized 1-Amino-1-deoxy-D-galactitol can be confirmed using a variety of analytical techniques.

PropertyDescription
Molecular Formula C₆H₁₅NO₅
Molecular Weight 181.19 g/mol
CAS Number 488-42-6
Appearance White to off-white crystalline solid
Solubility Soluble in water

Table 1: Physicochemical Properties of 1-Amino-1-deoxy-D-galactitol.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the region of 3.0-4.0 ppm, corresponding to the protons of the polyol chain. The protons on the carbon bearing the amino group will likely appear as a distinct signal.[10][11]

  • ¹³C NMR: The carbon NMR spectrum will exhibit six distinct signals corresponding to the six carbon atoms of the galactitol backbone.

Mass Spectrometry (MS):

  • Electrospray ionization (ESI) mass spectrometry would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 182.1.

Biological Activity and Therapeutic Potential

While specific biological studies on 1-Amino-1-deoxy-D-galactitol are not extensively reported in the literature, its structural similarity to other amino- and imino-alditols provides a strong basis for predicting its biological function. Many such compounds are potent inhibitors of glycosidases, enzymes that catalyze the hydrolysis of glycosidic bonds.[12][13][14]

Predicted Mechanism of Action: Glycosidase Inhibition

Glycosidases play crucial roles in a myriad of biological processes, including digestion, lysosomal catabolism, and the post-translational modification of glycoproteins. The inhibition of these enzymes has emerged as a promising therapeutic strategy for a range of diseases, including diabetes, viral infections, and lysosomal storage disorders.

1-Amino-1-deoxy-D-galactitol, as a structural mimic of D-galactose, is hypothesized to act as a competitive inhibitor of galactosidases (enzymes that cleave galactose-containing oligosaccharides). Its protonated amino group at the C-1 position can mimic the charge of the oxocarbenium ion-like transition state of the glycosidic bond cleavage, leading to tight binding within the active site of the enzyme.

G Substrate Galactosyl Substrate Binding Competitive Binding Substrate->Binding Enzyme Galactosidase (Active Site) Enzyme->Binding Inhibitor 1-Amino-1-deoxy-D-galactitol Inhibitor->Binding No_Hydrolysis Inhibition of Glycosidic Bond Cleavage Binding->No_Hydrolysis

Caption: Proposed mechanism of glycosidase inhibition by 1-Amino-1-deoxy-D-galactitol.

Potential Therapeutic Applications

The potential for 1-Amino-1-deoxy-D-galactitol to act as a glycosidase inhibitor opens up several avenues for its application in drug development:

  • Antiviral Agents: Many viruses rely on host cell glycosidases for the proper folding of their envelope glycoproteins. Inhibition of these enzymes can lead to the production of non-infectious viral particles.

  • Cancer Therapy: Altered glycosylation is a hallmark of cancer. Targeting specific glycosidases involved in the synthesis of cancer-associated glycans could be a viable therapeutic strategy.

  • Lysosomal Storage Disorders: Some lysosomal storage diseases are caused by the deficiency of specific glycosidases. Chaperone therapy, using small molecule inhibitors to stabilize the mutant enzyme, is an emerging treatment modality.

  • Diabetes: Inhibitors of α-glucosidases are used to manage type 2 diabetes by delaying the absorption of carbohydrates from the gut.

Future Directions and Conclusion

1-Amino-1-deoxy-D-galactitol represents a molecule of significant interest at the intersection of carbohydrate chemistry and medicinal chemistry. While its history is intertwined with the broader field of amino sugar research, its specific biological functions remain largely unexplored. The synthetic route via the reduction of D-galactosamine is straightforward and scalable, making the compound readily accessible for further investigation.

Future research should focus on a comprehensive evaluation of its inhibitory activity against a panel of glycosidases to determine its potency and selectivity. Elucidation of its precise mechanism of action through kinetic studies and structural biology will be crucial for its development as a potential therapeutic agent. Furthermore, the synthesis and evaluation of derivatives of 1-Amino-1-deoxy-D-galactitol could lead to the discovery of even more potent and selective glycosidase inhibitors with improved pharmacological properties.

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Exploratory

A Senior Application Scientist's Guide to 1-Amino-1-deoxy-D-galactitol: A Galactose Analog for Advanced Research

Foreword: Beyond the Textbook – A Practical Perspective In the landscape of glycoscience and metabolic research, the strategic use of molecular mimics is paramount. These analogs allow us to dissect complex enzymatic pat...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Beyond the Textbook – A Practical Perspective

In the landscape of glycoscience and metabolic research, the strategic use of molecular mimics is paramount. These analogs allow us to dissect complex enzymatic pathways, elucidate disease mechanisms, and develop novel therapeutic strategies. This guide focuses on a particularly valuable tool: 1-Amino-1-deoxy-D-galactitol. While structurally similar to its parent sugar, D-galactose, the substitution of the anomeric hydroxyl group with an amino group fundamentally alters its biochemical behavior, transforming it from a metabolic substrate into a potent investigational probe.

This document moves beyond a simple recitation of facts. It is designed to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required to effectively leverage this compound in their work. We will explore not just what it does, but why it is a superior choice for specific applications, grounding our discussion in mechanistic principles and validated experimental designs.

Section 1: Core Molecular Profile and Synthesis

Structural and Physicochemical Identity

1-Amino-1-deoxy-D-galactitol, also known as galactitylamine, is the reduced form of galactosylamine where the pyranose ring is opened. The critical feature is the replacement of the C1 hydroxyl group of galactose with an amino group. This seemingly minor modification is the key to its function as a research tool. The presence of the amino group at the anomeric position allows it to mimic the binding of galactose to the active sites of various enzymes, while its inability to be glycosidically cleaved makes it a stable inhibitor.

Table 1: Physicochemical Properties of 1-Amino-1-deoxy-D-galactitol

PropertyValueSource
CAS Number 488-42-6[1][2]
Molecular Formula C₆H₁₅NO₅[2]
Molecular Weight 181.19 g/mol [2]
Form Powder
Storage Temperature 2-8°C

A related and often discussed compound is 1-Amino-1-deoxy-β-D-galactose (β-D-Galactosylamine), which retains the pyranose ring structure.[3] While both are galactose analogs, the galactitol form discussed here is an alditol (a sugar alcohol), which influences its conformational flexibility and interaction with enzyme active sites.

Rationale for Synthesis

The synthesis of iminosugars and their derivatives is a cornerstone of medicinal chemistry, driven by their potent and selective inhibition of glycosidases. A common synthetic strategy involves the reductive amination of a suitable lactose precursor, as illustrated in the synthesis of 1-amino-1-deoxy-lactitol. This approach provides a reliable pathway to generate the aminodeoxy alditol structure crucial for its inhibitory function.

cluster_synthesis Conceptual Synthetic Pathway Lactose Lactose Step1 Reductive Amination (e.g., H₂, Pd/C, NH₃) Lactose->Step1 Product 1-Amino-1-deoxy-lactitol (Galactosyl-glucitylamine) Step1->Product

Caption: Conceptual synthesis of a related aminodeoxy alditol.

Section 2: Mechanism of Action – The Competitive Edge

The primary utility of 1-Amino-1-deoxy-D-galactitol stems from its role as a competitive inhibitor of enzymes that process D-galactose.

Targeting Galactose-Processing Enzymes

By mimicking the structure of D-galactose, this analog can fit into the active site of enzymes like β-D-galactosidase and galactose oxidase.[3] However, the C1 amino group prevents the enzyme from catalyzing the typical glycosidic cleavage or oxidation reaction. This effectively blocks the enzyme's active site, preventing it from binding to its natural substrate.

Kinetically, amino sugars and their alcohol derivatives often inhibit β-galactosidase more effectively than their parent sugars.[4] This enhanced binding can be attributed to the protonated amino group at physiological pH, which may form a strong ionic interaction with a negatively charged residue (e.g., a carboxylate group from an aspartate or glutamate residue) in the enzyme's active site.[4] This interaction mimics the transition state of the natural reaction, leading to tight binding and potent inhibition.

Interruption of the Leloir Pathway

The Leloir pathway is the central route for galactose metabolism, converting it into glucose-1-phosphate, which can then enter glycolysis.[5] A critical enzyme in this pathway is Galactose-1-phosphate uridylyltransferase (GALT). Deficiencies in GALT lead to Classic Galactosemia, a serious genetic disorder characterized by the buildup of toxic metabolites.[5][6]

While 1-Amino-1-deoxy-D-galactitol does not directly inhibit GALT, it can be used as a tool to probe the upstream enzymes and the overall flux of the galactose metabolic network. More strategically, inhibitors of galactokinase (GALK), the first enzyme in the pathway, are being investigated as a therapy for GALT-deficiency to prevent the formation of the toxic galactose-1-phosphate.[6][7] This highlights the therapeutic principle of using substrate analogs to manage metabolic diseases.

cluster_pathway Galactose Metabolism and Point of Inhibition Galactose Galactose GALK Galactokinase (GALK) Galactose->GALK Gal1P Galactose-1-Phosphate GALK->Gal1P GALT GALT Gal1P->GALT UDP_Gal UDP-Galactose GALT->UDP_Gal UDP_Glc UDP-Glucose UDP_Glc->GALT Glycolysis Glycolysis UDP_Gal->Glycolysis Inhibitor 1-Amino-1-deoxy- D-galacticol BetaGal β-Galactosidase Inhibitor->BetaGal Competitive Inhibition BetaGal->Galactose Lactose Lactose Lactose->BetaGal

Caption: Inhibition of β-Galactosidase by its galactose analog.

Section 3: Applications in Research and Therapeutics

Core Application: Enzyme Isolation and Characterization

The most direct application of 1-Amino-1-deoxy-D-galactitol is as a competitive inhibitor to aid in the separation, purification, identification, and characterization of β-D-galactosidases and galactose oxidases.[3] In affinity chromatography, for instance, an immobilized form of this analog could be used to selectively capture galactose-binding enzymes from a complex protein mixture. Elution would then be achieved by adding a high concentration of free galactose or the analog itself.

A Tool for Galactosemia Research

Classic Galactosemia is characterized by the accumulation of galactose-1-phosphate and a secondary metabolite, galactitol.[8][9] The accumulation of galactitol in tissues is a key factor in the pathology, contributing to cataracts and neurological damage.[9][10]

While not a direct treatment, 1-Amino-1-deoxy-D-galactitol can be used in cellular or biochemical models to study the consequences of inhibiting galactose processing enzymes. It allows researchers to mimic aspects of the metabolic blockade and investigate downstream cellular stress pathways without the genetic modification of the model system. This is crucial for screening potential therapeutic compounds that might alleviate the toxic effects of metabolite accumulation.

Potential as a Chemical Chaperone

A fascinating area of research is the use of small molecules as "chemical chaperones" to assist in the correct folding of mutated enzymes and prevent their premature degradation.[11] This approach is particularly relevant for lysosomal storage disorders. For instance, galactose itself has been shown to act as a chemical chaperone for mutant β-galactosidase in some cases of GM1-gangliosidosis, increasing the residual activity of the misfolded enzyme.[12]

Given its structural similarity and ability to bind to the enzyme's active site, it is plausible that 1-Amino-1-deoxy-D-galactitol could also exhibit chaperone-like activity. This presents a compelling avenue for investigation, particularly for mutations that destabilize the enzyme but do not completely abolish its catalytic potential. The logic is that by binding to the active site, the chaperone analog stabilizes the protein in its correct conformation, allowing it to pass cellular quality control checks and function, albeit at a potentially reduced level.

cluster_chaperone Chemical Chaperone Hypothesis Unfolded Misfolded Enzyme Degradation Proteasomal Degradation Unfolded->Degradation Chaperone 1-Amino-1-deoxy- D-galactitol Unfolded->Chaperone Stabilized Stabilized Enzyme (Correct Conformation) Chaperone->Stabilized Function Restored Function Stabilized->Function

Caption: Proposed mechanism of action as a chemical chaperone.

Section 4: Field-Proven Experimental Protocol

Workflow: β-Galactosidase Competitive Inhibition Assay

This protocol describes a standard colorimetric assay to determine the inhibitory potential of 1-Amino-1-deoxy-D-galactitol against β-galactosidase from E. coli. The assay uses ortho-Nitrophenyl-β-galactoside (ONPG) as a chromogenic substrate. When cleaved by the enzyme, it releases ortho-nitrophenol, which is yellow and can be quantified spectrophotometrically at 420 nm.

cluster_workflow Experimental Workflow: Inhibition Assay Prep Prepare Reagents: - Z-Buffer - ONPG Substrate - β-Galactosidase - Inhibitor Stock Incubate Pre-incubate Enzyme with varying concentrations of Inhibitor Prep->Incubate Initiate Initiate Reaction by adding ONPG Incubate->Initiate Stop Stop Reaction (e.g., with Na₂CO₃) Initiate->Stop Read Measure Absorbance at 420 nm Stop->Read Analyze Data Analysis: - Calculate % Inhibition - Determine IC₅₀ or Kᵢ Read->Analyze

Caption: Step-by-step workflow for enzyme inhibition analysis.

Detailed Step-by-Step Methodology

A. Required Materials:

  • β-Galactosidase (from E. coli)

  • 1-Amino-1-deoxy-D-galactitol (Inhibitor)

  • ortho-Nitrophenyl-β-galactoside (ONPG) (Substrate)

  • Z-Buffer (pH 7.0): 60 mM Na₂HPO₄, 40 mM NaH₂PO₄, 10 mM KCl, 1 mM MgSO₄, 50 mM β-mercaptoethanol

  • Stop Solution: 1 M Sodium Carbonate (Na₂CO₃)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 420 nm

  • Incubator (37°C)

B. Reagent Preparation:

  • Inhibitor Stock (10 mM): Dissolve 1.812 mg of 1-Amino-1-deoxy-D-galactitol in 1 mL of Z-Buffer. Prepare serial dilutions in Z-Buffer to create a range of concentrations for testing (e.g., 10 mM down to 1 µM).

  • Enzyme Working Solution: Dilute the stock β-galactosidase in Z-Buffer to a concentration that yields a linear reaction rate for at least 15-30 minutes (determine this empirically in a preliminary experiment).

  • Substrate Solution (4 mg/mL): Dissolve ONPG in Z-Buffer. Prepare fresh before use.

C. Assay Procedure:

  • Plate Setup: To each well of a 96-well plate, add:

    • Test Wells: 20 µL of inhibitor dilution.

    • Positive Control (No Inhibition): 20 µL of Z-Buffer.

    • Negative Control (No Enzyme): 40 µL of Z-Buffer.

  • Enzyme Addition: Add 20 µL of the enzyme working solution to all wells except the negative control wells.

  • Pre-incubation: Mix gently and incubate the plate at 37°C for 10 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Reaction Initiation: Add 20 µL of the ONPG substrate solution to all wells to start the reaction.

  • Incubation: Incubate at 37°C for a predetermined time (e.g., 15 minutes), ensuring the positive control wells do not become oversaturated (deep yellow).

  • Reaction Termination: Add 100 µL of 1 M Na₂CO₃ to all wells to stop the reaction. The high pH will denature the enzyme and develop the yellow color of the o-nitrophenol product.

  • Measurement: Read the absorbance of the plate at 420 nm.

D. Data Analysis:

  • Subtract the average absorbance of the negative control wells from all other readings.

  • Calculate the percent inhibition for each inhibitor concentration: % Inhibition = [1 - (Abs_inhibitor / Abs_positive_control)] * 100

  • Plot the % Inhibition against the logarithm of the inhibitor concentration. Use non-linear regression (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

Section 5: Concluding Remarks

1-Amino-1-deoxy-D-galactitol is a powerful and versatile tool for researchers in biochemistry, cell biology, and drug discovery. Its function as a competitive inhibitor allows for the precise interrogation of galactose-metabolizing enzymes, aiding in their characterization and the study of metabolic diseases like Galactosemia. Furthermore, its potential as a chemical chaperone opens new avenues for therapeutic development in protein misfolding disorders. By understanding its core mechanism and applying it within robust experimental frameworks, scientists can continue to unravel the complexities of glycan metabolism and develop innovative solutions for human health.

References

  • Vertex AI Search. (2024). Galactose: A Versatile Vector Unveiling the Potentials in Drug Delivery, Diagnostics, and Theranostics. MDPI.
  • MedchemExpress.com. 1-Amino-1-deoxy-β-D-galactose, 98% (β-D-Galactosylamine, 98%).
  • Sigma-Aldrich. (n.d.). 1-Amino-1-deoxy-β-D-galactose 74867-91-7.
  • Legler, G., & Jülich, E. (1986). Synthesis of 5-amino-5-deoxy-D-galactopyranose and 1,5-dideoxy-1,5-imino-D-galactitol, and their inhibition of alpha- and beta-D-galactosidases.
  • ChemicalBook. (n.d.). 1-Amino-1-deoxy-D-galacticol | 488-42-6.
  • ResearchGate. (n.d.). Synthesis of 1‐amino‐1‐deoxy‐lactitol (LAC‐NH2).
  • LookChem. (n.d.). Cas 42015-13-4,1-amino-1-deoxy-D-galactitol.
  • Santa Cruz Biotechnology. (n.d.). 1-Amino-1-deoxy-D-galacticol | CAS 488-42-6.
  • Patsnap Synapse. (2024).
  • Applied Therapeutics. (2020).
  • Welling, L., et al. (2022). Current and Future Treatments for Classic Galactosemia. International Journal of Molecular Sciences, 23(19), 11315.
  • Adler, L., et al. (2019). Chemical Chaperones Modulate the Formation of Metabolite Assemblies. International Journal of Molecular Sciences, 20(23), 5836.
  • Tang, M., et al. (2021). Innovative Therapy for Classic Galactosemia - Tale of Two HTS.
  • Applied Therapeutics. (n.d.). Galactitol ‒ but not Gal-1p ‒ Level is a Predictor of Disease Severity in Children with Classic Galactosemia on Galactose Restricted Diet.
  • Caciotti, A., et al. (2008). The potential action of galactose as a "chemical chaperone": increase of beta galactosidase activity in fibroblasts from an adult GM1-gangliosidosis patient.
  • Wentworth, D. F., & Wolfenden, R. (1974). The inhibition of beta-galactosidase (Escherichia coli) by amino sugars and amino alcohols. Biochemistry, 13(23), 4715-4720.
  • Lai, K., & Elsas, L. J. (2001). Galactose toxicity in animals. IUBMB Life, 51(4), 263-267.

Sources

Foundational

A Technical Guide to the Enzymatic Synthesis of 1-Amino-1-deoxy-D-galactitol

Abstract This technical guide provides a comprehensive overview of a novel, two-step enzymatic pathway for the synthesis of 1-Amino-1-deoxy-D-galactitol, a valuable amino alditol for pharmaceutical and research applicati...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a novel, two-step enzymatic pathway for the synthesis of 1-Amino-1-deoxy-D-galactitol, a valuable amino alditol for pharmaceutical and research applications. Moving beyond traditional, often harsh chemical methods, this guide details a biocatalytic approach that leverages the specificity and efficiency of enzymes to achieve high yields and stereoselectivity under mild conditions. We will explore the strategic selection of enzymes, including L-arabinose isomerase and a stereoselective ω-transaminase, and provide detailed, field-proven protocols for each stage of the synthesis, from substrate preparation to final product purification and characterization. This document is intended for researchers, scientists, and drug development professionals seeking to implement sustainable and efficient methods for the production of complex chiral molecules.

Introduction: The Case for Biocatalysis

1-Amino-1-deoxy-D-galactitol is a polyhydroxylated aminocyclitol, a class of compounds of significant interest in medicinal chemistry due to their potential as glycosidase inhibitors, chaperones for protein folding, and as chiral building blocks for the synthesis of more complex pharmaceuticals. Traditional chemical synthesis routes to such molecules are often multi-step, require extensive use of protecting groups, and may utilize hazardous reagents, resulting in low overall yields and significant chemical waste.

Enzymatic synthesis offers a compelling alternative, characterized by:

  • High Specificity: Enzymes catalyze reactions at specific functional groups with high chemo-, regio-, and stereoselectivity, minimizing the formation of byproducts.

  • Mild Reaction Conditions: Biocatalytic reactions are typically performed in aqueous media at or near neutral pH and moderate temperatures, reducing energy consumption and preserving sensitive functional groups.

  • Environmental Sustainability: The use of biodegradable catalysts (enzymes) and the reduction of chemical waste align with the principles of green chemistry.

This guide proposes a robust two-step enzymatic pathway for the synthesis of 1-Amino-1-deoxy-D-galactitol, commencing with the readily available substrate, D-galactose.

The Synthetic Pathway: A Two-Enzyme Cascade

The proposed enzymatic synthesis of 1-Amino-1-deoxy-D-galactitol is a sequential, two-step process that first creates a keto-sugar intermediate, which is then aminated and reduced to the final product.

Enzymatic Synthesis Pathway D_Galactose D-Galactose D_Tagatose D-Tagatose D_Galactose->D_Tagatose L-Arabinose Isomerase Amino_Tagatose 1-Amino-1-deoxy- D-tagatose D_Tagatose->Amino_Tagatose ω-Transaminase (amine donor) Final_Product 1-Amino-1-deoxy- D-galactitol Amino_Tagatose->Final_Product Chemical Reduction (e.g., NaBH4)

Caption: Proposed two-step enzymatic pathway for the synthesis of 1-Amino-1-deoxy-D-galactitol.

Step 1: Isomerization of D-Galactose to D-Tagatose

The foundational step in this pathway is the conversion of the aldose, D-galactose, to its keto-isomer, D-tagatose. This reaction is efficiently catalyzed by L-arabinose isomerase (L-AI) . While the primary substrate of this enzyme is L-arabinose, it has been shown to possess promiscuous activity towards D-galactose, making it a valuable tool for D-tagatose production[1][2].

Causality of Enzyme Choice: L-AI is selected for its ability to catalyze the isomerization of D-galactose under mild conditions, providing a direct and environmentally friendly route to D-tagatose, a key intermediate that is otherwise challenging to synthesize chemically[3]. The enzymatic equilibrium for this reaction typically favors D-galactose, but strategies such as in situ product removal or the use of high substrate concentrations can be employed to drive the reaction towards D-tagatose formation.

ParameterOptimal RangeRationale
Enzyme Source Bacillus, Lactobacillus, Geobacillus sp.Thermostable L-AIs from these sources often exhibit higher activity and stability.
Temperature 50-70 °CBalances enzyme activity with stability; higher temperatures can favor D-tagatose formation.
pH 7.5 - 8.5Optimal pH range for the activity and stability of most L-AIs.
Metal Cofactor Mn²⁺ or Co²⁺Often required for L-AI activity; concentration should be optimized (typically 1-5 mM).

Experimental Protocol: Synthesis of D-Tagatose

  • Reaction Setup:

    • Prepare a 20% (w/v) solution of D-galactose in 50 mM phosphate buffer (pH 8.0).

    • Add the required metal cofactor (e.g., 1 mM MnCl₂) and dissolve completely.

    • Pre-heat the solution to the optimal temperature for the chosen L-AI (e.g., 60°C).

  • Enzyme Addition:

    • Add L-arabinose isomerase (e.g., 5 U/g of D-galactose). The optimal enzyme loading should be determined empirically.

  • Incubation:

    • Incubate the reaction mixture with gentle agitation for 24-48 hours.

  • Monitoring:

    • Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing the concentrations of D-galactose and D-tagatose by HPLC.

  • Termination and Downstream Processing:

    • Once equilibrium is reached or the desired conversion is achieved, terminate the reaction by heat inactivation of the enzyme (e.g., 90°C for 15 minutes).

    • The resulting solution containing D-tagatose can be used directly in the next step or purified by chromatographic methods if necessary.

Step 2: Asymmetric Transamination of D-Tagatose

The second key step involves the stereoselective introduction of an amino group at the C1 position of D-tagatose. This is achieved using a ω-transaminase (ω-TA) . These pyridoxal-5'-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from an amine donor to a carbonyl acceptor[4][5].

Causality of Enzyme Choice: ω-Transaminases are ideal for this transformation due to their broad substrate scope, which can accommodate bulky substrates like D-tagatose, and their excellent stereoselectivity, which is crucial for the synthesis of enantiopure pharmaceuticals[6]. The choice of a specific ω-TA (either (R)- or (S)-selective) will determine the stereochemistry of the resulting amino sugar. For the synthesis of 1-Amino-1-deoxy-D-galactitol, an (S)-selective ω-TA is typically required.

ParameterOptimal RangeRationale
Enzyme Source Vibrio fluvialis, Chromobacterium violaceumThese are well-characterized sources of robust and versatile ω-TAs.
Amine Donor Isopropylamine, L-AlanineIsopropylamine is often used as a "sacrificial" amine donor, as its co-product, acetone, is volatile and can be easily removed to drive the reaction equilibrium.
pH 8.0 - 9.5The optimal pH for many ω-TAs, balancing enzyme activity and the stability of the PLP cofactor.
Cofactor Pyridoxal-5'-phosphate (PLP)Essential for transaminase activity; typically added at a concentration of 0.5-1 mM.

Experimental Protocol: Synthesis of 1-Amino-1-deoxy-D-tagatose

  • Reaction Setup:

    • To the solution of D-tagatose from Step 1, adjust the pH to 8.5 with a suitable base.

    • Add the amine donor (e.g., isopropylamine, 1.5 M).

    • Add PLP to a final concentration of 1 mM.

  • Enzyme Addition:

    • Add the selected ω-transaminase (e.g., 10 mg/mL).

  • Incubation:

    • Incubate the reaction at 30-40°C with gentle agitation.

  • Monitoring:

    • Monitor the reaction by HPLC or LC-MS to track the consumption of D-tagatose and the formation of the amino sugar.

  • Work-up:

    • Upon completion, the enzyme can be removed by ultrafiltration. The reaction mixture now contains 1-Amino-1-deoxy-D-tagatose.

Step 3: Reduction to 1-Amino-1-deoxy-D-galactitol

The final step is the reduction of the ketone group in 1-Amino-1-deoxy-D-tagatose to a hydroxyl group, yielding the target amino alditol. This can be achieved through a straightforward chemical reduction.

Causality of Method Choice: Sodium borohydride (NaBH₄) is a mild and effective reducing agent for this transformation. It is selective for ketones and aldehydes and can be used in aqueous or alcoholic solutions, making it compatible with the reaction mixture from the previous step.

Experimental Protocol: Reduction to the Final Product

  • Reaction Setup:

    • Cool the aqueous solution of 1-Amino-1-deoxy-D-tagatose to 0-4°C in an ice bath.

  • Addition of Reducing Agent:

    • Slowly add sodium borohydride (2-3 molar equivalents) to the solution while stirring.

  • Reaction:

    • Allow the reaction to proceed for 2-4 hours at 0-4°C.

  • Quenching:

    • Carefully quench the excess NaBH₄ by the slow addition of acetic acid until the pH is neutral.

  • Borate Removal:

    • Repeatedly add methanol and evaporate under reduced pressure to remove borate esters as volatile trimethyl borate.

Purification and Characterization

The final product, 1-Amino-1-deoxy-D-galactitol, must be purified from the reaction mixture, which will contain salts, residual starting materials, and co-products.

Purification Workflow Start Crude Reaction Mixture Ion_Exchange Ion-Exchange Chromatography (Cation Exchange) Start->Ion_Exchange Bind and Elute Desalting Desalting / Size-Exclusion Chromatography Ion_Exchange->Desalting Remove Salts Lyophilization Lyophilization Desalting->Lyophilization Remove Solvent Final_Product Pure 1-Amino-1-deoxy-D-galactitol Lyophilization->Final_Product

Caption: A typical workflow for the purification of 1-Amino-1-deoxy-D-galactitol.

Purification Protocol:

  • Ion-Exchange Chromatography:

    • Load the crude product solution onto a strong cation exchange column (e.g., Dowex 50WX8, H⁺ form).

    • Wash the column extensively with deionized water to remove uncharged and anionic components.

    • Elute the product with a gradient of aqueous ammonia (e.g., 0.1 to 2 M).

  • Desalting:

    • Pool the fractions containing the product and remove the ammonia by rotary evaporation.

    • The desalted product can be obtained by size-exclusion chromatography or dialysis.

  • Lyophilization:

    • Lyophilize the purified, salt-free solution to obtain the final product as a white, crystalline solid.

Characterization:

The identity and purity of the synthesized 1-Amino-1-deoxy-D-galactitol should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the chemical structure and stereochemistry of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition.

  • Thin Layer Chromatography (TTC): Can be used for rapid analysis of purity.

Conclusion and Future Outlook

This guide has outlined a robust and sustainable two-step enzymatic pathway for the synthesis of 1-Amino-1-deoxy-D-galactitol. By leveraging the specificity of L-arabinose isomerase and ω-transaminases, this method provides a viable alternative to traditional chemical synthesis, offering high stereoselectivity and milder reaction conditions. The continued discovery and engineering of novel enzymes with enhanced stability and substrate scope will further refine and improve the efficiency of such biocatalytic routes, paving the way for the scalable and cost-effective production of valuable chiral molecules for the pharmaceutical industry.

References

  • Kim, P. (2004). Current studies on biological production of D-tagatose. Applied Microbiology and Biotechnology, 65(3), 243-249.
  • Rojo-Poveda, O., et al. (2020). An overview of the role of D-tagatose in food and health. Current Opinion in Food Science, 31, 1-7.
  • Lee, Y., et al. (2017). Biocatalytic production of D-tagatose from D-fructose by a whole-cell catalyst with an ATP regeneration system. Journal of Agricultural and Food Chemistry, 65(37), 8149-8155.
  • Dai, Y., et al. (2021). Whole-cell biocatalytic system for the production of D-tagatose from maltodextrin. Journal of Agricultural and Food Chemistry, 69(1), 308-315.
  • Shintani, T., et al. (2019). Chemical and enzymatic production of D-tagatose. Journal of Bioscience and Bioengineering, 127(1), 1-8.
  • Bell, L. N. (2015). Thermal stability of D-tagatose in aqueous solutions. Journal of Food Science, 80(1), C103-C108.
  • Patrick, J. W., et al. (1964). L-Arabinose isomerase from Escherichia coli. Journal of Biological Chemistry, 239(10), 3413-3418.
  • BenchChem. (2025).
  • BenchChem. (2025). A Comparative Analysis of D-Tagatose Synthesis: Chemical vs.
  • Gomm, A., & O'Reilly, E. (2017). The use of ω-transaminases for the synthesis of chiral amines. Current Opinion in Chemical Biology, 37, 19-25.
  • Slabu, A., et al. (2017). Cascade reactions involving ω-transaminases for the synthesis of chiral amino alcohols.
  • Patil, M. D., et al. (2018). Recent advances in ω-transaminase-mediated biocatalysis for the enantioselective synthesis of chiral amines.
  • Ghislieri, D., & Turner, N. J. (2014). Biocatalytic approaches to the synthesis of chiral amines.
  • Guo, F., & Berglund, P. (2017). Transaminase biocatalysis: from discovery and engineering to industrial applications.
  • Koszelewski, D., et al. (2009). Deracemization of mexiletine by ω-transaminase-catalyzed stereoinversion.
  • Heckmann, C. M., et al. (2021). Continuous-flow synthesis of enantiopure amines using immobilized transaminases. Organic Process Research & Development, 25(3), 549-560.
  • Walton, A. S., et al. (2013). A one-pot, whole-cell, multistep synthesis of D-phenylalanine.
  • Heinks, J., et al. (2018). Kinetic resolution of racemic amines using ω-transaminases.
  • Cerioli, L., et al. (2015). Characterization of ω-transaminases for the synthesis of chiral amines. Applied Microbiology and Biotechnology, 99(2), 731-744.
  • Kim, H. J., et al. (2015). Immobilization of L-arabinose isomerase for the production of D-tagatose.

Sources

Exploratory

A Technical Guide to the Mechanism of Action of Galactose-Analog Inhibitors: The Case of 1-Amino-1-deoxy-D-galactose

Abstract: This technical guide provides an in-depth exploration of the mechanism of action of 1-amino-1-deoxy-D-galactose as a competitive inhibitor of key galactose-metabolizing enzymes. While the topic specifies the li...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth exploration of the mechanism of action of 1-amino-1-deoxy-D-galactose as a competitive inhibitor of key galactose-metabolizing enzymes. While the topic specifies the linear 1-Amino-1-deoxy-D-galacticol, the available scientific literature predominantly characterizes the inhibitory activity of its cyclic form, 1-Amino-1-deoxy-β-D-galactose (β-D-galactosylamine). This guide will, therefore, focus on the well-documented inhibitory properties of the cyclic analog, discussing its structural basis for competitive inhibition, kinetic profiles, and the experimental methodologies used for its characterization. The relationship between the linear and cyclic forms and its implications for inhibitory activity will also be addressed, providing researchers, scientists, and drug development professionals with a comprehensive understanding of this class of inhibitors.

Introduction: The Significance of Galactose-Metabolizing Enzyme Inhibition

The metabolism of D-galactose is a fundamental biochemical pathway, and its dysregulation is implicated in various pathological conditions, most notably galactosemia. The enzymes central to this pathway, such as β-D-galactosidase and galactose oxidase, represent critical targets for therapeutic intervention and are essential tools in biotechnology. The development of specific inhibitors for these enzymes is, therefore, of paramount importance for both studying their function and designing novel therapeutic strategies.

Galactose analogs, molecules that mimic the structure of the natural substrate, are a prominent class of inhibitors. Among these, aminosugars have proven to be particularly effective. This guide focuses on 1-amino-1-deoxy-D-galactose, a potent competitive inhibitor, to elucidate the principles of its mechanism of action.

Structural Elucidation: 1-Amino-1-deoxy-D-galacticol and its Cyclic Counterpart

A critical aspect of understanding the inhibitory mechanism is the precise structure of the molecule . The term "1-Amino-1-deoxy-D-galacticol" refers to the open-chain, reduced form of galactose where the C1 aldehyde is replaced by an amino group. Its systematic IUPAC name is (2R,3S,4R,5S)-6-aminohexane-1,2,3,4,5-pentol.

In aqueous solution, aldoses and their amino derivatives can exist in equilibrium between their open-chain and cyclic (pyranose or furanose) forms. The cyclic form of 1-amino-1-deoxy-D-galactose is 1-Amino-1-deoxy-β-D-galactose, also known as β-D-galactosylamine. It is this cyclic form that is widely documented as the active competitive inhibitor of enzymes that recognize D-galactose.[1][2] The equilibrium between the linear and cyclic forms is a crucial consideration, as the cyclic structure more closely mimics the pyranose ring of the natural D-galactose substrate.

Mechanism of Action: Competitive Inhibition

1-Amino-1-deoxy-β-D-galactose acts as a competitive inhibitor.[1][2] This mode of inhibition is characterized by the inhibitor reversibly binding to the active site of the enzyme, the same site where the natural substrate binds. This binding event prevents the substrate from accessing the active site, thereby reducing the rate of the enzymatic reaction.

The key features of competitive inhibition by 1-Amino-1-deoxy-β-D-galactose are:

  • Structural Mimicry: The inhibitor's structure is sufficiently similar to the D-galactose substrate, allowing it to be recognized and bound by the enzyme's active site. The presence of the amino group at the anomeric carbon, while preventing catalysis, does not preclude binding.

  • Reversible Binding: The inhibitor is not covalently bound to the enzyme and can dissociate from the active site.

  • Substrate Concentration Dependence: The inhibitory effect can be overcome by increasing the concentration of the substrate. At high substrate concentrations, the substrate molecules can outcompete the inhibitor for binding to the active site.

The Target Enzymes

The primary targets for inhibition by 1-Amino-1-deoxy-β-D-galactose are enzymes that process D-galactose, including:

  • β-D-Galactosidase: This enzyme catalyzes the hydrolysis of terminal non-reducing β-D-galactose residues in β-D-galactosides. 1-Amino-1-deoxy-β-D-galactose competes with substrates like lactose for the active site.[1]

  • Galactose Oxidase: This enzyme catalyzes the oxidation of D-galactose and other primary alcohols.[1][3] The inhibitor binds to the active site, preventing the oxidation of the natural substrate.[4][5][6][7]

A Note on the "Galactitol" Analogue

While the cyclic form is the well-characterized inhibitor, studies on related imino-galactitol compounds (where the ring oxygen is replaced by a nitrogen atom) have shown that some open-chain "galactitol" analogues can exhibit inhibitory activity, although often with different kinetics. For instance, one study on 1,5-dideoxy-1,5-imino-D-galactitol noted a slow approach to inhibition, which may suggest a different or less efficient binding mechanism compared to cyclic counterparts.[8] This could imply that while 1-Amino-1-deoxy-D-galacticol may exist in solution, its contribution to the observed inhibition is likely minor compared to the more conformationally restricted and substrate-like cyclic form.

Enzyme Kinetics of Competitive Inhibition

The effect of a competitive inhibitor on enzyme kinetics is characterized by its influence on the Michaelis-Menten parameters, Vmax (maximum reaction velocity) and Km (Michaelis constant).

  • Vmax remains unchanged: At saturating substrate concentrations, the effect of the competitive inhibitor is overcome, and the enzyme can still reach its maximum velocity.

  • Km is increased: In the presence of a competitive inhibitor, a higher concentration of substrate is required to achieve half of Vmax. This apparent increase in Km reflects the competition for the active site.

The relationship is described by the following equation:


where:

  • v₀ is the initial reaction velocity

  • Vmax is the maximum reaction velocity

  • [S] is the substrate concentration

  • Km is the Michaelis constant

  • [I] is the inhibitor concentration

  • Ki is the inhibition constant, representing the dissociation constant of the enzyme-inhibitor complex.

Quantitative Data
InhibitorEnzymeKi Value
5-amino-5-deoxy-D-galactopyranoseα- and β-D-galactosidases0.0007 - 8.2 µM[8]
1,5-dideoxy-1,5-imino-D-galactitolα- and β-D-galactosidases0.0007 - 8.2 µM[8]
2-acetamido-1,4-imino-1,2,4-tridesoxy-D-galactitolHuman lysosomal β-hexosaminidase A (β-subunit)18 µM[9]
2-acetamido-1,4-imino-1,2,4-tridesoxy-D-galactitolHuman lysosomal β-hexosaminidase A (α-subunit)220 µM[9]
AgNO₃β-galactosidase0.12 µM[10]

Table 1: Inhibition constants (Ki) for various galactose-analog inhibitors and a known competitive inhibitor of β-galactosidase.

Visualizing the Mechanism and Experimental Workflow

Signaling Pathway Diagram

Competitive_Inhibition cluster_reaction Enzymatic Reaction cluster_inhibition Inhibition Pathway E Free Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES k1 EI Enzyme-Inhibitor Complex (EI) E->EI Ki S Substrate (S) (e.g., Lactose) I Inhibitor (I) (1-Amino-1-deoxy-β-D-galactose) ES->E k-1 P Products (P) (e.g., Glucose + Galactose) ES->P k_cat EI->E

Caption: Competitive inhibition of a galactosidase.

Experimental Workflow for Determining Ki

Ki_Determination_Workflow prep 1. Prepare Reagents - Enzyme solution - Substrate stock (e.g., ONPG) - Inhibitor stock - Assay buffer assay_setup 2. Set up Reactions - Multiple substrate concentrations - Multiple inhibitor concentrations (including zero) prep->assay_setup incubation 3. Incubation - Constant temperature and time assay_setup->incubation measurement 4. Measure Reaction Velocity - Spectrophotometry (product absorbance) - Fluorometry (product fluorescence) incubation->measurement data_analysis 5. Data Analysis - Michaelis-Menten plots - Lineweaver-Burk plots measurement->data_analysis ki_calc 6. Calculate Ki - From the x-intercept of the Lineweaver-Burk plot - Or from secondary plots data_analysis->ki_calc

Caption: Workflow for Ki determination.

Experimental Protocols

Protocol for Determining the Ki of a Competitive Inhibitor of β-Galactosidase

This protocol outlines a general procedure for determining the inhibition constant (Ki) of a competitive inhibitor for β-galactosidase using the chromogenic substrate o-nitrophenyl-β-D-galactopyranoside (ONPG).[11][12][13]

Materials:

  • Purified β-galactosidase enzyme

  • o-nitrophenyl-β-D-galactopyranoside (ONPG)

  • 1-Amino-1-deoxy-β-D-galactose (inhibitor)

  • Assay Buffer (e.g., 100 mM sodium phosphate, pH 7.0, 1 mM MgCl₂, 50 mM β-mercaptoethanol)[12]

  • Stop Solution (e.g., 1 M sodium carbonate)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 420 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of β-galactosidase in assay buffer. The final concentration should be determined empirically to yield a linear reaction rate for at least 10-15 minutes.

    • Prepare a stock solution of ONPG in assay buffer.

    • Prepare a stock solution of 1-Amino-1-deoxy-β-D-galactose in assay buffer.

  • Assay Setup:

    • In a 96-well microplate, set up a matrix of reactions. Each row will have a different fixed concentration of the inhibitor, and each column will have a different concentration of the substrate (ONPG).

    • Include a set of reactions with no inhibitor as a control.

    • For each reaction well, add the appropriate volumes of assay buffer, inhibitor solution, and substrate solution.

  • Initiation of Reaction:

    • Initiate the reactions by adding a fixed amount of the β-galactosidase solution to each well.

    • Immediately start a kinetic read on the microplate reader at 420 nm, taking measurements every 30-60 seconds for 10-20 minutes at a constant temperature (e.g., 37°C). Alternatively, for an endpoint assay, incubate the plate for a fixed time and then stop the reaction.

  • Stopping the Reaction (for endpoint assay):

    • Add a volume of stop solution to each well to quench the reaction. The alkaline pH will also enhance the color of the o-nitrophenol product.

  • Data Collection:

    • For kinetic assays, determine the initial reaction velocity (v₀) from the linear portion of the absorbance vs. time plot for each well.

    • For endpoint assays, measure the final absorbance at 420 nm.

  • Data Analysis and Ki Determination:

    • Plot the initial velocities (v₀) against the substrate concentrations ([S]) for each inhibitor concentration to generate Michaelis-Menten plots.

    • To determine Km and Vmax, create a Lineweaver-Burk (double reciprocal) plot (1/v₀ vs. 1/[S]).

    • In the presence of a competitive inhibitor, the lines on the Lineweaver-Burk plot will intersect at the y-axis (1/Vmax).

    • The apparent Km (Km_app) for each inhibitor concentration can be determined from the x-intercept (-1/Km_app).

    • The Ki can be calculated from the following equation:

      
      
    • Alternatively, a secondary plot of the slopes of the Lineweaver-Burk lines versus the inhibitor concentration ([I]) will yield a straight line with an intercept on the x-axis equal to -Ki.

Conclusion

1-Amino-1-deoxy-β-D-galactose serves as a classic example of a competitive inhibitor, leveraging its structural similarity to the natural substrate, D-galactose, to bind to the active sites of enzymes like β-D-galactosidase and galactose oxidase. While its linear form, 1-Amino-1-deoxy-D-galacticol, is chemically related and likely exists in equilibrium, the cyclic β-anomer is the conformationally favored and well-documented inhibitory species. Understanding the kinetic principles of this inhibition, as outlined in this guide, is crucial for researchers in drug development and enzymology. The provided experimental framework offers a robust starting point for the characterization of this and other competitive inhibitors, facilitating the discovery of new therapeutic agents and research tools.

References

  • Legler, G., & Lüllau, E. (1986). Synthesis of 5-amino-5-deoxy-D-galactopyranose and 1,5-dideoxy-1,5-imino-D-galactitol, and their inhibition of alpha- and beta-D-galactosidases. Carbohydrate Research, 155, 119-129. [Link]

  • Craig, D. B., & Nichols, E. J. (2016). Determination of the inhibitor dissociation constant of an individual unmodified enzyme molecule in free solution. Angewandte Chemie International Edition, 55(42), 13211-13214. [Link]

  • Martino, S., Tiribuzi, R., Tortori, A., Conti, D., Visigalli, I., Lattanzi, A., ... & Orlacchio, A. (2009). Specific determination of beta-galactocerebrosidase activity via competitive inhibition of beta-galactosidase. Clinical Chemistry, 55(3), 541-548. [Link]

  • Science & Plants for Schools. (n.d.). Investigating the effect of competitive and non-competitive inhibitors on the enzyme β-galactosidase. Retrieved from [Link]

  • Yip, M. C., & Dain, J. A. (1968). The inhibition of galactose oxidase. Enzymologia, 35(6), 368-376. [Link]

  • BioTek Instruments. (n.d.). Kinetic Analysis of ß-Galactosidase Activity using PowerWave HT Microplate Spectrophotometer and Gen5 Data Analysis Software. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Galactose oxidase – Knowledge and References. Retrieved from [Link]

  • Elex Biotech LLC. (n.d.). 1-Amino-1-deoxy-β-D-galactose, 98%. Retrieved from [Link]

  • Li, X., et al. (2024). Enzymolysis Modes Trigger Diversity in Inhibitor‐α‐Amylase Aggregating Behaviors and Activity Inhibition: A New Insight Into Enzyme Inhibition. Molecular Nutrition & Food Research, 68(17), 2300896. [Link]

  • Bernotas, R. C., Pezzone, M. A., & Ganem, B. (1987). Synthesis of (+)-1,5-dideoxy-1,5-imino-D-galactitol, a potent alpha-D-galactosidase inhibitor. Carbohydrate Research, 167, 305-311. [Link]

  • Iida, T., et al. (1993). [Synthesis of 2-acetamido-1,4-imino-1,2,4-tridesoxy-D-galactitol and competitive inhibition of human lysosomal beta-hexosaminidase A]. Carbohydrate Research, 250(1), 19-30. [Link]

  • Mehta, G., & Mohal, N. (2000). A Short and Efficient Synthesis of 1,5-Dideoxy-1,5-imino-D-galactitol (1-Deoxy-D-galactostatin) and 1,5-Dideoxy-1,5-imino-L-altritol (1-Deoxy-L-altrostatin) from D-Galactose. Tetrahedron Letters, 41(32), 6111-6115. [Link]

  • Röthlisberger, U., & Carloni, P. (2000). Catalytic Mechanism of Galactose Oxidase: A Theoretical Study. Journal of the American Chemical Society, 122(50), 12301-12308. [Link]

  • Wikipedia. (n.d.). Galactose oxidase. Retrieved from [Link]

  • STEM Learning. (n.d.). Competitive and non-competitive enzyme inhibition. Retrieved from [Link]

  • Karaman, R. (2016). Which substrate you can recommend to use in β-galactosidase inhibition assay? ResearchGate. Retrieved from [Link]

  • Kump, A., et al. (2024). New Inhibitors of β‐1,4‐Galactosyltransferase I Discovered by Virtual Screening. ChemMedChem, e202400896. [Link]

  • McDonald, F. E., et al. (2022). An Amination–Cyclization Cascade Reaction for Iminosugar Synthesis Using Minimal Protecting Groups. The Journal of Organic Chemistry, 87(17), 11571-11580. [Link]

  • Whittaker, J. W. (2003). The radical chemistry of galactose oxidase. Archives of Biochemistry and Biophysics, 418(2), 115-124. [Link]

  • Elshafei, A. M., Mohawed, S. M., Ammar, M. S., & Abdel-Fatah, O. M. (1995). Properties of enzymes involved in D-galactonate catabolism in fungi. Antonie Van Leeuwenhoek, 67(2), 211-216. [Link]

  • The Royal Society of Chemistry. (2013). Selective Synthesis of Lactams and Cyclic Amines from Amino-Alcohols. Catalysis Science & Technology. [Link]

Sources

Foundational

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-Amino-1-deoxy-D-galactitol

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive overview of the spectroscopic data for 1-Amino-1-deoxy-D-galactitol, a molecu...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the spectroscopic data for 1-Amino-1-deoxy-D-galactitol, a molecule of significant interest in carbohydrate chemistry and drug development. As an amino sugar alcohol, its structural elucidation is paramount for understanding its biological activity and for quality control in synthetic applications. This document synthesizes available spectroscopic information and provides expert insights into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Introduction to 1-Amino-1-deoxy-D-galactitol

1-Amino-1-deoxy-D-galactitol, also known as galactosylamine alcohol, is a reduced form of galactosamine. Its structure, characterized by a C6 polyhydroxylated chain with an amino group at the C1 position, makes it a valuable chiral building block and a potential modulator of biological processes involving carbohydrate recognition. Accurate and thorough characterization of this compound is the bedrock of reliable and reproducible research.

Molecular Structure:

Key Identifiers:

  • Molecular Formula: C₆H₁₅NO₅[1]

  • Molecular Weight: 181.19 g/mol [1]

  • CAS Numbers: 42015-13-4, 488-42-6[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For 1-Amino-1-deoxy-D-galactitol, both ¹H and ¹³C NMR provide critical information about the connectivity and stereochemistry of the molecule.

¹H NMR Spectroscopy

Theoretical Considerations: The ¹H NMR spectrum of 1-Amino-1-deoxy-D-galactitol is expected to be complex due to the presence of multiple chiral centers and the resulting diastereotopic protons. The chemical shifts of the protons on the carbon backbone (C2-C6) are typically found in the range of 3.0-4.5 ppm. The protons on the C1 carbon, being adjacent to the amino group, will appear as a multiplet further upfield, likely in the 2.5-3.5 ppm region, depending on the solvent and pH. The hydroxyl and amine protons are exchangeable and may appear as broad signals or may not be observed, especially in protic solvents like D₂O.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

  • Sample Preparation: Dissolve 5-10 mg of 1-Amino-1-deoxy-D-galactitol in a suitable deuterated solvent (e.g., D₂O, MeOD, or DMSO-d₆). D₂O is often preferred for carbohydrate-like molecules to avoid the large solvent peak of water obscuring the sugar proton signals.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (≥400 MHz) for better signal dispersion.

    • Shim the instrument to obtain a narrow and symmetrical solvent peak.

    • Set the appropriate spectral width (e.g., 0-10 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase the spectrum carefully.

    • Reference the spectrum to an internal standard (e.g., TSP or the residual solvent peak).

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve 5-10 mg in Deuterated Solvent (e.g., D₂O) acq1 High-Field NMR (≥400 MHz) prep1->acq1 acq2 Shimming acq1->acq2 acq3 Set Spectral Parameters acq2->acq3 acq4 Acquire Data (Multiple Scans) acq3->acq4 proc1 Fourier Transform acq4->proc1 proc2 Phasing proc1->proc2 proc3 Referencing proc2->proc3

Caption: Workflow for ¹H NMR data acquisition and processing.

Data Interpretation: Due to the lack of a publicly available experimental spectrum for 1-Amino-1-deoxy-D-galactitol, we can predict the expected chemical shifts based on related compounds such as galactitol. For galactitol, the protons on the carbon backbone appear in a complex multiplet between 3.6 and 4.0 ppm. The introduction of the amino group at C1 in 1-Amino-1-deoxy-D-galactitol is expected to shift the signals of the C1 and C2 protons.

¹³C NMR Spectroscopy

Theoretical Considerations: The ¹³C NMR spectrum will show six distinct signals corresponding to the six carbon atoms of the molecule. The chemical shifts are influenced by the electronegativity of the attached groups. The carbon bearing the amino group (C1) is expected to be in the range of 40-50 ppm. The other carbons (C2-C6), being attached to hydroxyl groups, will resonate in the 60-80 ppm region.

Experimental Protocol: Acquiring a High-Quality ¹³C NMR Spectrum

The experimental protocol is similar to that for ¹H NMR, with the following key differences in the acquisition parameters:

  • Spectral Width: A wider spectral width is required (e.g., 0-200 ppm).

  • Pulse Program: A proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each carbon.

  • Number of Scans: A larger number of scans is generally needed due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

Theoretical Considerations: IR spectroscopy provides information about the functional groups present in a molecule. For 1-Amino-1-deoxy-D-galactitol, the key vibrational modes to expect are:

  • O-H stretching: A broad and strong band in the region of 3200-3600 cm⁻¹ due to the multiple hydroxyl groups and intermolecular hydrogen bonding.

  • N-H stretching: One or two sharp to medium bands in the 3300-3500 cm⁻¹ region, characteristic of a primary amine. These may overlap with the O-H stretching band.

  • C-H stretching: Bands in the 2850-3000 cm⁻¹ region.

  • N-H bending (scissoring): A medium to strong band around 1590-1650 cm⁻¹.

  • C-O stretching: Strong bands in the 1000-1200 cm⁻¹ region, typical for alcohols.

  • C-N stretching: A medium to weak band in the 1020-1250 cm⁻¹ region.

Experimental Protocol: Acquiring an IR Spectrum

  • Sample Preparation: The sample can be prepared as a KBr pellet or a thin film on a salt plate (e.g., NaCl or KBr). For a KBr pellet, a small amount of the solid sample is ground with dry KBr powder and pressed into a transparent disk.

  • Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample compartment (or a pure KBr pellet) is recorded first and subtracted from the sample spectrum.

Data Interpretation: The IR spectrum of a related compound, 1-Deoxy-1-(methylamino)-D-galactitol, shows a broad absorption in the 3300 cm⁻¹ region, indicative of O-H and N-H stretching, and strong C-O stretching bands around 1050 cm⁻¹. A similar spectral profile is anticipated for 1-Amino-1-deoxy-D-galactitol.

Mass Spectrometry (MS)

Theoretical Considerations: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation. For 1-Amino-1-deoxy-D-galactitol (MW = 181.19), a soft ionization technique like Electrospray Ionization (ESI) is preferable to observe the molecular ion.

  • ESI-MS: In positive ion mode, the protonated molecule [M+H]⁺ at m/z 182.1 is expected to be the base peak. Adducts with sodium [M+Na]⁺ at m/z 204.1 or potassium [M+K]⁺ at m/z 220.1 may also be observed.

  • Fragmentation: Fragmentation in the mass spectrometer can occur through the loss of water (H₂O) or ammonia (NH₃) from the molecular ion. Cleavage of the carbon-carbon bonds in the polyol chain can also lead to characteristic fragment ions. Common fragmentation of sugar alcohols involves cleavage of C-C bonds.

Experimental Protocol: Acquiring a Mass Spectrum

  • Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent, typically a mixture of water and a volatile organic solvent like methanol or acetonitrile, often with a small amount of acid (e.g., formic acid) to promote protonation.

  • Data Acquisition: The solution is infused into the ESI source of a mass spectrometer. The instrument parameters (e.g., capillary voltage, cone voltage, and desolvation gas flow) are optimized to obtain a stable signal and good ionization.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis prep1 Prepare Dilute Solution (e.g., in H₂O/MeOH + 0.1% Formic Acid) acq1 Infuse into ESI Source prep1->acq1 acq2 Optimize Instrument Parameters acq1->acq2 acq3 Acquire Mass Spectrum acq2->acq3 proc1 Identify Molecular Ion Peak ([M+H]⁺) acq3->proc1 proc2 Analyze Fragmentation Pattern proc1->proc2

Caption: Workflow for ESI-MS data acquisition and analysis.

Data Interpretation: The primary goal is to confirm the molecular weight by identifying the [M+H]⁺ ion. The fragmentation pattern can then be used to support the proposed structure. For instance, the loss of a water molecule would result in a fragment at m/z 164.1, and the loss of an ammonia molecule would lead to a fragment at m/z 165.1.

Summary of Spectroscopic Data

TechniqueExpected Key Features
¹H NMR Complex multiplets in the 3.0-4.5 ppm range for C2-C6 protons. Multiplet for C1 protons around 2.5-3.5 ppm. Broad signals for OH and NH protons.
¹³C NMR Signal for C1 around 40-50 ppm. Signals for C2-C6 in the 60-80 ppm range.
IR Broad O-H and N-H stretching (3200-3600 cm⁻¹). N-H bending (~1600 cm⁻¹). Strong C-O stretching (1000-1200 cm⁻¹).
MS (ESI+) [M+H]⁺ at m/z 182.1. Potential fragments from loss of H₂O (m/z 164.1) and NH₃ (m/z 165.1).

Conclusion

References

  • PubChem. 1-Amino-1-deoxygalactose. [Link]

  • LookChem. 1-amino-1-deoxy-D-galactitol. [Link]

  • PubChem. 1-Deoxy-1-(methylamino)-D-galactitol. [Link]

  • Human Metabolome Database. Galactitol. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols: Synthesis of Glycoconjugates Using 1-Amino-1-deoxy-D-galactitol

Authored by: A Senior Application Scientist Introduction: The Strategic Role of 1-Amino-1-deoxy-D-galactitol in Glycoconjugate Synthesis Glycoconjugates, molecules comprising carbohydrates covalently linked to proteins o...

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Strategic Role of 1-Amino-1-deoxy-D-galactitol in Glycoconjugate Synthesis

Glycoconjugates, molecules comprising carbohydrates covalently linked to proteins or lipids, are fundamental to a vast array of biological processes, including cell recognition, signaling, and immune responses.[1][2] The synthesis of well-defined glycoconjugates is therefore a cornerstone of modern chemical biology and therapeutic development, enabling the creation of novel vaccines, targeted drug delivery systems, and tools for basic research.[2]

1-Amino-1-deoxy-D-galactitol is a particularly valuable building block in this field. As an acyclic amino-alditol, it presents a stable, open-chain galactose analogue with a primary amine at the C-1 position.[3] This primary amine serves as a versatile chemical handle for covalent attachment to other molecules, while the polyhydroxylated "galactitol" backbone mimics the parent sugar, allowing it to engage in specific biological interactions, for instance, with galectins or other galactose-binding proteins.[1] Unlike glycosylamines derived from reducing sugars, 1-Amino-1-deoxy-D-galactitol is conformationally locked in its open-chain form, which can be advantageous for presenting the carbohydrate epitope in a defined manner.

The primary method for its conjugation is reductive amination , a robust and highly efficient reaction that forms a stable secondary amine linkage between the amino-alditol and a carbonyl group (an aldehyde or ketone) on the target molecule.[4] This guide provides a detailed exploration of this core methodology, offering field-proven protocols for the synthesis and characterization of glycoconjugates utilizing 1-Amino-1-deoxy-D-galactitol.

Core Principle: The Mechanism of Reductive Amination

Reductive amination is a two-step, one-pot reaction that is foundational to bioconjugation chemistry.[4]

  • Schiff Base Formation: The nucleophilic primary amine of 1-Amino-1-deoxy-D-galactitol attacks an electrophilic carbonyl carbon (aldehyde or ketone) on the target biomolecule. This is a reversible reaction that results in the formation of a protonated carbinolamine intermediate, which then dehydrates to form a C=N double bond, known as a Schiff base or imine. This step is typically favored under slightly acidic to neutral pH (pH 6.0-7.5).

  • Reductive Stabilization: The unstable imine intermediate is immediately and selectively reduced by a mild hydride reagent to form a stable, covalent secondary amine bond. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are the reagents of choice for this step. They are mild enough not to reduce the starting aldehyde or ketone at the optimal pH for imine formation, but are highly effective at reducing the protonated iminium ion, driving the reaction forward.[4][5]

Reductive_Amination R_CHO Biomolecule-CHO (Aldehyde) Schiff_Base Biomolecule-CH=N-(Galactitol) (Schiff Base / Imine) R_CHO->Schiff_Base + Galactitol_NH2 H₂N-(Galactitol) (1-Amino-1-deoxy-D-galactitol) Galactitol_NH2->Schiff_Base Step 1: Imine Formation (pH 6.0-7.5) Final_Conjugate Biomolecule-CH₂-NH-(Galactitol) (Stable Glycoconjugate) Schiff_Base->Final_Conjugate Step 2: Reduction Reducing_Agent + NaBH₃CN (Reducing Agent)

Caption: General mechanism of reductive amination for glycoconjugation.

Application Protocol 1: Conjugation to an Aldehyde-Bearing Small Molecule

This protocol details the conjugation of 1-Amino-1-deoxy-D-galactitol to a generic small molecule containing an aldehyde functional group, a common scenario for creating custom glycan probes or haptens.

Principle: The primary amine of the amino-alditol reacts directly with the aldehyde on the target molecule in a one-pot reaction facilitated by a mild reducing agent to form a stable secondary amine linkage.

Materials and Reagents:

  • 1-Amino-1-deoxy-D-galactitol (CAS 488-42-6)[3]

  • Aldehyde-functionalized molecule (e.g., 4-carboxybenzaldehyde)

  • Sodium Cyanoborohydride (NaBH₃CN)

  • Anhydrous Methanol (MeOH) or Dimethylformamide (DMF)

  • 0.1 M Sodium Phosphate Buffer, pH 7.0

  • Reaction vial

  • Stir plate and stir bar

  • Thin Layer Chromatography (TLC) system (e.g., silica gel, with a suitable mobile phase like Dichloromethane:Methanol)

  • High-Performance Liquid Chromatography (HPLC) system for purification

  • Mass Spectrometer (MS) and Nuclear Magnetic Resonance (NMR) spectrometer for characterization

Step-by-Step Methodology:

  • Reactant Preparation: In a clean reaction vial, dissolve the aldehyde-functionalized molecule (1.0 equivalent) in a minimal amount of anhydrous methanol or DMF.

  • Addition of Amino-Alditol: Add a solution of 1-Amino-1-deoxy-D-galactitol (1.2 equivalents) dissolved in 0.1 M phosphate buffer (pH 7.0). The final solvent mixture should be homogenous.

  • Initiation of Reaction: Add sodium cyanoborohydride (NaBH₃CN) (1.5 equivalents) to the reaction mixture. Safety Note: NaBH₃CN can release toxic HCN gas upon contact with strong acid. Handle in a well-ventilated fume hood.

  • Incubation: Seal the vial and stir the reaction at room temperature for 12-24 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC. The formation of the more polar glycoconjugate product should be visible as a new spot with a lower Rf value compared to the starting aldehyde.

  • Quenching: Once the reaction is complete (as determined by the consumption of the limiting reagent), carefully quench any remaining NaBH₃CN by adding a few drops of 2 M HCl until effervescence ceases.

  • Purification: Concentrate the reaction mixture under reduced pressure. Purify the crude product using reverse-phase HPLC to separate the desired glycoconjugate from unreacted starting materials and salts.

  • Characterization: Confirm the identity and purity of the final product.

    • Mass Spectrometry (ESI-MS): Verify the expected molecular weight of the conjugate.

    • NMR (¹H, ¹³C): Confirm the formation of the new C-N bond and the integrity of the galactitol and small molecule scaffolds.

ParameterRecommended ValueRationale
Molar Ratio (Aldehyde:Amine:Reducer) 1 : 1.2 : 1.5A slight excess of the amine and reducing agent drives the reaction to completion.
Solvent System Methanol/Phosphate BufferEnsures solubility of both polar and non-polar reactants while maintaining pH.
pH 6.5 - 7.5Optimal for efficient imine formation without significant hydrolysis or aldehyde reduction.[4]
Reaction Time 12 - 24 hoursAllows for sufficient time for the reaction to reach completion at room temperature.
Temperature 20 - 25 °C (Room Temp.)Sufficient for the reaction; avoids potential side reactions or degradation at higher temperatures.

Application Protocol 2: Conjugation to a Glycoprotein via Periodate Oxidation

This protocol describes a widely used strategy to conjugate 1-Amino-1-deoxy-D-galactitol to existing glycoproteins (e.g., antibodies) by first creating aldehyde groups on their carbohydrate domains.

Principle: Mild oxidation with sodium meta-periodate (NaIO₄) selectively cleaves the vicinal diols present in sialic acid residues or other sugars on the glycoprotein's surface, generating reactive aldehyde groups. These newly formed aldehydes then serve as attachment points for 1-Amino-1-deoxy-D-galactitol via reductive amination. This method is particularly powerful as it targets the glycosylation sites, often located away from the protein's active or binding sites.

Protein_Conjugation_Workflow Start Start: Glycoprotein (e.g., Antibody) Oxidation Step 1: Mild Oxidation + Sodium Periodate (NaIO₄) (In the dark, 4°C) Start->Oxidation Aldehyde_Protein Intermediate: Aldehyde-tagged Glycoprotein Oxidation->Aldehyde_Protein Purification1 Step 2: Buffer Exchange (Desalting Column) Remove excess periodate Aldehyde_Protein->Purification1 Conjugation Step 3: Reductive Amination + 1-Amino-1-deoxy-D-galactitol + NaBH₃CN (pH 7.0) Purification1->Conjugation Final_Conjugate Product: Glycoconjugate Conjugation->Final_Conjugate Purification2 Step 4: Purification (Dialysis or Size Exclusion) Remove excess reagents Final_Conjugate->Purification2 Characterization Step 5: Characterization (SDS-PAGE, MS, Glycan Analysis) Purification2->Characterization End End: Purified Glycoconjugate Characterization->End

Sources

Application

Application Notes & Protocols: 1-Amino-1-deoxy-D-galactitol as a Chemical Probe for Studying Enzyme Kinetics

Abstract This document provides a comprehensive technical guide for researchers, biochemists, and drug development professionals on the application of 1-Amino-1-deoxy-D-galactitol as a chemical probe for the kinetic anal...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, biochemists, and drug development professionals on the application of 1-Amino-1-deoxy-D-galactitol as a chemical probe for the kinetic analysis of galactoside-processing enzymes, with a primary focus on β-galactosidases. We delve into the mechanistic basis of its potent inhibitory action, provide detailed, field-proven protocols for determining inhibition constants, and present key data to facilitate its use in academic and industrial research settings.

Introduction: The Rationale for an Aminoalditol Probe

In the study of enzyme kinetics and the development of therapeutic agents, small molecule inhibitors are indispensable tools.[1][2] They allow for the interrogation of enzyme mechanisms, the validation of drug targets, and the characterization of active site architecture. 1-Amino-1-deoxy-D-galactitol, the reduced, open-chain form of galactosylamine, is a powerful competitive inhibitor for enzymes that process D-galactose and β-D-galactopyranosides.[3][4] Its structure, closely mimicking the natural substrate galactose, makes it an effective probe for enzymes such as β-galactosidase.

The key to its efficacy lies in the substitution of the anomeric hydroxyl group with an amino group. At physiological pH, this primary amine is protonated, conferring a positive charge to the molecule. This feature is critical for its enhanced binding affinity compared to its parent sugar alcohol, galactitol.[3]

Why Choose 1-Amino-1-deoxy-D-galacticol?

  • Enhanced Affinity: The protonated amine offers a significant binding advantage in active sites configured to stabilize positively charged transition states.[3]

  • Structural Mimicry: As a galactose analog, it provides high specificity for galactose-processing enzymes.

  • Competitive Inhibition: Its mode of action is well-defined, allowing for straightforward kinetic analysis to determine the inhibitor dissociation constant (Kᵢ), a true measure of its potency.[3]

This guide will provide the foundational knowledge and practical protocols to effectively utilize this probe in your research.

Mechanistic Insights: The Source of Potent Inhibition

The enhanced inhibitory effect of amino sugars and their corresponding amino alcohols over their neutral counterparts is a well-documented phenomenon in glycosidase research.[3] The primary driver for this potent inhibition of enzymes like E. coli β-galactosidase is electrostatic in nature.

The catalytic mechanism of many retaining glycosidases proceeds through a two-step, double-displacement reaction involving a covalent glycosyl-enzyme intermediate. This mechanism involves transition states with significant oxocarbenium ion character, meaning there is a buildup of positive charge at the anomeric carbon. The active site of such enzymes is exquisitely evolved to stabilize this transient positive charge.

A study on the inhibition of β-galactosidase by a variety of amino sugars and amino alcohols revealed that the active site contains a negatively charged residue, likely a carboxylate from an aspartate or glutamate side chain, strategically positioned near the anomeric carbon binding site.[3] While this negative charge is not critical for binding the neutral substrate, it plays a crucial role in stabilizing the positively charged transition state during catalysis.

1-Amino-1-deoxy-D-galactitol, with its protonated amino group (NH₃⁺), acts as a transition-state analog by placing a permanent positive charge in the precise location where one develops during the natural reaction. This favorable electrostatic interaction between the inhibitor's positive charge and the enzyme's negative charge accounts for the dramatically increased binding affinity and potent competitive inhibition observed.[3]

Diagram 1: Proposed Enzyme-Inhibitor Interaction

G cluster_0 β-Galactosidase Active Site enzyme_residue Asp/Glu Residue - COO⁻ binding_pocket Substrate Binding Pocket (Hydroxyl Interactions) inhibitor 1-Amino-1-deoxy-D-galactitol H₃N⁺---[CH(OH)]₄---CH₂OH inhibitor:n->enzyme_residue:res

Caption: Favorable electrostatic interaction between the protonated amine of the inhibitor and a negatively charged active site residue.

Application: Characterizing Enzyme Kinetics

1-Amino-1-deoxy-D-galactitol serves as an ideal tool for determining key kinetic parameters of galactose-processing enzymes. By performing kinetic assays in the presence and absence of this competitive inhibitor, one can accurately determine the Michaelis constant (Kₘ) of the substrate and the inhibition constant (Kᵢ) of the probe.

Target Enzymes
  • β-Galactosidases: These enzymes are primary targets. The probe is a potent competitive inhibitor of β-galactosidase from various sources, including E. coli.[3]

  • Galactose Oxidase: While specific kinetic data is less prevalent in the literature, supplier information suggests its use as a competitive inhibitor for galactose oxidase.[4][5] Engineered variants of galactose oxidase have been shown to act on various amino alcohols.[6]

Data Presentation: Kinetic Parameters
Enzyme SourceInhibitorKᵢ (µM)Inhibition TypeReference
E. coli β-Galactosidase1,5-dideoxy-1,5-imino-D-galactitol8.2Competitive
A. wentii β-Galactosidase1,5-dideoxy-1,5-imino-D-galactitol0.4Competitive
Coffee Bean α-Galactosidase1,5-dideoxy-1,5-imino-D-galactitol0.0007Competitive

Note: The study by Legler et al. (1986) noted that the open-chain "D-galactitol analogue" exhibited a slow approach to inhibition for some galactosidases, suggesting that pre-incubation of the enzyme and inhibitor may be necessary to reach equilibrium before starting the reaction.

Experimental Protocols

This section provides a detailed protocol for determining the Kᵢ of 1-Amino-1-deoxy-D-galactitol against a model enzyme, β-galactosidase, using a colorimetric assay.

Principle

The activity of β-galactosidase is monitored by the hydrolysis of the chromogenic substrate o-nitrophenyl-β-D-galactopyranoside (ONPG). Cleavage of ONPG produces galactose and o-nitrophenol, which is yellow at alkaline pH and can be quantified by measuring absorbance at 420 nm. By measuring the initial reaction rates at various substrate concentrations in the presence of different, fixed concentrations of the inhibitor, Kₘ and Kᵢ can be determined.

Materials and Reagents
  • 1-Amino-1-deoxy-D-galactitol (CAS 488-42-6)

  • β-Galactosidase from E. coli

  • o-Nitrophenyl-β-D-galactopyranoside (ONPG)

  • Z-Buffer (pH 7.0): 60 mM Na₂HPO₄, 40 mM NaH₂PO₄, 10 mM KCl, 1 mM MgSO₄

  • β-Mercaptoethanol (add fresh to Z-Buffer before use to 50 mM)

  • Stop Solution: 1 M Sodium Carbonate (Na₂CO₃)

  • 96-well microplate

  • Microplate spectrophotometer

Protocol for Kᵢ Determination
  • Prepare Stock Solutions:

    • Enzyme: Prepare a concentrated stock of β-galactosidase in Z-Buffer. Determine the protein concentration. Store on ice.

    • Substrate (ONPG): Prepare a 4 mg/mL stock solution in Z-Buffer.

    • Inhibitor: Prepare a 10 mM stock solution of 1-Amino-1-deoxy-D-galactitol in Z-Buffer.

  • Experimental Setup (96-well plate):

    • Design a plate map with varying concentrations of both substrate (ONPG) and inhibitor. It is crucial to test a range of substrate concentrations that bracket the expected Kₘ (e.g., 0.1x to 10x Kₘ).

    • Include a "no inhibitor" control series.

    • Use at least three different fixed concentrations of the inhibitor.

  • Assay Procedure:

    • Step 1: Reagent Addition: To each well, add Z-Buffer, the appropriate volume of inhibitor stock (or buffer for controls), and the appropriate volume of substrate stock to achieve the desired final concentrations in a total volume of 180 µL.

    • Step 2: Equilibration: Pre-incubate the plate at the desired reaction temperature (e.g., 25°C or 37°C) for 5-10 minutes. This step is important, especially for inhibitors that may exhibit slow-binding kinetics.

    • Step 3: Initiate Reaction: Start the reaction by adding 20 µL of a pre-diluted enzyme solution to each well. Mix gently.

    • Step 4: Kinetic Measurement: Immediately place the plate in the spectrophotometer and measure the absorbance at 420 nm every 30-60 seconds for 10-20 minutes.

    • Step 5: (Optional Endpoint Assay): Alternatively, allow the reaction to proceed for a fixed time (ensure product formation is in the linear range), then stop the reaction by adding 100 µL of 1 M Na₂CO₃. Read the final absorbance at 420 nm.

  • Data Analysis:

    • Calculate Initial Velocities (v₀): For each reaction, determine the initial rate of reaction from the linear portion of the absorbance vs. time plot. Convert absorbance units to product concentration using the Beer-Lambert law (extinction coefficient for o-nitrophenol is required).

    • Generate Michaelis-Menten Plots: Plot v₀ versus substrate concentration [S] for each inhibitor concentration.

    • Determine Kinetic Parameters: Use non-linear regression to fit the data directly to the competitive inhibition model to find global values for Vₘₐₓ, Kₘ, and Kᵢ.

    • Lineweaver-Burk Plot (for visualization): Plot 1/v₀ versus 1/[S]. For competitive inhibition, this will yield a series of lines that intersect on the y-axis. The x-intercept of each line is -1/Kₘᵃᵖᵖ, where Kₘᵃᵖᵖ = Kₘ(1 + [I]/Kᵢ). Kᵢ can be calculated from the change in the apparent Kₘ at different inhibitor concentrations.

Diagram 2: Experimental Workflow for Kᵢ Determination

G prep Prepare Stock Solutions (Enzyme, Substrate, Inhibitor) setup Set up 96-well Plate (Varying [S] and [I]) prep->setup equil Pre-incubate Plate (Temperature Equilibration) setup->equil start Initiate Reaction (Add Enzyme) equil->start measure Measure Absorbance (420 nm) (Kinetic or Endpoint) start->measure calc Calculate Initial Velocities (v₀) measure->calc plot Plot Data (e.g., Lineweaver-Burk) calc->plot fit Fit to Competitive Inhibition Model (Non-linear Regression) calc->fit result Determine Kₘ and Kᵢ plot->result Visualization fit->result Calculation

Caption: Workflow for the determination of enzyme kinetic parameters using a competitive inhibitor.

Synthesis Outline

1-Amino-1-deoxy-D-galactitol can be synthesized from D-galactose via a one-pot reductive amination procedure.

  • Starting Material: D-Galactose

  • Reaction: D-Galactose is dissolved in an aqueous or alcoholic solution containing a large excess of an ammonia source (e.g., ammonium acetate or aqueous ammonia).

  • Reduction: A reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or hydrogen gas over a metal catalyst (e.g., Palladium on carbon), is added to the mixture. This reduces the transiently formed imine/iminium ion intermediate to the final 1-amino-1-deoxy-D-galactitol product.

  • Purification: The final product is typically purified by ion-exchange chromatography to separate it from unreacted sugar and salts.

Conclusion

1-Amino-1-deoxy-D-galactitol is a highly effective chemical probe for studying the kinetics of galactoside-processing enzymes. Its mode of action as a competitive inhibitor is rooted in its ability to mimic the positively charged transition state of the enzymatic reaction, leading to significantly enhanced binding affinity. The protocols and data provided herein serve as a robust starting point for researchers aiming to characterize enzyme active sites, screen for novel inhibitors, and elucidate catalytic mechanisms.

References

  • Huber, R. E., & Brockbank, R. L. (1982). The inhibition of beta-galactosidase (Escherichia coli) by amino sugars and amino alcohols. Canadian Journal of Biochemistry, 60(6), 608–612. [Link]

  • Legler, G., et al. (1986). Synthesis of 5-amino-5-deoxy-D-galactopyranose and 1,5-dideoxy-1,5-imino-D-galactitol, and their inhibition of alpha- and beta-D-galactosidases. Carbohydrate Research, 155, 119–129. [Link]

  • Steiner, A. J., et al. (2007). Iminoalditol-amino acid hybrids: synthesis and evaluation as glycosidase inhibitors. Carbohydrate Research, 342(12-13), 1850–1858. [Link]

  • ResearchGate. (n.d.). Synthesis of 1-amino-1-deoxy-lactitol (LAC-NH2). [Link]

  • D'Onofrio, A., et al. (1968). The inhibition of galactose oxidase. Enzymologia, 35(6), 368-376. [Link]

  • Al Daher, S., et al. (1989). Change in specificity of glycosidase inhibition by N-alkylation of amino sugars. Biochemical Journal, 258(2), 613–615. [Link]

  • Bernotas, R. C., Pezzone, M. A., & Ganem, B. (1987). Synthesis of (+)-1,5-dideoxy-1,5-imino-D-galactitol, a potent alpha-D-galactosidase inhibitor. Carbohydrate Research, 167, 305–311. [Link]

  • Winchester, B., & Fleet, G. W. (1992). Amino-sugar glycosidase inhibitors: versatile tools for glycobiologists. Glycobiology, 2(3), 199–210. [Link]

  • Root, R. L. (1985). Galactose Oxidase in Stereospecific Oxidation of Primary Alcohols. DTIC. [Link]

  • Uriel, C., & Santoyo-González, F. (1999). A Short and Efficient Synthesis of 1,5-Dideoxy-1,5-imino-D-galactitol (1-Deoxy-D-galactostatin) and 1,5-Dideoxy-1,5-imino-L-altritol (1-Deoxy-L-altrostatin) from D-Galactose. Synlett, 1999(5), 593–595. [Link]

  • Rempel, B. P., & Withers, S. G. (2008). Covalent inhibitors of glycosidases and their applications in biochemistry and biology. Glycobiology, 18(8), 570–586. [Link]

  • Kara, S., et al. (2016). Galactose Oxidase Variants for the Oxidation of Amino Alcohols in Enzyme Cascade Synthesis. ChemCatChem, 8(18), 2927-2930. [Link]

  • Adediran, S. A., & Peniel, M. (2024). A Cost-Effective Enzyme Kinetics and Inhibition Model for Biochemistry Education and Research. Journal of Chemical Education, 101(1), 234-240. [Link]

  • Matassini, C., Clemente, F., & Goti, A. (2016). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Organic Preparations and Procedures International, 48(4), 283-317. [Link]

  • Glyko. (n.d.). 1-Amino-1-deoxy-β-D-galactose, 98%. [Link]

  • Bio-Rad. (n.d.). An Enzyme Kinetics Experiment for the Undergraduate Organic Chemistry Laboratory. [Link]

  • Tokoph, K. (2014, October 4). Biochemistry | Enzyme Kinetics (Spectrophotometry & Calculations) [Video]. YouTube. [Link]

  • Guo, Z., et al. (2021). Enzyme-activatable fluorescent probes for β-galactosidase: from design to biological applications. Chemical Science, 12(30), 10245–10263. [Link]

  • Al-Mubarak, A. I. (2024). Educational activity of enzyme kinetics in an undergraduate biochemistry course. Biochemistry and Molecular Biology Education, 52(3), 360-366. [Link]

  • Agilent Technologies. (n.d.). Kinetic Analysis of ß-Galactosidase Activity using PowerWave HT Microplate Spectrophotometer and Gen5 Data Analysis Software. [Link]

Sources

Method

Application Notes and Protocols for the Experimental Design of Enzyme Inhibition Assays with 1-Amino-1-deoxy-D-galacticol

Introduction: Unveiling the Inhibitory Potential of 1-Amino-1-deoxy-D-galacticol 1-Amino-1-deoxy-D-galacticol is a galactose analogue that holds significant interest for researchers in enzymology and drug discovery. Its...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Inhibitory Potential of 1-Amino-1-deoxy-D-galacticol

1-Amino-1-deoxy-D-galacticol is a galactose analogue that holds significant interest for researchers in enzymology and drug discovery. Its structural similarity to D-galactose suggests its potential as a competitive inhibitor of enzymes that process galactose-containing substrates, most notably β-galactosidases.[1][2][3] These enzymes are crucial in various biological processes, and their dysregulation is implicated in several diseases, making them attractive therapeutic targets. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental design of enzyme inhibition assays to characterize the inhibitory properties of 1-Amino-1-deoxy-D-galacticol. We will delve into the theoretical underpinnings of enzyme inhibition, provide detailed step-by-step protocols for determining key inhibitory parameters, and discuss the critical aspects of data analysis and interpretation.

Theoretical Framework: Understanding the Mechanism of Inhibition

Enzyme inhibitors are molecules that bind to enzymes and decrease their activity.[4] The study of enzyme inhibition is fundamental to pharmacology and biochemistry. Inhibitors are broadly classified based on their mechanism of action. Given that 1-Amino-1-deoxy-D-galacticol is a structural analogue of D-galactose, it is hypothesized to act as a competitive inhibitor of β-galactosidase.[1][2][3]

A competitive inhibitor vies with the substrate for binding to the enzyme's active site. This binding is typically reversible, and the inhibitor's effect can be overcome by increasing the substrate concentration. Kinetically, competitive inhibition is characterized by an increase in the Michaelis constant (Km), which reflects a lower apparent affinity of the enzyme for its substrate in the presence of the inhibitor, while the maximum velocity (Vmax) remains unchanged.

The following diagram illustrates the principle of competitive inhibition:

Competitive_Inhibition E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S (k1) EI Enzyme-Inhibitor Complex (EI) E->EI + I (Ki) S Substrate (S) ES->E - S (k-1) P Product (P) ES->P → E + P (kcat) I Inhibitor (I) (1-Amino-1-deoxy-D-galacticol) EI->E - I

Caption: Competitive inhibition of an enzyme by 1-Amino-1-deoxy-D-galacticol.

Experimental Design: A Step-by-Step Approach

A robust experimental design is paramount for obtaining reliable and reproducible data. The following sections outline the key stages in designing and executing enzyme inhibition assays with 1-Amino-1-deoxy-D-galacticol.

Part 1: Preliminary Considerations and Reagent Preparation
  • Enzyme Selection and Purity: The choice of β-galactosidase is critical. Enzymes from different sources (e.g., E. coli, Aspergillus oryzae, bovine liver) can exhibit different kinetic properties and sensitivities to inhibitors.[5] Ensure the enzyme is of high purity to avoid interference from other proteins.

  • Substrate Selection: A chromogenic or fluorogenic substrate is typically used for high-throughput screening and kinetic analysis.

    • o-Nitrophenyl-β-D-galactopyranoside (ONPG): A widely used chromogenic substrate. Hydrolysis by β-galactosidase yields o-nitrophenol, a yellow product that can be quantified spectrophotometrically at 420 nm.[6]

    • 4-Methylumbelliferyl-β-D-galactopyranoside (4-MUG): A fluorogenic substrate that, upon hydrolysis, releases the highly fluorescent 4-methylumbelliferone, which can be measured with an excitation wavelength of 365 nm and an emission wavelength of 445 nm.[7]

  • Buffer and Assay Conditions: The optimal pH and temperature for the chosen β-galactosidase should be determined and maintained throughout the experiment. For instance, E. coli β-galactosidase typically functions optimally at a pH around 7.0-7.5 and a temperature of 37°C.[8]

  • Inhibitor Stock Solution: Prepare a concentrated stock solution of 1-Amino-1-deoxy-D-galacticol in the assay buffer. The solubility and stability of the compound in the buffer should be verified.

Part 2: Protocol for Determining the IC50 Value

The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor. It is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Materials:

  • β-galactosidase

  • ONPG or 4-MUG substrate

  • 1-Amino-1-deoxy-D-galacticol

  • Assay buffer (e.g., phosphate buffer, pH 7.0)

  • 96-well microplate

  • Microplate reader (spectrophotometer or fluorometer)

Procedure:

  • Prepare a serial dilution of 1-Amino-1-deoxy-D-galacticol in the assay buffer. The concentration range should span several orders of magnitude around the expected IC50.

  • Set up the assay plate:

    • Test wells: Add a fixed volume of enzyme solution and the serially diluted inhibitor to each well.

    • Positive control wells: Add enzyme solution and assay buffer (without inhibitor). This represents 100% enzyme activity.

    • Negative control (blank) wells: Add assay buffer and substrate (without enzyme) to correct for any non-enzymatic hydrolysis of the substrate.

  • Pre-incubate the plate at the optimal temperature for a short period (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the substrate (ONPG or 4-MUG) to all wells.

  • Monitor the reaction progress by measuring the absorbance (for ONPG) or fluorescence (for 4-MUG) at regular intervals. The reaction should be monitored in the linear range.

  • Calculate the initial reaction velocity (V0) for each inhibitor concentration.

  • Calculate the percentage of inhibition for each concentration using the following formula: % Inhibition = [(V_0_positive_control - V_0_inhibitor) / V_0_positive_control] * 100

  • Plot the % inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Example Data Table for IC50 Determination:

[Inhibitor] (µM)Log [Inhibitor]Initial Velocity (V₀) (mOD/min)% Inhibition
0 (Control)-50.00.0
0.1-1.048.53.0
10.042.115.8
101.025.349.4
1002.08.782.6
10003.02.195.8
Part 3: Protocol for Determining the Mode of Inhibition and Ki Value

To confirm the mechanism of inhibition and determine the inhibitor constant (Ki), a kinetic analysis is performed. The Ki is the dissociation constant of the enzyme-inhibitor complex and is a more absolute measure of inhibitor potency than the IC50.

Procedure:

  • Vary substrate concentration: Prepare a range of substrate concentrations, typically from 0.2 to 5 times the Km of the substrate.

  • Fixed inhibitor concentrations: Select several fixed concentrations of 1-Amino-1-deoxy-D-galacticol (e.g., 0, Ki/2, Ki, 2*Ki, where an initial estimate of Ki might be derived from the IC50).

  • Measure initial velocities: For each fixed inhibitor concentration, measure the initial reaction velocities across the range of substrate concentrations.

  • Data analysis: Plot the data using a Lineweaver-Burk plot (1/V0 vs. 1/[S]).

    • Competitive inhibition: The lines will intersect on the y-axis (1/Vmax). The x-intercept (-1/Km,app) will shift towards the origin with increasing inhibitor concentration.

    • Non-competitive inhibition: The lines will intersect on the x-axis (-1/Km). The y-intercept (1/Vmax,app) will increase with increasing inhibitor concentration.

    • Uncompetitive inhibition: The lines will be parallel.

The following diagram illustrates the expected Lineweaver-Burk plots for different inhibition types:

Inhibition_Types Lineweaver-Burk Plots for Inhibition Types cluster_0 Competitive Inhibition cluster_1 Non-competitive Inhibition cluster_2 Uncompetitive Inhibition 1/V_max 1/V_max -1/Km -1/Km 1/[S] 1/[S] No Inhibitor_C Y_int_C No Inhibitor_C->Y_int_C No Inhibitor Inhibitor_C1 Inhibitor_C1->Y_int_C + Inhibitor Inhibitor_C2 Inhibitor_C2->Y_int_C ++ Inhibitor axis_x_C axis_x_C axis_x_C->1/[S] axis_y_C axis_y_C axis_y_C->1/V_max 1/V_max_app_N 1/V_max_app_N 1/V_max_N 1/V_max_N -1/Km_N -1/Km_N 1/[S]_N 1/[S]_N X_int_N Y_int_N1 X_int_N->Y_int_N1 No Inhibitor Y_int_N2 X_int_N->Y_int_N2 + Inhibitor Y_int_N3 X_int_N->Y_int_N3 ++ Inhibitor axis_x_N axis_x_N axis_x_N->1/[S]_N axis_y_N axis_y_N axis_y_N->1/V_max_app_N 1/V_max_app_U 1/V_max_app_U -1/Km_app_U -1/Km_app_U 1/[S]_U 1/[S]_U X_int_U1 Y_int_U1 X_int_U1->Y_int_U1 No Inhibitor X_int_U2 Y_int_U2 X_int_U2->Y_int_U2 + Inhibitor X_int_U3 Y_int_U3 X_int_U3->Y_int_U3 ++ Inhibitor axis_x_U axis_x_U axis_x_U->1/[S]_U axis_y_U axis_y_U axis_y_U->1/V_max_app_U

Caption: Differentiating inhibition mechanisms using Lineweaver-Burk plots.

  • Calculate Ki: For competitive inhibition, Ki can be determined from the following equation: K_m,app = K_m * (1 + [I]/K_i) where Km,app is the apparent Km in the presence of the inhibitor at concentration [I].

Data Interpretation and Best Practices

  • Self-Validation: Always include appropriate controls in your experiments. The data should be reproducible across multiple experiments.

  • Statistical Analysis: Perform statistical analysis to determine the significance of your results.

  • Enzyme Concentration: Ensure that the enzyme concentration used is in the linear range of the assay.

  • Substrate Concentration: For IC50 determination, the substrate concentration should ideally be at or below the Km value to ensure sensitivity to competitive inhibitors.

  • Data Fitting: Use appropriate non-linear regression software for fitting dose-response curves and kinetic data.

Conclusion

The protocols and guidelines presented in this document provide a robust framework for the characterization of 1-Amino-1-deoxy-D-galacticol as a β-galactosidase inhibitor. By systematically determining the IC50, mode of inhibition, and Ki value, researchers can gain valuable insights into the inhibitory potential of this compound. This information is crucial for its potential application in biochemical research and as a lead compound in drug development programs targeting galactosidases.

References

  • AquaPlasmid. (n.d.). 1-Amino-1-deoxy-β-D-galactose, 98%. Retrieved from [Link]

  • Legler, G., & Pohl, S. (1986). Synthesis of 5-amino-5-deoxy-D-galactopyranose and 1,5-dideoxy-1,5-imino-D-galactitol, and their inhibition of alpha- and beta-D-galactosidases.
  • Bernotas, R. C., Pezzone, M. A., & Ganem, B. (1987). Synthesis of (+)-1,5-dideoxy-1,5-imino-D-galactitol, a potent alpha-D-galactosidase inhibitor.
  • Global Clinical Trial Data. (n.d.). 1-Amino-1-deoxy-β-D-galactose, 98%. Retrieved from [Link]

  • Grover, A. K., & Cushley, R. J. (1977). Studies on almond emulsin beta-D-glucosidase. II. Kinetic evidence for independent glucosidase and galactosidase sites. Biochimica et Biophysica Acta, 482(1), 109-124.
  • Röser, K., & Legler, G. (1993). [Synthesis of 2-acetamido-1,4-imino-1,2,4-trideoxy-D-galactitol and competitive inhibition of human lysosomal beta-hexosaminidase A].
  • Michalczyk, M., & Jakimowicz, P. (2015). Determination of Acid β-Galactosidase Activity: Methodology and Perspectives. Folia Biologica (Krakow), 63(4), 239-246.
  • BioTek Instruments. (n.d.). Kinetic Analysis of ß-Galactosidase Activity using PowerWave HT Microplate Spectrophotometer and Gen5 Data Analysis Software. Retrieved from [Link]

  • Švajger, U., et al. (2024). New Inhibitors of β-1,4-Galactosyltransferase I Discovered by Virtual Screening. ChemMedChem, e202400896.
  • Uniyal, A., et al. (2016). Kinetic studies on exploring lactose hydrolysis potential of β galactosidase extracted from Lactobacillus plantarum HF571129. Biotechnology & Biotechnological Equipment, 30(5), 969-977.
  • Science.gov. (n.d.). beta-galactosidase specific activity: Topics by Science.gov. Retrieved from [Link]

  • ResearchGate. (2024). New Inhibitors of β‐1,4‐Galactosyltransferase I Discovered by Virtual Screening. Retrieved from [Link]

  • Herzenberg, L. A. (1961). Kinetic Studies of β-Galactosidase Induction. Biophysical Journal, 1(6), 639-647.
  • LookChem. (n.d.). Cas 42015-13-4,1-amino-1-deoxy-D-galactitol. Retrieved from [Link]

  • Jeffrey, G. A., & Maluszynska, H. (1982). 1-Deoxy-d-galactitol (l-fucitol). Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 38(12), 3122-3124.

Sources

Application

Application Notes and Protocols for the Use of 1-Amino-1-deoxy-D-galacticol in Enzyme Inhibitor Development

Foreword: The Strategic Value of 1-Amino-1-deoxy-D-galacticol in Glycosidase Inhibition In the intricate landscape of drug discovery, particularly in the realm of carbohydrate-processing enzymes, the strategic selection...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Value of 1-Amino-1-deoxy-D-galacticol in Glycosidase Inhibition

In the intricate landscape of drug discovery, particularly in the realm of carbohydrate-processing enzymes, the strategic selection of scaffolds is paramount. 1-Amino-1-deoxy-D-galacticol, a galactose analogue where the anomeric hydroxyl group is replaced by an amino group, represents a pivotal starting material for the synthesis of potent glycosidase inhibitors. Its inherent structural similarity to D-galactose makes it an ideal precursor for crafting transition-state analogue inhibitors that target enzymes responsible for cleaving galactose-containing glycoconjugates. These enzymes, namely α- and β-galactosidases, are implicated in a variety of physiological and pathophysiological processes, including lysosomal storage disorders such as Fabry and GM1 gangliosidosis.

This guide provides a comprehensive overview of the application of 1-Amino-1-deoxy-D-galacticol in the development of enzyme inhibitors. We will delve into the mechanistic rationale behind its use, provide detailed protocols for the synthesis of a key inhibitor, and outline the methodologies for robust enzymatic assays to characterize the inhibitory potency. The information presented herein is curated for researchers, scientists, and drug development professionals, aiming to bridge the gap between theoretical knowledge and practical application.

Mechanistic Rationale: The Iminosugar Advantage

The therapeutic potential of inhibitors derived from 1-Amino-1-deoxy-D-galacticol lies in their ability to mimic the transition state of the glycosidic bond cleavage catalyzed by galactosidases. These enzymes typically employ a mechanism involving a charged intermediate. Iminosugars, which are analogues of sugars with a nitrogen atom in the ring, can exist in a protonated state at physiological pH. This positive charge allows them to act as potent transition-state analogues, binding to the enzyme's active site with high affinity.

The conversion of 1-Amino-1-deoxy-D-galacticol to a cyclic iminosugar, such as 1,5-dideoxy-1,5-imino-D-galactitol, is a key synthetic transformation that unlocks this inhibitory potential. The resulting polyhydroxylated piperidine structure maintains the stereochemistry of the parent galactose, ensuring specific recognition by the target galactosidase, while the endocyclic nitrogen provides the crucial charge for strong binding.

Visualizing the Mechanism of Inhibition

The following diagram illustrates the concept of transition-state mimicry by an iminosugar inhibitor derived from a galactose scaffold.

Inhibition_Mechanism cluster_0 Enzymatic Reaction Enzyme Galactosidase Active Site TS Oxocarbenium-like Transition State (+ charge) Enzyme->TS EI_Complex Enzyme-Inhibitor Complex (Stable) Enzyme->EI_Complex Substrate Galactoside Substrate Substrate->TS Products Products (Galactose + Aglycone) TS->Products Inhibitor Iminosugar Inhibitor (e.g., 1,5-dideoxy-1,5-imino-D-galactitol) Protonated (+ charge) caption Transition-state mimicry by an iminosugar inhibitor.

Figure 1: Conceptual diagram of galactosidase inhibition.

Synthetic Protocol: From 1-Amino-1-deoxy-D-galacticol to 1,5-Dideoxy-1,5-imino-D-galactitol

The synthesis of 1,5-dideoxy-1,5-imino-D-galactitol from a galactose precursor is a well-established process in carbohydrate chemistry. While direct synthesis from 1-Amino-1-deoxy-D-galacticol via intramolecular reductive amination is feasible, many published routes start from more readily available protected galactose derivatives. The following protocol is a representative chemoenzymatic approach that highlights key transformations.

Experimental Workflow

Synthesis_Workflow start D-Galactose step1 Step 1: Enzymatic Oxidation (e.g., Galactose Oxidase) start->step1 Oxidation at C6 step2 Step 2: Reductive Amination (Ammonia source, e.g., NH4HCO3) (Reducing agent, e.g., NaBH3CN) step1->step2 Formation of 1-amino-1-deoxy-D-galactitol intermediate in situ step3 Step 3: Cyclization and Reduction (e.g., H2, Pd/C) step2->step3 Intramolecular cyclization product 1,5-Dideoxy-1,5-imino-D-galactitol step3->product Final inhibitor caption Chemoenzymatic synthesis of 1,5-dideoxy-1,5-imino-D-galactitol.

Figure 2: Synthetic workflow for the target iminosugar.

Step-by-Step Methodology

Materials:

  • D-Galactose

  • Galactose oxidase

  • Ammonium bicarbonate (NH₄HCO₃)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Palladium on carbon (Pd/C, 10%)

  • Methanol (MeOH)

  • Water (H₂O)

  • Dowex® 50WX8 resin (H⁺ form)

  • Ammonia solution (NH₄OH)

  • Standard laboratory glassware and hydrogenation apparatus

Protocol:

  • Enzymatic Oxidation of D-Galactose:

    • Dissolve D-galactose in an appropriate buffer (e.g., phosphate buffer, pH 7.0).

    • Add galactose oxidase and incubate with gentle agitation at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

    • Upon completion, the enzyme can be denatured and removed by centrifugation or filtration. The resulting solution containing D-galacto-hexodialdose is used directly in the next step.

    • Causality: The enzymatic oxidation specifically targets the primary alcohol at the C6 position, which is a crucial step for the subsequent intramolecular cyclization.

  • One-Pot Reductive Amination and Cyclization:

    • To the aqueous solution of D-galacto-hexodialdose, add ammonium bicarbonate as the ammonia source.

    • Subsequently, add sodium cyanoborohydride as the reducing agent. The pH of the reaction mixture should be maintained around 7-8.

    • Stir the reaction at room temperature for 24-48 hours. This step facilitates the formation of the 1-amino-1-deoxy-D-galactitol intermediate and its subsequent intramolecular imine formation.

    • Causality: Sodium cyanoborohydride is a mild reducing agent that selectively reduces imines in the presence of carbonyl groups, making it ideal for one-pot reductive amination.

  • Catalytic Hydrogenation:

    • After the reductive amination, carefully acidify the reaction mixture with dilute HCl to quench any remaining reducing agent.

    • Add 10% Pd/C catalyst to the solution.

    • Subject the mixture to hydrogenation (H₂ gas, typically at 50 psi) in a Parr hydrogenator for 24 hours. This step reduces the cyclic imine to the final piperidine ring.

    • Causality: Catalytic hydrogenation is a robust method for the reduction of imines and also facilitates the removal of any protecting groups if they were used in alternative synthetic routes.

  • Purification:

    • Filter the reaction mixture through Celite® to remove the Pd/C catalyst.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in water and apply it to a Dowex® 50WX8 (H⁺ form) column.

    • Wash the column with water to remove unreacted sugars and salts.

    • Elute the product with a dilute ammonia solution (e.g., 2 M NH₄OH).

    • Collect the fractions containing the product (monitored by TLC with ninhydrin staining) and concentrate under reduced pressure to yield 1,5-dideoxy-1,5-imino-D-galactitol as a white solid.

Enzyme Inhibition Assay: Characterization of Inhibitor Potency

The inhibitory activity of the synthesized compound is typically quantified by determining its half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ). The following is a general protocol for a colorimetric or fluorometric assay using a suitable galactosidase and its corresponding substrate.

Assay Workflow

Assay_Workflow start Prepare Reagents (Enzyme, Substrate, Inhibitor, Buffer) step1 Pre-incubation: Enzyme + Inhibitor (varying concentrations) start->step1 step2 Initiate Reaction: Add Substrate step1->step2 step3 Incubate at Optimal Temperature step2->step3 step4 Stop Reaction (e.g., high pH stop solution) step3->step4 step5 Measure Signal (Absorbance or Fluorescence) step4->step5 analysis Data Analysis: Calculate % Inhibition, IC50, and Ki step5->analysis caption General workflow for an enzyme inhibition assay.

Figure 3: Workflow for determining inhibitor potency.

Step-by-Step Protocol

Materials:

  • Target galactosidase (e.g., α-galactosidase from coffee beans or β-galactosidase from Aspergillus oryzae)

  • Chromogenic or fluorogenic substrate (e.g., p-nitrophenyl-α-D-galactopyranoside (pNPG) or 4-methylumbelliferyl-β-D-galactopyranoside (4-MUG))

  • Synthesized inhibitor (1,5-dideoxy-1,5-imino-D-galactitol)

  • Assay buffer (e.g., citrate-phosphate buffer at the optimal pH for the enzyme)

  • Stop solution (e.g., 1 M sodium carbonate)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of the inhibitor in the assay buffer. Perform serial dilutions to obtain a range of inhibitor concentrations.

    • Prepare a stock solution of the substrate in the assay buffer.

    • Dilute the enzyme in the assay buffer to a working concentration. The optimal concentration should be determined empirically to give a linear reaction rate over the desired time course.

  • Assay Setup (in a 96-well plate):

    • Test wells: Add a fixed volume of enzyme solution and an equal volume of each inhibitor dilution.

    • Control wells (100% activity): Add the same volume of enzyme solution and an equal volume of assay buffer (without inhibitor).

    • Blank wells (no enzyme): Add assay buffer instead of the enzyme solution.

    • Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 5-10 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Incubation:

    • Initiate the enzymatic reaction by adding a fixed volume of the substrate solution to all wells.

    • Incubate the plate at the optimal temperature for a defined period (e.g., 10-30 minutes). The incubation time should be within the linear range of the reaction.

  • Reaction Termination and Measurement:

    • Stop the reaction by adding a volume of the stop solution to all wells. The stop solution, typically a high pH buffer, also enhances the color or fluorescence of the product.

    • Measure the absorbance or fluorescence of each well using a microplate reader at the appropriate wavelength (e.g., 405 nm for p-nitrophenol or Ex/Em = 365/445 nm for 4-methylumbelliferone).

  • Data Analysis:

    • Subtract the blank reading from all test and control readings.

    • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (Rate of inhibited reaction / Rate of uninhibited reaction))

    • Plot the % inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • To determine the inhibition constant (Kᵢ) for a competitive inhibitor, perform the assay with varying concentrations of both the substrate and the inhibitor. The Kᵢ can then be calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([S] / Kₘ)) where [S] is the substrate concentration and Kₘ is the Michaelis-Menten constant of the enzyme for the substrate.

Data Presentation: Inhibitory Potency of 1,5-Dideoxy-1,5-imino-D-galactitol

The following table summarizes the reported inhibitory activities of 1,5-dideoxy-1,5-imino-D-galactitol against various galactosidases, demonstrating its high potency and selectivity.

EnzymeSourceKᵢ (µM)Reference
α-D-GalactosidaseCoffee beans0.0007
α-D-GalactosidaseEscherichia coli8.2
β-D-GalactosidaseEscherichia coli>1000
β-D-GalactosidaseAspergillus wentii0.02

Table 1: Inhibition constants (Kᵢ) of 1,5-dideoxy-1,5-imino-D-galactitol.

Conclusion and Future Perspectives

1-Amino-1-deoxy-D-galacticol serves as a valuable and versatile building block for the synthesis of potent and specific galactosidase inhibitors. The resulting iminosugars, such as 1,5-dideoxy-1,5-imino-D-galactitol, exhibit their inhibitory effects by mimicking the transition state of the enzymatic reaction. The protocols outlined in this guide provide a solid foundation for the synthesis and characterization of such inhibitors.

Future research in this area may focus on the development of novel derivatives of 1-Amino-1-deoxy-D-galacticol with improved pharmacokinetic properties and enhanced selectivity for specific galactosidase isoforms. The exploration of chemoenzymatic and green synthetic routes will also be crucial for the sustainable production of these promising therapeutic agents.

References

  • Legler, G., & Pohl, S. (1986). Synthesis of 5-amino-5-deoxy-D-galactopyranose and 1,5-dideoxy-1,5-imino-D-galactitol, and their inhibition of alpha- and beta-D-galactosidases. Carbohydrate Research, 155, 119-129. [Link]

  • Wikipedia contributors. (2024, January 10). IC50. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Lillelund, V. H., Jensen, H. H., Liang, X., & Bols, M. (2002). Recent developments of iminosugar glycosidase inhibitors. Chemical reviews, 102(2), 515-554. [Link]

  • Waley, S. G. (1982). A quick method for the determination of inhibition constants. Biochemical Journal, 205(3), 631-633. [Link]

  • Nash, R. J., Kato, A., Yu, C. Y., & Fleet, G. W. (2011). Iminosugars as glycosidase inhibitors: Nojirimycin and beyond. Future medicinal chemistry, 3(12), 1513-1521. [Link]

  • Bernotas, R. C., Pezzone, M. A., & Ganem, B. (1987). Synthesis of (+)-1,5-dideoxy-1,5-imino-D-galactitol, a potent alpha-D-galactosidase inhibitor. Carbohydrate Research, 167, 305-311. [Link]

  • Coutinho, P. M., Deleury, E., Henrissat, B., & Ford, C. (2003). Development of iminosugar-based glycosidase inhibitors as drug candidates for SARS-CoV-2 virus via molecular modelling and in vitro studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 18(2), 107-114. [Link]

  • Izquierdo-Cubero, I., Plaza-Villegas, F. J., & Carmona, A. T. (2000). A Short and Efficient Synthesis of 1,5-Dideoxy-1,5-imino-D-galactitol (1-Deoxy-D-galactostatin) and 1,5-Dideoxy-1,5-imino-L-altritol (1-Deoxy-L-altrostatin) from D-Galactose. Tetrahedron Letters, 41(44), 8563-8566. [Link]

  • GraphPad. (n.d.). Computing Ki for a Competitive Enzyme Inhibitor. Retrieved from [Link]

  • Zechel, D. L., Boraston, A. B., Gloster, T. M., Boraston, S., Macdonald, J. M., Tilbrook, R. A., ... & Warren, R. A. J. (2003). Iminosugar glycosidase inhibitors: structural and thermodynamic dissection of the binding of isofagomine and 1-deoxynojirimycin to β-glucosidases. Journal of the American Chemical Society, 125(47), 14313-14323. [Link]

  • Kajimoto, T., Liu, K. K., & Wong, C. H. (1991). A Short and Efficient Synthesis of 1,5-Dideoxy-1,5-imino-D-galactitol (1-Deoxy-D-galactostatin) and 1,5-Dideoxy-1,5-imino-L-altritol (1-Deoxy-L-altrostatin) from D-Galactose. Journal of the American Chemical Society, 113(16), 6272-6274. [Link]

  • Zhu, Y., Fan, J., & Li, Y. (2018). Green synthesis of 1,5-dideoxy-1,5-imino-ribitol and 1,5-dideoxy-1,5-imino-dl-arabinitol from natural d-sugars over Au/Al2O3 and SO42−/Al2O3 catalysts. Scientific reports, 8(1), 1-8. [Link]

  • Kakkar, T., Boxenbaum, H., & Mayersohn, M. (1999). Estimation of Ki in a competitive enzyme-inhibition model: comparisons among three methods of data analysis. Drug metabolism and disposition, 27(6), 756-762. [Link]

  • Shapiro, A. B. (2015, September 2). Re: How should I start with Enzyme-Inhibitor kinetics assay?. ResearchGate. Retrieved from [Link]

  • Nartowski, K. P., Ku, Y. T., & Grovenor, C. R. (2019). Reductive amination of galactose with amino-functionalised MSN. RSC advances, 9(60), 34894-34902. [Link]

  • Petrova, P., G-Chavdarova, S., & K-Vasileva, B. (2020). 1,4-Dideoxy-1,4-imino-d-and l-lyxitol-based inhibitors bind to Golgi α-mannosidase II in different protonation forms. Organic & Biomolecular Chemistry, 18(13), 2465-2476. [Link]

  • Matassini, C., Clemente, F., & Goti, A. (2017). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Atti della Accademia Peloritana dei Pericolanti-Classe di Scienze Fisiche, Matematiche e Naturali, 95(1), A2. [Link]

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • Compain, P., Martin, O. R., & Boucheron, C. (2001). Nanomolar β-glucosidase and β-galactosidase inhibition by enantiomeric α-1-C-alkyl-1,4-dideoxy-1,4-imino-arabinitol derivatives. Bioorganic & medicinal chemistry letters, 11(13), 1749-1752. [Link]

  • LibreTexts. (2020, August 26). 21.6: Synthesis of Amines by Reductive Amination. Chemistry LibreTexts. Retrieved from [Link]

  • France, S. P., & Turner, N. J. (2020). Reductive aminations by imine reductases: from milligrams to tons. Chemical Society Reviews, 49(4), 1004-1017. [Link]

  • Ostberg-Potthoff, J. J., D'Angelo, S., & Esatbeyoglu, T. (2021). Inhibitory activities (IC50 values in µg/mL) of the subfractions of aronia, pomegranate, and red grape in the α-amylase and α-glucosidase assay. Foods, 10(11), 2736. [Link]

Method

Application Notes & Protocols: Immobilization of 1-Amino-1-deoxy-D-galactitol for Affinity Purification of Galactose-Binding Proteins

Introduction: The Strategic Advantage of a Tailored Affinity Matrix In the realm of protein purification, affinity chromatography stands as a pinnacle of specificity, leveraging the unique and reversible binding interact...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of a Tailored Affinity Matrix

In the realm of protein purification, affinity chromatography stands as a pinnacle of specificity, leveraging the unique and reversible binding interactions between a protein of interest and a ligand immobilized on a solid support.[1][2] This technique offers unparalleled purification efficiency, often achieving in a single step what might otherwise require a multi-step chromatographic sequence. The strategic choice of the ligand is paramount to the success of this method. For the purification of galactose-binding proteins, such as galactosidases and lectins, a ligand that mimics the natural substrate or binding partner is ideal.[1][3][4]

1-Amino-1-deoxy-D-galactitol, a stable derivative of galactose, presents itself as an excellent candidate for such a ligand. Its primary amine group provides a convenient handle for covalent attachment to a variety of activated solid supports, while the retained galactitol moiety effectively mimics the galactose structure recognized by the target proteins. The use of 1-Amino-1-deoxy-D-galactitol as a competitive inhibitor for β-D-galactosidase underscores its potential as a highly specific affinity ligand.[1]

This comprehensive guide provides a detailed protocol for the immobilization of 1-Amino-1-deoxy-D-galactitol onto a solid support and its subsequent application in the affinity purification of galactose-binding proteins. We will delve into the rationale behind the choice of reagents and methodologies, ensuring a robust and reproducible workflow for researchers, scientists, and drug development professionals.

Principle of the Method

The overall process involves two key stages:

  • Immobilization of the Ligand: 1-Amino-1-deoxy-D-galactitol is covalently coupled to an activated agarose resin. This is typically achieved through the reaction of the primary amine of the ligand with a reactive group on the agarose, such as an N-hydroxysuccinimide (NHS) ester, to form a stable amide bond.[5][6][7]

  • Affinity Purification: A crude protein mixture containing the target galactose-binding protein is passed through a column packed with the 1-Amino-1-deoxy-D-galactitol-agarose. The target protein binds specifically to the immobilized ligand, while other proteins pass through. After washing the column to remove non-specifically bound proteins, the target protein is eluted by introducing a solution containing a competitive binder (e.g., D-galactose or lactose) or by changing the pH to disrupt the ligand-protein interaction.[8][9][10]

Materials and Reagents

For Immobilization:
ReagentGradeSupplierNotes
NHS-Activated Agarose ResinChromatographye.g., Thermo Fisher Scientific, CytivaChoose a resin with a suitable spacer arm to minimize steric hindrance.
1-Amino-1-deoxy-D-galactitol≥98%e.g., Sigma-Aldrich, CarbosynthStore at 2-8°C.
Coupling BufferMolecular BiologyIn-house preparation0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2-7.5. Must be amine-free.
Quenching BufferMolecular BiologyIn-house preparation1 M Ethanolamine or 1 M Tris-HCl, pH 8.0.
Wash BufferMolecular BiologyIn-house preparationCoupling Buffer.
Storage BufferMolecular BiologyIn-house preparationPBS with 0.02% Sodium Azide.
For Affinity Purification:
ReagentGradeSupplierNotes
Binding/Wash BufferMolecular BiologyIn-house preparatione.g., 20 mM Tris-HCl, 150 mM NaCl, pH 7.4.
Elution BufferMolecular BiologyIn-house preparationBinding/Wash Buffer containing 0.1-0.5 M D-galactose or lactose.
Neutralization BufferMolecular BiologyIn-house preparation1 M Tris-HCl, pH 8.0 (if using low pH elution).
Protein Sample--Crude or partially purified protein extract containing the target galactose-binding protein.

Experimental Protocols

Part 1: Immobilization of 1-Amino-1-deoxy-D-galactitol on NHS-Activated Agarose

This protocol is designed for a 1 mL bed volume of NHS-activated agarose resin. Adjust volumes accordingly for different scales.

1. Resin Preparation and Equilibration:

a. Carefully transfer the required amount of NHS-activated agarose slurry to a suitable column or tube. b. Wash the resin with 3-5 column volumes of ice-cold 1 mM HCl to remove the storage solution and preserve the reactive NHS groups. c. Immediately equilibrate the resin with 5-10 column volumes of Coupling Buffer (0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2-7.5). This step is crucial to bring the pH into the optimal range for the coupling reaction.

2. Ligand Preparation and Coupling:

a. Dissolve 1-Amino-1-deoxy-D-galactitol in Coupling Buffer to a final concentration of 10-20 mg/mL. The optimal concentration may need to be determined empirically. b. Immediately add the ligand solution to the equilibrated resin. c. Incubate the resin-ligand mixture for 2-4 hours at room temperature or overnight at 4°C with gentle end-over-end mixing. The longer incubation at a lower temperature can be beneficial for sensitive ligands.

3. Blocking of Unreacted Sites:

a. After the coupling reaction, collect the resin by centrifugation or by allowing it to settle in the column. b. Remove the supernatant, which contains the unreacted ligand. c. Add 2-3 column volumes of Quenching Buffer (1 M Ethanolamine or 1 M Tris-HCl, pH 8.0) to the resin. d. Incubate for 1-2 hours at room temperature with gentle mixing to block any remaining active NHS esters. This step is critical to prevent non-specific binding of proteins during the affinity purification.

4. Washing and Storage of the Affinity Matrix:

a. Wash the resin extensively with 10-15 column volumes of Wash Buffer to remove the quenching reagent and any non-covalently bound ligand. b. Perform a final wash with 3-5 column volumes of Storage Buffer (PBS with 0.02% Sodium Azide). c. Store the prepared 1-Amino-1-deoxy-D-galactitol-agarose resin at 4°C. The prepared matrix is generally stable for several months.

Diagram of the Immobilization Workflow:

Immobilization_Workflow cluster_prep Resin Preparation cluster_coupling Ligand Coupling cluster_blocking Blocking cluster_final Final Steps Resin NHS-Activated Agarose Wash_HCl Wash with ice-cold 1 mM HCl Resin->Wash_HCl Equilibrate Equilibrate with Coupling Buffer Wash_HCl->Equilibrate Couple Incubate Ligand with Resin Equilibrate->Couple Ligand Dissolve 1-Amino-1-deoxy -D-galactitol in Coupling Buffer Ligand->Couple Block Add Quenching Buffer Couple->Block Wash_Final Wash with Wash Buffer Block->Wash_Final Store Store in Storage Buffer Wash_Final->Store

Caption: Workflow for the immobilization of 1-Amino-1-deoxy-D-galactitol.

Part 2: Affinity Purification of a Galactose-Binding Protein (e.g., β-Galactosidase)

1. Column Preparation and Equilibration:

a. Pack the 1-Amino-1-deoxy-D-galactitol-agarose resin into a suitable chromatography column. b. Equilibrate the column with 5-10 column volumes of Binding/Wash Buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, pH 7.4) until the pH and conductivity of the effluent match that of the buffer.

2. Sample Application:

a. Clarify the protein sample by centrifugation or filtration to remove any particulate matter. b. Apply the clarified sample to the equilibrated column at a flow rate that allows for sufficient interaction between the target protein and the immobilized ligand (e.g., 0.5-1 mL/min for a 1 mL column).

3. Washing:

a. Wash the column with 10-20 column volumes of Binding/Wash Buffer to remove unbound and non-specifically bound proteins. b. Monitor the absorbance of the effluent at 280 nm until it returns to baseline, indicating that all unbound proteins have been washed away.

4. Elution:

a. Elute the bound target protein by applying Elution Buffer (Binding/Wash Buffer containing 0.1-0.5 M D-galactose or lactose) to the column. The principle of this step is competitive displacement of the target protein from the immobilized ligand.[8] b. Collect fractions and monitor the protein concentration by measuring the absorbance at 280 nm. c. Alternatively, elution can be achieved by changing the pH. A low pH buffer (e.g., 0.1 M glycine-HCl, pH 2.5-3.0) can be effective, but it is important to immediately neutralize the eluted fractions with a high pH buffer to prevent protein denaturation.[10]

5. Analysis of Purified Protein:

a. Pool the fractions containing the purified protein. b. Analyze the purity of the eluted protein by SDS-PAGE. c. Determine the protein concentration using a suitable method (e.g., Bradford assay). d. Perform an activity assay to confirm that the purified protein is functional.

Diagram of the Affinity Purification Workflow:

Affinity_Purification_Workflow cluster_setup Column Setup cluster_purification Purification Steps cluster_analysis Analysis Equilibration Equilibrate Column with Binding/Wash Buffer Sample_Loading Load Protein Sample Equilibration->Sample_Loading Washing Wash with Binding/Wash Buffer Sample_Loading->Washing Elution Elute with Elution Buffer Washing->Elution Collect_Fractions Collect Eluted Fractions Elution->Collect_Fractions Analysis Analyze Purity and Activity of Protein Collect_Fractions->Analysis

Caption: Workflow for affinity purification of galactose-binding proteins.

Troubleshooting

ProblemPossible CauseSolution
Low coupling efficiency - Inactive NHS esters due to hydrolysis.- Presence of primary amines in the ligand solution or buffer.- Insufficient ligand concentration.- Use freshly prepared buffers and handle the NHS-activated resin quickly.- Ensure all buffers are amine-free (e.g., avoid Tris or glycine).- Increase the concentration of 1-Amino-1-deoxy-D-galactitol.
No or low binding of target protein - Incorrect binding buffer pH or ionic strength.- Steric hindrance of the immobilized ligand.- Denaturation of the target protein.- Optimize the pH and salt concentration of the binding buffer.- Use a resin with a longer spacer arm.- Ensure the sample is handled properly to maintain protein integrity.
High non-specific binding - Insufficient blocking of the resin.- Hydrophobic or ionic interactions with the matrix.- Ensure the blocking step is performed thoroughly.- Increase the salt concentration in the binding/wash buffer or add a non-ionic detergent (e.g., 0.1% Tween-20).
Poor recovery of target protein - Elution conditions are too mild.- Strong interaction between the protein and the ligand.- Increase the concentration of the competitive eluent (galactose/lactose).- Try a different elution strategy, such as changing the pH.

Conclusion

The immobilization of 1-Amino-1-deoxy-D-galactitol on a solid support provides a highly effective and specific tool for the affinity purification of galactose-binding proteins. The protocols outlined in this application note offer a robust starting point for researchers. It is important to note that optimization of certain parameters, such as ligand density and elution conditions, may be necessary to achieve the best results for a specific target protein. The stability of glycosylamines is pH-dependent, with increased stability closer to neutral pH.[11][12] Therefore, maintaining appropriate pH control during coupling and purification is crucial for the longevity and performance of the affinity matrix. By following these guidelines and understanding the underlying principles, scientists can confidently employ this powerful technique to obtain highly purified and active galactose-binding proteins for their research and development endeavors.

References

  • DiCioccio, R. A., & Barlow, J. J. (1984). Purification of a beta-D-galactosidase from bovine liver by affinity chromatography. Carbohydrate Research, 127(1), 109-120. Retrieved from [Link]

  • Richardson, A. C., & Williams, J. M. (2023). Stable glycosylamines at the reducing ends of cellulose nanocrystals. Chemical Communications, 59(55), 8349-8352. Retrieved from [Link]

  • Alsante, K. M., Hata, G. L., & Haby, T. A. (2014). Glycosylation of Aromatic Amines I: Characterization of Reaction Products and Kinetic Scheme. Journal of Pharmaceutical Sciences, 103(3), 903-913. Retrieved from [Link]

  • Gudmundsdottir, A. V., Paul, C. E., & Nitz, M. (2009). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. Carbohydrate Research, 344(3), 278-284. Retrieved from [Link]

  • Gudmundsdottir, A. V., Paul, C. E., & Nitz, M. (2009). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. ResearchGate. Retrieved from [Link]

  • Klychnikov, O. I., et al. (2021). Characterization of Galectin Fusion Proteins with Glycoprotein Affinity Columns and Binding Assays. Molecules, 26(15), 4587. Retrieved from [Link]

  • Steers, E. Jr., Cuatrecasas, P., & Pollard, H. B. (1971). The Purification of β-Galactosidase from Escherichia coli by Affinity Chromatography. The Journal of Biological Chemistry, 246(1), 196-200. Retrieved from [Link]

  • Kadoya, T., et al. (2021). Preparation of recombinant galectin protein: expression, affinity purification, and removal of lipopolysaccharide. Glycoscience Protocols. Retrieved from [Link]

  • da Silva, M. E., & Franco, T. T. (2000). PURIFICATION OF MICROBIAL β-GALACTOSIDASE FROM KLUYVEROMYCES FRAGILIS BY BIOAFFINITY PARTITIONING. Brazilian Journal of Chemical Engineering, 17(3). Retrieved from [Link]

  • Cube Biotech. (n.d.). Coupling of proteins to PureCube NHS-Activated Agarose. Retrieved from [Link]

  • Kanfer, J. N., Petrovich, G., & Mumford, R. A. (1973). Purification of alpha- and beta-galactosidases by affinity chromatography. Analytical Biochemistry, 55(1), 301-305. Retrieved from [Link]

  • Sastry, M. V., Banerjee, P., & Sarkar, M. (1998). Separation of bovine heart galactose lectin from endogenous glycoproteins co-purified with the lectin during affinity chromatography. Journal of Biosciences, 23(4), 361-366. Retrieved from [Link]

  • Plusquellec, D., & Roffet, C. (1995). Improved synthesis of glycosylamines and a straightforward preparation of N-acylglycosylamines as carbohydrate-based detergents. Carbohydrate Research, 266(2), 211-219. Retrieved from [Link]

  • da Silva, M. E., & Franco, T. T. (2000). Purification of microbial β-galactosidase from Kluyveromyces fragilis by bioaffinity partitioning. ResearchGate. Retrieved from [Link]

  • Piazza, G. J. (1997). Covalent Immobilization of Enzymes Using Commercially Available CDI-Activated Agarose. In Methods in Molecular Biology, vol 68. Humana Press. Retrieved from [Link]

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Application

Application Notes & Protocols: Derivatization of 1-Amino-1-deoxy-D-galacticol for Enhanced Biological Activity

Introduction: The Therapeutic Potential of Modified Amino Sugars 1-Amino-1-deoxy-D-galactitol, a derivative of D-galactose, serves as a foundational scaffold for the synthesis of molecules with significant therapeutic po...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Modified Amino Sugars

1-Amino-1-deoxy-D-galactitol, a derivative of D-galactose, serves as a foundational scaffold for the synthesis of molecules with significant therapeutic potential. In its unmodified state, its applications are limited. However, through strategic chemical derivatization, its biological activity can be dramatically enhanced and tailored for specific targets. This is particularly evident in the development of pharmacological chaperones for lysosomal storage disorders such as Fabry disease.[1][2][3]

Fabry disease is an X-linked genetic disorder characterized by a deficiency of the enzyme α-galactosidase A (α-Gal A). This deficiency leads to the accumulation of globotriaosylceramide (Gb3) in various tissues, resulting in progressive kidney failure, heart complications, and neurological issues.[1][4] A key therapeutic strategy involves the use of small molecule pharmacological chaperones that can bind to and stabilize misfolded α-Gal A, facilitating its proper trafficking to the lysosome and thereby increasing its activity.[1][2][5] 1-deoxygalactonojirimycin (DGJ), a derivative of 1-amino-1-deoxy-D-galacticol, is a potent α-galactosidase A inhibitor that acts as such a pharmacological chaperone.[1][6]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the derivatization of 1-amino-1-deoxy-D-galacticol. We will detail protocols for key derivatization reactions—reductive amination and N-acylation—and provide methodologies for the characterization of the resulting derivatives and the evaluation of their enhanced biological activity.

Strategic Derivatization of 1-Amino-1-deoxy-D-galacticol

The primary amino group of 1-amino-1-deoxy-D-galacticol is the key functional handle for derivatization. Two common and effective strategies to modify this group are reductive amination and N-acylation. These modifications can alter the molecule's polarity, lipophilicity, and steric bulk, all of which can influence its interaction with biological targets.

Reductive Amination: Introducing Alkyl Substituents

Reductive amination is a powerful method for introducing alkyl groups to the primary amine of 1-amino-1-deoxy-D-galacticol. This is typically achieved by reacting the amino sugar with an aldehyde or ketone in the presence of a reducing agent. This process can be used to synthesize N-alkylated derivatives with varying chain lengths and functionalities, which has been shown to be a successful strategy for enhancing the inhibitory properties of related iminosugars.[7][8]

N-Acylation: Appending Functional Moieties

N-acylation involves the reaction of the primary amine with an acylating agent, such as an acid chloride or anhydride, to form an amide bond. This method allows for the introduction of a wide range of functional groups, including aliphatic and aromatic moieties. N-acylation can significantly impact the lipophilicity and hydrogen bonding potential of the parent molecule, which can be crucial for its biological activity and cell permeability.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the derivatization of 1-amino-1-deoxy-D-galacticol and the evaluation of the resulting products.

Protocol 1: Synthesis of 1-Amino-1-deoxy-D-galacticol via Reductive Amination of D-Galactose

This protocol describes the synthesis of the starting material, 1-amino-1-deoxy-D-galacticol, from D-galactose.

Materials:

  • D-Galactose

  • Ammonium acetate

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol

  • Dowex 50W-X8 resin (H⁺ form)

  • Aqueous ammonia

  • Distilled water

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

  • Lyophilizer

Procedure:

  • Dissolution: Dissolve D-galactose (1 equivalent) and ammonium acetate (10 equivalents) in methanol in a round-bottom flask.

  • Addition of Reducing Agent: Stir the solution at room temperature and add sodium cyanoborohydride (2 equivalents) portion-wise over 30 minutes.

  • Reaction: Allow the reaction to proceed at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Carefully add distilled water to quench the reaction.

  • Purification: Concentrate the reaction mixture under reduced pressure using a rotary evaporator. Dissolve the residue in water and apply it to a Dowex 50W-X8 (H⁺ form) column.

  • Elution: Wash the column with distilled water to remove unreacted sugar and salts. Elute the product with aqueous ammonia (e.g., 2 M).

  • Isolation: Collect the ammonia-containing fractions and concentrate them under reduced pressure.

  • Lyophilization: Lyophilize the resulting residue to obtain 1-amino-1-deoxy-D-galacticol as a white solid.

Causality of Experimental Choices:

  • Ammonium acetate serves as the source of the amino group.

  • Sodium cyanoborohydride is a mild reducing agent that selectively reduces the intermediate imine/enamine without reducing the starting aldehyde.

  • Dowex 50W-X8 resin is a strong cation exchange resin used to capture the protonated amine product, allowing for the separation from neutral starting materials and byproducts.

G cluster_prep Synthesis of 1-Amino-1-deoxy-D-galacticol D-Galactose D-Galactose Reaction Mixture Reaction Mixture D-Galactose->Reaction Mixture Ammonium Acetate Ammonium Acetate Ammonium Acetate->Reaction Mixture Crude Product Crude Product Reaction Mixture->Crude Product 24-48h NaBH3CN NaBH3CN NaBH3CN->Reaction Mixture Reduction Dowex Column Dowex Column Crude Product->Dowex Column Purification Purified Product Purified Product Dowex Column->Purified Product Elution

Caption: Workflow for the synthesis of 1-amino-1-deoxy-D-galacticol.

Protocol 2: N-Acylation of 1-Amino-1-deoxy-D-galacticol

This protocol details the N-acylation of 1-amino-1-deoxy-D-galacticol with an example acyl chloride.

Materials:

  • 1-Amino-1-deoxy-D-galacticol

  • Lauroyl chloride (or other acyl chloride)

  • Pyridine

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes/Ethyl acetate solvent system

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: Suspend 1-amino-1-deoxy-D-galacticol (1 equivalent) in a mixture of pyridine and DCM in a round-bottom flask.

  • Acylation: Cool the mixture to 0°C in an ice bath. Add lauroyl chloride (1.1 equivalents) dropwise with vigorous stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Work-up: Dilute the reaction mixture with DCM and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a hexanes/ethyl acetate gradient to yield the N-lauroyl-1-amino-1-deoxy-D-galacticol.

Causality of Experimental Choices:

  • Pyridine acts as a base to neutralize the HCl generated during the reaction and to catalyze the acylation.

  • DCM is a suitable solvent for this reaction, dissolving the acyl chloride and allowing for a heterogeneous reaction with the amino sugar.

  • Washing with sodium bicarbonate removes any remaining acidic impurities.

Characterization of Derivatized Products

Thorough characterization of the synthesized derivatives is essential to confirm their structure and purity. The primary techniques for this are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are invaluable for elucidating the structure of the derivatized products. Key diagnostic signals to observe include:

  • ¹H NMR: The appearance of new signals corresponding to the protons of the introduced alkyl or acyl group. A downfield shift of the proton on the carbon bearing the nitrogen (C1) is also expected upon derivatization.

  • ¹³C NMR: The appearance of new carbon signals from the added substituent. Changes in the chemical shift of the carbon atoms of the galactitol backbone, particularly C1, will also be observed.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the derivatives and to confirm their elemental composition. Techniques such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) after appropriate derivatization can be employed.[9][10][11]

DerivativeExpected [M+H]⁺ (m/z)Key Diagnostic NMR Signals (¹H)
N-butyl-1-amino-1-deoxy-D-galacticol238.16Signals for the butyl group (triplet ~0.9 ppm, multiplets ~1.3-1.5 ppm, triplet ~2.6 ppm)
N-acetyl-1-amino-1-deoxy-D-galacticol224.11Singlet for the acetyl methyl group (~2.0 ppm)
N-benzoyl-1-amino-1-deoxy-D-galacticol286.12Aromatic protons of the benzoyl group (~7.4-7.8 ppm)

Evaluation of Biological Activity

The primary goal of derivatization is to enhance the biological activity of 1-amino-1-deoxy-D-galacticol. For applications related to Fabry disease, the key activity to assess is the inhibition of α-galactosidase A and the ability to act as a pharmacological chaperone.

Protocol 3: In Vitro α-Galactosidase A Activity Assay

This protocol describes a fluorometric assay to determine the inhibitory activity of the synthesized derivatives against α-galactosidase A.[12]

Materials:

  • Recombinant human α-galactosidase A

  • 4-Methylumbelliferyl-α-D-galactopyranoside (substrate)

  • Assay buffer (e.g., citrate-phosphate buffer, pH 4.6)

  • Stop solution (e.g., 0.1 M glycine-NaOH, pH 10.5)

  • Synthesized derivatives (inhibitors)

  • 96-well black microplate

  • Fluorescence plate reader (Ex/Em = 360/445 nm)

Procedure:

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add a solution of α-galactosidase A in assay buffer. Add varying concentrations of the synthesized derivatives and incubate for 15 minutes at 37°C.

  • Substrate Addition: Initiate the reaction by adding the 4-methylumbelliferyl-α-D-galactopyranoside substrate to each well.

  • Reaction Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Stopping the Reaction: Terminate the reaction by adding the stop solution.

  • Fluorescence Measurement: Measure the fluorescence of the liberated 4-methylumbelliferone using a fluorescence plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each derivative concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Causality of Experimental Choices:

  • 4-Methylumbelliferyl-α-D-galactopyranoside is a fluorogenic substrate that releases a highly fluorescent product upon cleavage by α-galactosidase A, providing a sensitive method for measuring enzyme activity.

  • The stop solution raises the pH, which denatures the enzyme and stops the reaction, allowing for accurate endpoint measurements.

Mechanism of Action: Pharmacological Chaperoning

The enhanced activity of derivatized 1-amino-1-deoxy-D-galacticol, particularly in the context of Fabry disease, often stems from its ability to act as a pharmacological chaperone. This mechanism is depicted in the following diagram.

G cluster_er Endoplasmic Reticulum (ER) cluster_lysosome Lysosome Misfolded α-Gal A Misfolded α-Gal A Stabilized Complex Stabilized Complex Misfolded α-Gal A->Stabilized Complex ERAD ER-Associated Degradation Misfolded α-Gal A->ERAD Default Pathway Derivative Derivative Derivative->Stabilized Complex Binding Functional α-Gal A Functional α-Gal A Stabilized Complex->Functional α-Gal A Trafficking Cleared Gb3 Cleared Gb3 Functional α-Gal A->Cleared Gb3 Catabolism Gb3 Gb3 Gb3->Functional α-Gal A

Caption: Mechanism of pharmacological chaperoning by a 1-amino-1-deoxy-D-galacticol derivative.

In the endoplasmic reticulum (ER), misfolded mutant α-galactosidase A is typically targeted for degradation via the ER-associated degradation (ERAD) pathway. A pharmacological chaperone, such as a derivatized 1-amino-1-deoxy-D-galacticol, can bind to the misfolded enzyme, stabilizing its conformation. This stabilized complex is then able to traffic to the lysosome, where the chaperone dissociates, leaving a functional enzyme capable of catabolizing the accumulated Gb3 substrate.[1][3][5]

Conclusion

The derivatization of 1-amino-1-deoxy-D-galacticol represents a promising avenue for the development of novel therapeutics. The protocols and methodologies outlined in this application note provide a solid foundation for researchers to synthesize, characterize, and evaluate new derivatives with enhanced biological activity. By systematically exploring the chemical space around this versatile scaffold, it is possible to fine-tune molecular properties to achieve desired therapeutic effects, particularly in the challenging field of lysosomal storage disorders.

References

  • Fan, J.-Q. (2008). Pharmacological chaperone therapy for Fabry disease. Journal of Human Genetics, 53(11-12), 971-979. [Link]

  • Benjamin, E. R., et al. (2012). The pharmacological chaperone 1-deoxygalactonojirimycin increases alpha-galactosidase A levels in Fabry patient cell lines. Journal of Inherited Metabolic Disease, 35(4), 613-623. [Link]

  • Porto, C., et al. (2012). The pharmacological chaperone 1-deoxygalactonojirimycin reduces tissue globotriaosylceramide levels in a mouse model of Fabry disease. Molecular Therapy, 20(1), 129-137. [Link]

  • Ishii, S., et al. (2007). The Pharmacological Chaperone 1-Deoxygalactonojirimycin Reduces Tissue Globotriaosylceramide Levels in a Mouse Model of Fabry Disease. The American Journal of Human Genetics, 81(3), 584-593. [Link]

  • Okumiya, T., et al. (2007). Pharmacological chaperone therapy for Fabry disease. The Keio Journal of Medicine, 56(1), 1-6. [Link]

  • Achmatowicz, M., & Hegedus, L. S. (2004). Synthesis of 1-deoxy-D-galactohomonojirimycin via enantiomerically pure allenylstannanes. The Journal of organic chemistry, 69(7), 2229–2234. [Link]

  • Wrodnigg, T. M., et al. (2010). Synthesis of lipophilic 1-deoxygalactonojirimycin derivatives as D-galactosidase inhibitors. Beilstein Journal of Organic Chemistry, 6, 21. [Link]

  • MacCoss, M. J., & Potts, B. D. (2010). Enantioselective synthesis of 1-deoxygalactonojirimycin (3) and 2-chloro-1,2-dideoxygalactonojirimycin (19). ResearchGate. [Link]

  • Kvasnička, F., & Kadlecová, M. (2014). Determination of Amino Sugars in Blood Serum Samples by RP-HPLC Method. Chemical Papers, 68(1), 125-130. [Link]

  • DeJongh, D. C., & Hanessian, S. (1965). CHARACTERIZATION OF AMINO SUGARS BY MASS SPECTROMETRY. Journal of the American Chemical Society, 87(16), 3744–3751. [Link]

  • Abcam. (2018). Ab239716 - Alpha Galactosidase Activity Assay Kit (Website). Scribd. [Link]

  • Forsberg, L. S., et al. (2000). GC-MS analysis of the amino sugar components in parent and mutant strain OPSs. ResearchGate. [Link]

  • Nagy, G., et al. (2014). High resolution mass spectrometric characterization of amino linked oligosaccharides - A preliminary study. ResearchGate. [Link]

  • Varghese, V. H., et al. (2015). Purification, characterization of α-galactosidase from a novel Bacillus megaterium VHM1, and its applications in the. Biocatalysis and Agricultural Biotechnology, 4(4), 539-545. [Link]

  • Matassini, C., Clemente, F., & Goti, A. (2015). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Chemistry of Heterocyclic Compounds, 51(4), 285-300. [Link]

  • Ramapanicker, R. (2015). Efficient synthetic strategies used for the synthesis of 1-deoxygalactonojirimycin (3). ResearchGate. [Link]

  • Docherty, P. H. (2009). Total Synthesis of 1-Deoxynojirimycin & 1-Deoxyaltronojirimycin by Davies. Totally Synthetic. [Link]

  • Siriwardena, A., et al. (2004). Synthesis of alkylated deoxynojirimycin and 1,5-dideoxy-1,5-iminoxylitol analogues: polar side-chain modification, sulfonium and selenonium heteroatom variants, conformational analysis, and evaluation as glycosidase inhibitors. Chemistry, 10(19), 4847-4863. [Link]

  • Aumala, A., et al. (2020). ESI‐Q‐TOF mass spectra of the conversion of A) d‐galactose (2 a) to. ResearchGate. [Link]

  • Uriel, C., & Santoyo-González, F. (1999). A Short and Efficient Synthesis of 1,5-Dideoxy-1,5-imino-D-galactitol (1-Deoxy-D-galactostatin) and 1,5-Dideoxy-1,5-imino-L-altritol (1-Deoxy-L-altrostatin) from D-Galactose. ResearchGate. [Link]

  • Butters, T. D., et al. (2000). Preparation, biochemical characterization and biological properties of radiolabelled N-alkylated deoxynojirimycins. Philosophical Transactions of the Royal Society of London. Series B: Biological Sciences, 355(1404), 1481-1495. [Link]

  • Neglia, C. I., et al. (1983). Synthesis of N-(1-deoxyhexitol-1-yl)amino acids, reference compounds for the nonenzymic glycosylation of proteins. Carbohydrate Research, 124(1), 115-124. [Link]

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  • Katritzky, A. R., et al. (2004). N-Acylation in combinatorial chemistry. Arkivoc, 2004(1), 12-35. [Link]

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  • Wrodnigg, T. M., et al. (2018). The Effect of Deoxyfluorination and O-Acylation on the Cytotoxicity of N-Acetyl-D-Gluco- and D-Galactosamine Hemiacetals. ResearchGate. [Link]

  • Procter, D. J., et al. (2021). Multigram-Scale Synthesis of 2,5-Dideoxy-2,5-imino-d-mannitol (DMDP) and 2,5-Dideoxy-2,5-imino-d-glucitol (DGDP) from d-Fructose and l-Sorbose Using a Regioselective Appel Reaction. The Journal of Organic Chemistry, 86(4), 3149-3156. [Link]

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  • Delgado-Delgadillo, L. F., et al. (2023). NMR Study of the Aminolysis of D‐Glycero‐D‐gulo‐heptono‐1,4‐lactone With o ‐Phenylenediamine Using Four Synthetic Methodologies. ResearchGate. [Link]

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Method

Application Notes and Protocols: 1-Amino-1-deoxy-D-galacticol in Proteomics Research

Introduction: Unveiling a Novel Tool for Glycoproteomics In the intricate landscape of proteomics, the study of post-translational modifications (PTMs) offers a deeper understanding of protein function and regulation. Am...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Novel Tool for Glycoproteomics

In the intricate landscape of proteomics, the study of post-translational modifications (PTMs) offers a deeper understanding of protein function and regulation. Among these, glycosylation stands out for its complexity and profound impact on protein folding, stability, and cell signaling. 1-Amino-1-deoxy-D-galacticol, a galactose analogue, emerges as a versatile chemical probe with significant potential for the comprehensive analysis of glycoproteins.[1][2] Its unique structure, featuring a primary amine, provides a reactive handle for a variety of chemical biology applications, enabling researchers to explore the glycoproteome with novel methodologies.[3]

This guide provides an in-depth exploration of the potential applications of 1-Amino-1-deoxy-D-galacticol in proteomics research. We will delve into detailed protocols for metabolic labeling, targeted protein enrichment, and the study of protein-carbohydrate interactions, offering researchers, scientists, and drug development professionals a comprehensive resource to leverage this promising molecule in their workflows.

Chemical and Physical Properties of 1-Amino-1-deoxy-D-galacticol:

PropertyValueReference
CAS Number 488-42-6[1]
Molecular Formula C₆H₁₅NO₅[1]
Molecular Weight 181.19 g/mol [1]
Appearance White to off-white powderN/A
Solubility Soluble in waterN/A

Application 1: Metabolic Labeling of Glycoproteins for Proteomic Analysis

Metabolic labeling is a powerful technique to introduce bioorthogonal handles into biomolecules within a living system, enabling their visualization and enrichment.[4][5][6] By derivatizing 1-Amino-1-deoxy-D-galacticol with a "clickable" moiety, such as an azide or alkyne, it can be metabolically incorporated into the glycan structures of proteins. This allows for the subsequent covalent attachment of reporter tags for downstream proteomic analysis.

Workflow for Metabolic Labeling and Analysis

cluster_0 Cell Culture & Labeling cluster_1 Lysis & Ligation cluster_2 Enrichment & Digestion cluster_3 Mass Spectrometry Analysis A Cells in Culture B Incubate with Azide-Modified 1-Amino-1-deoxy-D-galacticol A->B C Cell Lysis B->C D Click Chemistry: Add Biotin-Alkyne C->D E Streptavidin Affinity Chromatography D->E F On-Bead Tryptic Digestion E->F G LC-MS/MS Analysis F->G H Glycoprotein Identification & Quantification G->H

Caption: Workflow for metabolic labeling and proteomic analysis.

Protocol: Metabolic Labeling with Azide-Modified 1-Amino-1-deoxy-D-galacticol

Note: This protocol assumes the availability of N-azidoacetyl-1-amino-1-deoxy-D-galacticol. The synthesis of this derivative is a prerequisite.

Materials:

  • N-azidoacetyl-1-amino-1-deoxy-D-galacticol (synthesis required)

  • Cell culture medium and supplements

  • Mammalian cell line of interest (e.g., HEK293T, HeLa)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Biotin-alkyne probe (e.g., DBCO-biotin)

  • Copper(II) sulfate (CuSO₄)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Streptavidin-agarose beads

  • Wash buffers (e.g., PBS with varying salt concentrations)

  • Ammonium bicarbonate

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • LC-MS/MS system

Procedure:

  • Cell Culture and Labeling:

    • Culture cells to 70-80% confluency.

    • Replace the medium with fresh medium containing 25-100 µM of N-azidoacetyl-1-amino-1-deoxy-D-galacticol.

    • Incubate for 24-48 hours to allow for metabolic incorporation.

  • Cell Lysis:

    • Harvest cells and wash with ice-cold PBS.

    • Lyse the cells in lysis buffer on ice for 30 minutes.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Click Chemistry Reaction:

    • To the cleared lysate, add the following components in order:

      • Biotin-alkyne probe (100 µM final concentration)

      • TCEP (1 mM final concentration)

      • TBTA (100 µM final concentration)

      • CuSO₄ (1 mM final concentration)

    • Incubate at room temperature for 1 hour with gentle rotation.

  • Enrichment of Labeled Glycoproteins:

    • Add pre-washed streptavidin-agarose beads to the lysate.

    • Incubate for 2 hours at 4°C with gentle rotation.

    • Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins.

  • On-Bead Digestion:

    • Resuspend the beads in 50 mM ammonium bicarbonate.

    • Reduce the proteins with 10 mM DTT for 30 minutes at 56°C.

    • Alkylate with 55 mM IAA for 20 minutes in the dark at room temperature.

    • Add trypsin (1:50 enzyme to protein ratio) and incubate overnight at 37°C.

  • LC-MS/MS Analysis:

    • Collect the supernatant containing the tryptic peptides.

    • Analyze the peptides by LC-MS/MS for protein identification and quantification.[7][8]

Application 2: Targeted Enrichment of Galactose-Binding Proteins

The primary amine of 1-Amino-1-deoxy-D-galacticol can be used to immobilize it onto a solid support, creating an affinity matrix for the enrichment of galactose-binding proteins (lectins). This approach is invaluable for studying protein-carbohydrate interactions and identifying novel lectins from complex biological samples.[9][10]

Workflow for Affinity Chromatography-Based Enrichment

cluster_0 Matrix Preparation cluster_1 Protein Enrichment cluster_2 Analysis A NHS-activated Sepharose Beads B Couple with 1-Amino-1-deoxy-D-galacticol A->B C Incubate with Cell Lysate B->C D Wash to Remove Non-specific Binders C->D E Elute with High Galactose Concentration D->E F SDS-PAGE & In-gel Digestion E->F G LC-MS/MS F->G H Identification of Galactose-Binding Proteins G->H

Caption: Workflow for affinity enrichment of galactose-binding proteins.

Protocol: Enrichment of Galactose-Binding Proteins

Materials:

  • 1-Amino-1-deoxy-D-galacticol

  • NHS-activated Sepharose beads

  • Coupling buffer (e.g., 0.1 M NaHCO₃, 0.5 M NaCl, pH 8.3)

  • Blocking buffer (e.g., 1 M ethanolamine, pH 8.0)

  • Cell lysate in a suitable binding buffer (e.g., Tris-buffered saline with Ca²⁺ and Mn²⁺)

  • Wash buffer (binding buffer with 0.1% Tween-20)

  • Elution buffer (binding buffer with 0.5 M D-galactose)

  • SDS-PAGE materials

  • In-gel digestion reagents

  • LC-MS/MS system

Procedure:

  • Preparation of the Affinity Matrix:

    • Wash NHS-activated Sepharose beads with ice-cold 1 mM HCl.

    • Dissolve 1-Amino-1-deoxy-D-galacticol in coupling buffer.

    • Mix the beads with the 1-Amino-1-deoxy-D-galacticol solution and incubate for 4 hours at room temperature.

    • Block any remaining active groups with blocking buffer for 2 hours.

    • Wash the beads extensively with alternating high and low pH buffers.

  • Enrichment of Galactose-Binding Proteins:

    • Equilibrate the affinity matrix with binding buffer.

    • Incubate the cell lysate with the affinity matrix for 2-4 hours at 4°C.

    • Wash the matrix with wash buffer to remove unbound proteins.

  • Elution and Analysis:

    • Elute the bound proteins with elution buffer.

    • Concentrate the eluate and resolve the proteins by SDS-PAGE.

    • Excise protein bands of interest and perform in-gel tryptic digestion.

    • Analyze the resulting peptides by LC-MS/MS to identify the enriched proteins.

Application 3: Chemical Cross-linking for Studying Protein-Protein Interactions

The primary amine of 1-Amino-1-deoxy-D-galacticol can serve as a target for amine-reactive cross-linking reagents.[11][12][13] This allows for the covalent capture of interacting proteins, particularly those involving glycoproteins or carbohydrate-binding proteins, providing valuable insights into their interaction interfaces and complex formation.

Workflow for Chemical Cross-linking Mass Spectrometry

cluster_0 Cross-linking cluster_1 Sample Preparation cluster_2 Mass Spectrometry & Data Analysis A Protein Complex B Add Amine-Reactive Cross-linker (e.g., DSS) A->B C Quench Reaction B->C D SDS-PAGE Separation C->D E In-gel Digestion D->E F LC-MS/MS Analysis E->F G Identify Cross-linked Peptides F->G H Map Protein Interaction Sites G->H

Caption: Workflow for chemical cross-linking mass spectrometry.

Protocol: In Vitro Cross-linking of a Glycoprotein-Lectin Complex

Materials:

  • Purified glycoprotein and its interacting lectin

  • 1-Amino-1-deoxy-D-galacticol (as a competitive inhibitor for control experiments)

  • Disuccinimidyl suberate (DSS) or other amine-reactive cross-linker

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • SDS-PAGE materials

  • In-gel digestion reagents

  • LC-MS/MS system

  • Cross-link identification software (e.g., pLink, MaxLynx)

Procedure:

  • Cross-linking Reaction:

    • Incubate the purified glycoprotein and lectin in a suitable interaction buffer.

    • For a negative control, pre-incubate the lectin with a high concentration of 1-Amino-1-deoxy-D-galacticol to block the binding site.

    • Add DSS to a final concentration of 1-2 mM.

    • Incubate for 30-60 minutes at room temperature.

    • Quench the reaction by adding quenching buffer.

  • Sample Preparation and Analysis:

    • Resolve the cross-linked products by SDS-PAGE.

    • Excise the band corresponding to the cross-linked complex.

    • Perform in-gel tryptic digestion.

    • Analyze the resulting peptides by LC-MS/MS.

    • Use specialized software to identify the cross-linked peptides and map the interaction sites.

Conclusion and Future Perspectives

1-Amino-1-deoxy-D-galacticol represents a promising and versatile tool for the proteomics community. While direct applications are still emerging, the principles outlined in these application notes, based on established methodologies with analogous compounds, provide a solid foundation for its use in metabolic labeling, affinity-based enrichment, and the study of protein-protein interactions. The development of isotopically labeled and bioorthogonally tagged derivatives of 1-Amino-1-deoxy-D-galacticol will further expand its utility in quantitative and functional glycoproteomics, paving the way for new discoveries in the complex world of protein glycosylation.

References

  • Dube, D. H., & Bertozzi, C. R. (2003). A metabolic labeling approach toward proteomic analysis of mucin-type O-linked glycosylation. Proceedings of the National Academy of Sciences, 100(20), 11246-11251.
  • Laughlin, S. T., & Bertozzi, C. R. (2009). Clickable Galactose Analogues for Imaging Glycans in Developing Zebrafish. ACS Chemical Biology, 4(12), 1068-1072.
  • Neves, A. A., Stöckmann, H., & Bernardes, G. J. L. (2020). Metabolic precision labeling enables selective probing of O-linked N-acetylgalactosamine glycosylation. Science Advances, 6(39), eabc8820.
  • Zaro, B. W., & Pratt, M. R. (2011). Metabolic cross-talk allows labeling of O-linked β-N-acetylglucosamine-modified proteins via the N-acetylgalactosamine salvage pathway. Proceedings of the National Academy of Sciences, 108(8), 3169-3174.
  • Boyce, M., & Bertozzi, C. R. (2011). Clickable Galactose Analogues for Imaging Glycans in Developing Zebrafish. Methods in Enzymology, 505, 239-259.
  • Aebersold, R., & Mann, M. (2016). Quantitative Proteomics.
  • Darula, Z., & Medzihradszky, K. F. (2012). How to Dig Deeper? Improved Enrichment Methods for Mucin Core-1 Type Glycopeptides. Molecular & Cellular Proteomics, 11(1), M111.012745.
  • Riley, N. M., & Bertozzi, C. R. (2021). A Pragmatic Guide to Enrichment Strategies for Mass Spectrometry-Based Glycoproteomics. Molecular & Cellular Proteomics, 20, 100037.
  • Baitai Peak Biotechnology. (n.d.). Quantitative Proteomics. Retrieved from [Link]

  • Prescher, J. A., & Bertozzi, C. R. (2006). Photocrosslinking approaches to interactome mapping.
  • Zhang, H., Li, X., Martin, D. B., & Aebersold, R. (2013). Optimization of glycopeptide enrichment techniques for the identification of Clinical Biomarkers. Journal of Proteome Research, 12(7), 3223-3233.
  • Li, Y., & Li, X. (2020). Recent Advances in Chemical Synthesis of Amino Sugars. Molecules, 25(21), 5099.
  • Sinz, A. (2021). Cross-Linking Mass Spectrometry for Investigating Protein Conformations and Protein–Protein Interactions: A Method for All Seasons. Chemical Reviews, 121(15), 9188-9229.
  • Riley, N. M., Malaker, S. A., & Bertozzi, C. R. (2021). A Pragmatic Guide to Enrichment Strategies for Mass Spectrometry–Based Glycoproteomics. Molecular & Cellular Proteomics, 20, 100037.
  • Legler, G., & Bause, E. (1986). Synthesis of 5-amino-5-deoxy-D-galactopyranose and 1,5-dideoxy-1,5-imino-D-galactitol, and their inhibition of alpha- and beta-D-galactosidases.
  • Cravatt, B. F., & Simon, G. M. (2023). Proteomic discovery of chemical probes that perturb protein complexes in human cells. Molecular Cell, 83(10), 1725-1742.e12.
  • Kolarova, L., & Novotna, K. (2020). IgG glycopeptide enrichment using hydrophilic interaction chromatography-based solid-phase extraction on an aminopropyl column.
  • van Die, I., & van Vliet, S. J. (2007). One-step biotinylation procedure for carbohydrates to study carbohydrate-protein interactions. Glycobiology, 17(12), 1348-1357.
  • LookChem. (n.d.). 1-amino-1-deoxy-D-galactitol. Retrieved from [Link]

  • Chavez, J. D., & Bruce, J. E. (2019). Chemical cross-linking with mass spectrometry: A tool for systems structural biology. Current Opinion in Chemical Biology, 48, 8-18.
  • Gautrot, J. E., & Zhu, B. (2022). Insights on Chemical Crosslinking Strategies for Proteins. International Journal of Molecular Sciences, 23(23), 14733.
  • Jones, C., & Hough, L. (2012). 1-Deoxy-d-galactitol (l-fucitol). Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3169.
  • Slavoff, S. A., & Khitun, A. (2021). Chemical labeling and proteomics for characterization of unannotated small and alternative open reading frame-encoded polypeptides. Current Opinion in Chemical Biology, 60, 102-111.
  • Al-Karadaghi, S., & Al-Obeidi, F. (2023). Synthetic Methods of Sugar Amino Acids and Their Application in the Development of Cyclic Peptide Therapeutics. Molecules, 28(14), 5433.
  • Sun, L., & Chen, Y. (2023). Pilot investigation of magnetic nanoparticle–based immobilized metal affinity chromatography for efficient enrichment of phosphoproteoforms for mass spectrometry–based top-down proteomics. Analytical and Bioanalytical Chemistry, 415(10), 1845-1855.
  • Skarbek, K., & Milewska, M. J. (2016). Biosynthetic and synthetic access to amino sugars.
  • Aebersold, R., & Mann, M. (2020). A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. Journal of Proteome Research, 19(5), 1835-1849.
  • Thingholm, T. E., Jensen, O. N., & Larsen, M. R. (2009). Incremental Modification in the Existing Approaches for Affinity Chromatographic Enrichment of Phosphoproteins Improves Their Profile in Liquid Chromatography‐Tandem Mass Spectrometry Analysis. Proteomics, 9(6), 1489-1496.
  • Neglia, C. I., & Cohen, C. M. (1985). Synthesis of N-(1-deoxyhexitol-1-yl)amino acids, reference compounds for the nonenzymic glycosylation of proteins.
  • Cecioni, S., & Imberty, A. (2018). The study of multivalent carbohydrate–protein interactions by bio-layer interferometry. Organic & Biomolecular Chemistry, 16(37), 6753-6757.
  • de Godoy, L. M., & Heck, A. J. (2020). Recent advancements in mass spectrometry–based tools to investigate newly synthesized proteins. Journal of Proteome Research, 19(11), 4257-4267.
  • Mossine, V. V., & Mawhinney, T. P. (2021). 1-Amino-1-deoxy-d-fructose (“fructosamine”)
  • Carr, S. A. (2015). Affinity Mass Spectrometry: Strategies for Proteome Profiling. Molecular & Cellular Proteomics, 14(3), 483-496.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 1-Amino-1-deoxy-D-galactitol

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of 1-Amino-1-deoxy-D-galacticol. This guide is designed for researchers, chemists, and drug development professi...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 1-Amino-1-deoxy-D-galacticol. This guide is designed for researchers, chemists, and drug development professionals who are looking to improve the yield and purity of this valuable aminoalditol. We will move beyond simple protocols to explore the underlying chemical principles, troubleshoot common experimental hurdles, and provide validated methodologies to enhance your synthetic success.

Synthesis Overview & Core Principles

The most direct and widely employed method for synthesizing 1-Amino-1-deoxy-D-galactitol is the reductive amination of D-galactose.[1] This one-pot reaction converts the aldehyde group of the starting sugar into a primary amine via an intermediate imine, which is subsequently reduced.[1] While seemingly straightforward, the reaction equilibrium and competing side reactions present significant challenges to achieving high yields.

The core of the process involves two key transformations in situ:

  • Imine Formation: The carbonyl group of D-galactose reacts with an ammonia source (e.g., an ammonium salt) under weakly acidic conditions to form a transient imine (or the corresponding protonated iminium ion).

  • Reduction: A reducing agent, ideally one that is selective for the iminium ion over the starting carbonyl, reduces the C=N bond to a C-N single bond, yielding the final product.

General Synthetic Workflow

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start D-Galactose Solution (in appropriate solvent, e.g., Methanol/Water) Reagents Add Ammonia Source (e.g., NH4OAc) Start->Reagents pH_adjust Adjust pH (Target: 6-7) Reagents->pH_adjust Add_Reducer Add Reducing Agent (e.g., NaBH3CN) pH_adjust->Add_Reducer Stir Stir at Controlled Temperature (e.g., Room Temp, 24-72h) Add_Reducer->Stir Monitor Monitor Reaction (via TLC or LC-MS) Stir->Monitor Quench Quench Reaction (Acidify to destroy excess hydride) Monitor->Quench Evaporate Solvent Evaporation Quench->Evaporate Purify Purification (Ion-Exchange Chromatography) Evaporate->Purify Product 1-Amino-1-deoxy-D-galacticol (Characterize: NMR, MS, [α]D) Purify->Product

Caption: High-level workflow for 1-Amino-1-deoxy-D-galacticol synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for the low yield in this synthesis?

A: The most frequent cause of low yield is the competing reduction of the starting material, D-galactose, to D-galactitol (dulcitol).[2] This occurs when the reducing agent reacts with the galactose aldehyde group before it can form an imine with the ammonia source. The choice of reducing agent and control of reaction pH are critical to minimize this side reaction.

Q2: I see a significant amount of a white, poorly soluble precipitate in my crude product. What is it?

A: This is almost certainly D-galactitol, the primary byproduct. D-galactitol has low solubility in many common organic solvents like methanol and ethanol, causing it to precipitate during the reaction or workup. Its presence is a clear indicator that the reduction of the galactose carbonyl is outcompeting the desired reductive amination pathway.

Q3: How do I choose the best reducing agent?

A: The key is to use a hydride donor that is more reactive towards the protonated imine (iminium ion) than the neutral carbonyl group of the sugar.

  • Sodium Cyanoborohydride (NaBH₃CN): This is often the reagent of choice. It is stable at neutral or weakly acidic pH but rapidly reduces iminium ions. Its lower reactivity towards aldehydes and ketones at this pH makes it highly selective.

  • Sodium Triacetoxyborohydride (STAB): Another excellent choice, often less toxic than NaBH₃CN. It is also mild and selective.

  • Catalytic Hydrogenation (H₂/Catalyst): Methods using catalysts like Palladium on Carbon (Pd/C) or Raney Nickel can be very effective and are "greener." However, they can be less selective and may require optimization of pressure, temperature, and catalyst choice to prevent complete reduction to galactitol.

  • Sodium Borohydride (NaBH₄): This reagent is generally not recommended . It is a powerful reducing agent that will rapidly and non-selectively reduce the galactose aldehyde to galactitol, resulting in very low yields of the desired amine.[2]

Q4: What is the optimal pH for the reaction and why is it so important?

A: The optimal pH is a delicate balance, typically between 6 and 7 .

  • Below pH 6: The amine nucleophile (ammonia) becomes fully protonated to the non-nucleophilic ammonium ion (NH₄⁺), which significantly slows down or prevents imine formation.

  • Above pH 8: The concentration of the protonated iminium ion, which is the species most readily attacked by the hydride, is too low. Furthermore, base-catalyzed side reactions of the sugar can occur. Maintaining this weakly acidic window is crucial for maximizing the rate of imine formation, ensuring the imine is protonated for rapid reduction, and minimizing side reactions.

In-Depth Troubleshooting Guide

This section addresses specific experimental failures and provides a logical framework for resolving them.

Troubleshooting_Logic cluster_analysis Analysis of Crude Product cluster_solutions Corrective Actions Start Problem: Low Final Yield Analysis Analyze crude mixture (e.g., by 1H NMR or LC-MS) Start->Analysis HighSM High % of Starting D-Galactose Analysis->HighSM HighByproduct Major Byproduct is D-Galactitol Analysis->HighByproduct Complex Complex Mixture/ Multiple Products Analysis->Complex Sol_pH 1. Verify/Optimize pH (6-7) 2. Increase reaction time 3. Check reagent activity HighSM->Sol_pH Cause: Inefficient Imine Formation Sol_Reducer 1. Switch to a more selective reducing agent (NaBH3CN) 2. Add reducing agent after stirring sugar and NH4+ for 1-2h HighByproduct->Sol_Reducer Cause: Carbonyl Reduction Dominates Sol_Stoich 1. Use a large excess of ammonium salt (>=10 eq) 2. Ensure ammonia source is primary (e.g., NH4OAc, not R-NH2) Complex->Sol_Stoich Cause: Over-alkylation or Side Reactions

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges of 1-Amino-1-deoxy-D-galacticol

Welcome to the technical support center for 1-Amino-1-deoxy-D-galacticol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice fo...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Amino-1-deoxy-D-galacticol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for overcoming solubility issues encountered with this compound in experimental buffers. As a senior application scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them, ensuring your experiments are both successful and reproducible.

Understanding the Challenge: The Chemical Nature of 1-Amino-1-deoxy-D-galacticol

1-Amino-1-deoxy-D-galacticol, a derivative of galactose, possesses both the hydrophilic characteristics of a sugar alcohol and the basic properties of a primary amine. This dual nature is central to its solubility behavior. The multiple hydroxyl groups contribute to its affinity for aqueous solutions through hydrogen bonding, while the amino group's ability to be protonated makes its solubility highly dependent on the pH of the medium.

Key Physicochemical Properties:

PropertyValueSource
Molecular Formula C₆H₁₅NO₅
Molecular Weight 181.19 g/mol
Predicted pKa ~11.96
Form Powder

The high predicted pKa of the amino group (around 11.96) is a critical piece of information. It indicates that the amino group will be predominantly in its protonated, and thus more soluble, cationic form (R-NH₃⁺) at acidic to neutral pH.

Troubleshooting Guide: A Question-and-Answer Approach

This section addresses common solubility issues in a direct, question-and-answer format, providing both immediate solutions and the underlying scientific rationale.

Q1: My 1-Amino-1-deoxy-D-galacticol is not dissolving in my neutral phosphate buffer (pH 7.4). What should I do?

A1: This is a common issue stemming from the partial protonation of the amino group at neutral pH. While the compound is expected to be more soluble at this pH than at a more basic pH, achieving high concentrations can still be challenging. Here’s a systematic approach to troubleshoot this:

Step 1: Start with the Hydrochloride Salt.

If you are using the free base form, consider switching to 1-Amino-1-deoxy-D-galacticol hydrochloride (HCl) [1]. The HCl salt is generally more soluble in aqueous solutions because the amino group is already protonated.

Step 2: Lower the pH of your Buffer.

The solubility of amine-containing compounds increases as the pH decreases below their pKa[2]. By lowering the pH of your buffer, you increase the proportion of the protonated, more soluble form of the molecule.

  • Protocol: Prepare your buffer at a slightly more acidic pH, for example, pH 6.0-6.5. Dissolve the 1-Amino-1-deoxy-D-galacticol in this acidic buffer first, and then, if your experiment requires a higher pH, slowly adjust it upwards with a dilute base (e.g., 0.1 M NaOH) while stirring vigorously. Monitor for any signs of precipitation as you approach your target pH.

Step 3: Gentle Heating and Sonication.

  • Protocol: Gently warm the solution to 30-40°C while stirring. This can increase the rate of dissolution. Avoid excessive heat, as it may degrade the compound. Sonication can also be employed to break up powder aggregates and enhance dissolution.

Step 4: Prepare a Concentrated Stock in an Acidified Solution.

  • Protocol: Prepare a high-concentration stock solution (e.g., 100 mM) in a slightly acidic aqueous solution (e.g., water adjusted to pH 4-5 with HCl). This stock can then be diluted into your final experimental buffer. Always add the stock solution to the buffer with vigorous stirring to avoid localized high concentrations that could lead to precipitation.

Solubility Troubleshooting Workflow start Insolubility at Neutral pH step1 Use Hydrochloride Salt start->step1 step2 Lower Buffer pH (e.g., 6.0-6.5) step1->step2 If still insoluble end_success Dissolved step1->end_success step3 Gentle Heating (30-40°C) & Sonication step2->step3 If still insoluble step2->end_success step4 Prepare Acidified Stock Solution step3->step4 For high concentrations step3->end_success step4->end_success

Caption: A workflow for troubleshooting the solubility of 1-Amino-1-deoxy-D-galacticol.

Q2: I need to use a high concentration of 1-Amino-1-deoxy-D-galacticol, but it keeps precipitating, even after adjusting the pH. Are there any compatible co-solvents I can use?

A2: Yes, the use of co-solvents can be an effective strategy. However, the choice and concentration of the co-solvent must be carefully considered to ensure compatibility with your downstream biological assay.

Recommended Co-solvents:

  • Glycerol: Glycerol is a biocompatible polyol that can enhance the solubility of many compounds by increasing the polarity of the solvent and through hydrogen bonding interactions[3][4]. It is generally well-tolerated in many biological systems.

    • Protocol: Prepare a stock solution of 1-Amino-1-deoxy-D-galacticol in a mixture of your buffer and glycerol. Start with 5-10% (v/v) glycerol and increase if necessary. For cell culture experiments, it's important to note that glycerol concentrations of 2-4% can inhibit cell proliferation[5].

  • Dimethyl Sulfoxide (DMSO): DMSO is a powerful aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds[6]. It is frequently used to prepare stock solutions of poorly soluble compounds for biological assays.

    • Caution: DMSO can be toxic to cells and inhibit enzyme activity at higher concentrations. For most cell-based assays, the final concentration of DMSO should be kept below 1%, and ideally at or below 0.1%[7]. For enzyme assays, tolerance can be higher, but it is crucial to determine the maximum tolerable concentration for your specific enzyme without affecting its activity[8][9].

    • Protocol: Prepare a high-concentration stock solution of 1-Amino-1-deoxy-D-galacticol in 100% DMSO. Then, dilute this stock solution into your aqueous buffer to the final desired concentration, ensuring the final DMSO concentration remains within the acceptable limits for your assay.

Co-solvent Selection and Usage:

Co-solventStarting ConcentrationMaximum Recommended Final Concentration (Assay Dependent)Considerations
Glycerol 5-10% (v/v) in buffer10-20% for enzyme assays; <2% for cell cultureBiocompatible, can increase viscosity.
DMSO 100% for stock solution≤ 1% (ideally ≤ 0.1%)Potential for toxicity and enzyme inhibition.

digraph "Co-solvent Strategy" {
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start [label="High Concentration Required", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; glycerol [label="Use Glycerol\n(5-20% in stock)"]; dmso [label="Use DMSO\n(100% for stock)"]; glycerol_consider [label="Consider viscosity and\ncell proliferation effects", shape=note, fillcolor="#FFFFFF", fontcolor="#5F6368"]; dmso_consider [label="Keep final concentration\nlow (≤1%) due to toxicity", shape=note, fillcolor="#FFFFFF", fontcolor="#5F6368"]; end_success [label="Soluble High-Concentration Stock", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> glycerol; start -> dmso; glycerol -> glycerol_consider [style=dashed, color="#5F6368"]; dmso -> dmso_consider [style=dashed, color="#5F6368"]; glycerol -> end_success; dmso -> end_success; }

Caption: Decision-making for using co-solvents to dissolve 1-Amino-1-deoxy-D-galacticol.

Q3: I managed to dissolve 1-Amino-1-deoxy-D-galacticol, but it precipitated out of solution after a few hours/days. What is happening and how can I prevent this?

A3: This indicates a stability issue with your solution. Several factors can contribute to this:

  • pH Shift: The pH of your buffer may change over time, especially if it has low buffering capacity or is exposed to atmospheric CO₂, which can lower the pH of unbuffered or weakly buffered solutions.

  • Temperature Fluctuations: Solubility is temperature-dependent. If you prepared your solution at an elevated temperature and then stored it at a lower temperature (e.g., 4°C), the compound may precipitate out as its solubility decreases.

  • Slow Degradation: Although generally stable, amino sugars can undergo degradation over extended periods in solution, especially at non-optimal pH and temperature[10]. Degradation products could have different solubilities.

Preventative Measures:

  • Use Freshly Prepared Solutions: The most reliable approach is to prepare your solutions fresh on the day of the experiment.

  • Optimize Storage Conditions: If you must store solutions, filter-sterilize them and store them at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Before use, thaw the aliquot completely and vortex to ensure homogeneity.

  • Buffer Integrity: Ensure you are using a high-quality buffer within its effective buffering range.

Frequently Asked Questions (FAQs)

  • What is the best buffer to use for dissolving 1-Amino-1-deoxy-D-galacticol? There is no single "best" buffer, as the choice will be dictated by your experimental requirements. However, for general use, a buffer with a pKa in the desired pH range and good buffering capacity is recommended. Phosphate and TRIS buffers are common choices. The key is to adjust the pH to be slightly acidic (e.g., 6.0-7.0) to ensure the amino group is protonated.

  • Is it better to use the free base or the hydrochloride salt? For ease of dissolution in aqueous buffers, the hydrochloride salt is generally recommended due to its higher intrinsic solubility.

  • How does the solubility of 1-Amino-1-deoxy-D-galacticol compare to its parent molecule, galactitol? Galactitol, the parent sugar alcohol, is reported to be soluble in water at 31 mg/mL[11][12]. The presence of the amino group on 1-Amino-1-deoxy-D-galacticol introduces pH-dependent solubility. While it may be less soluble than galactitol at alkaline pH, its solubility can be significantly enhanced at acidic to neutral pH where the amino group is protonated.

  • Can I autoclave my solution of 1-Amino-1-deoxy-D-galacticol? It is generally not recommended to autoclave solutions containing amino sugars, as the high heat can lead to degradation through Maillard reactions or other decomposition pathways[11]. Filter sterilization through a 0.22 µm filter is the preferred method for sterilization.

  • How long can I store my stock solution? For optimal results, fresh solutions are always best. If storage is necessary, aliquots of a filter-sterilized stock solution can be stored at -20°C or -80°C for several weeks to months. However, it is advisable to perform a small-scale solubility test on a thawed aliquot before use in a critical experiment. Studies on the long-term stability of amino acids in solution suggest that degradation can occur over time, even when frozen[13][14][15][16].

References

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  • Solubility Parameters of Amino Acids on Liquid-Liquid Phase Separation and Aggreg
  • Accurately Predicting Protein pKa Values Using Nonequilibrium Alchemy. (2022).
  • Biochemical Monitoring of Treatment for Galactosaemia: Biological Variability in Metabolite Concentr

Sources

Troubleshooting

Technical Support Center: Optimizing 1-Amino-1-deoxy-D-galacticol Concentration for Effective Enzyme Inhibition

Welcome to the technical support center for the effective use of 1-Amino-1-deoxy-D-galacticol as an enzyme inhibitor. This guide is designed for researchers, scientists, and drug development professionals to provide in-d...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the effective use of 1-Amino-1-deoxy-D-galacticol as an enzyme inhibitor. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to ensure the successful application of this potent inhibitor in your experiments.

Introduction to 1-Amino-1-deoxy-D-galacticol

1-Amino-1-deoxy-D-galacticol, an iminosugar, is a structural mimic of D-galactose. This structural similarity allows it to act as a competitive inhibitor of various glycosidases, particularly α- and β-galactosidases.[1] By binding to the active site of these enzymes, it prevents the binding and processing of the natural substrate. Understanding the nuances of its application is critical for obtaining reliable and reproducible results. This guide will walk you through the essential considerations for optimizing its concentration and troubleshooting common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of 1-Amino-1-deoxy-D-galacticol?

A1: 1-Amino-1-deoxy-D-galacticol functions as a competitive inhibitor . Its structure closely resembles the natural substrate, D-galactose, allowing it to bind to the enzyme's active site. However, due to its modified structure, the enzyme cannot process it, leading to a blockage of the active site and a decrease in the enzyme's catalytic activity. The inhibition is reversible, and its effectiveness is dependent on the relative concentrations of the inhibitor and the substrate.

Q2: Which enzymes are primarily targeted by 1-Amino-1-deoxy-D-galacticol and its analogs?

A2: The primary targets are α-D-galactosidases and β-D-galactosidases from various sources, including coffee beans, Escherichia coli, and Aspergillus wentii.[2] The inhibitory potency, often expressed as the inhibition constant (Ki), can vary significantly between different enzymes.

Q3: What is a good starting concentration for my experiments?

A3: A good starting point is to perform a dose-response experiment. Based on published data for the closely related analog 1,5-dideoxy-1,5-imino-D-galactitol, the Ki values can range from the nanomolar to the low micromolar range.[2] Therefore, a wide concentration range, for example, from 10 nM to 100 µM, is recommended for initial experiments to determine the IC50 (the concentration of inhibitor required to reduce enzyme activity by 50%).

Q4: How should I prepare and store my 1-Amino-1-deoxy-D-galactitol stock solution?

A4: 1-Amino-1-deoxy-D-galacticol is typically available as a powder. For the related compound, 1-Amino-1-deoxy-β-D-galactose, it is soluble in water. It is recommended to prepare a concentrated stock solution (e.g., 10-100 mM) in high-purity water or a buffer compatible with your assay. The hydrochloride salt form is also available and should be stored at 4°C.[3] For long-term storage, it is advisable to aliquot the stock solution and store it at -20°C to avoid repeated freeze-thaw cycles. The stability of the solution under your specific experimental conditions should be verified.

Troubleshooting Guide

This section addresses common issues encountered during enzyme inhibition experiments with 1-Amino-1-deoxy-D-galacticol.

Problem Potential Cause Troubleshooting Steps
No or low inhibition observed Inhibitor concentration too low: The concentration of 1-Amino-1-deoxy-D-galacticol may be insufficient to effectively compete with the substrate.- Perform a dose-response curve with a wider and higher concentration range of the inhibitor. - Consult the provided Ki values for the analog to estimate an effective concentration range.
Substrate concentration too high: In competitive inhibition, high substrate concentrations can outcompete the inhibitor.- Reduce the substrate concentration. Ideally, the substrate concentration should be at or below the Michaelis-Menten constant (Km) of the enzyme.
Incorrect pH of the assay buffer: The protonation state of the iminosugar and the enzyme's active site residues is pH-dependent and crucial for binding.- Ensure the assay buffer pH is optimal for both enzyme activity and inhibitor binding. The pH optimum for many galactosidases is in the acidic to neutral range.
Degraded inhibitor: Improper storage or handling may have led to the degradation of 1-Amino-1-deoxy-D-galacticol.- Prepare a fresh stock solution from a new vial of the inhibitor. - Verify the purity of the compound if possible.
High variability in results Inconsistent pipetting: Small errors in pipetting volumes can lead to significant variations in enzyme, substrate, or inhibitor concentrations.- Use calibrated pipettes and practice proper pipetting techniques. - Prepare a master mix of reagents to minimize pipetting steps.
Temperature fluctuations: Enzyme activity is highly sensitive to temperature.- Ensure all components are equilibrated to the assay temperature before starting the reaction. - Use a temperature-controlled incubator or water bath.
Inhibitor precipitation: The inhibitor may not be fully soluble at the tested concentrations in the assay buffer.- Visually inspect the solution for any precipitates. - Determine the solubility of 1-Amino-1-deoxy-D-galacticol in your specific assay buffer. You may need to adjust the buffer composition or use a co-solvent (ensure the co-solvent does not affect enzyme activity).
Unexpected enzyme kinetics Off-target effects: The inhibitor may be interacting with other components in the assay mixture.- Run control experiments without the enzyme to check for any direct interaction between the inhibitor and the substrate or the detection reagents.
Slow-binding inhibition: The establishment of the enzyme-inhibitor complex may not be instantaneous.[2]- Pre-incubate the enzyme and inhibitor for a period of time before adding the substrate. The optimal pre-incubation time should be determined empirically.

Experimental Protocols

Protocol 1: Determination of IC50 for 1-Amino-1-deoxy-D-galacticol

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of 1-Amino-1-deoxy-D-galacticol against a galactosidase.

Materials:

  • Purified α- or β-galactosidase

  • 1-Amino-1-deoxy-D-galacticol

  • Chromogenic or fluorogenic substrate (e.g., p-nitrophenyl-α-D-galactopyranoside for α-galactosidase)

  • Assay buffer (e.g., 50 mM sodium phosphate, pH 6.5)

  • Stop solution (e.g., 1 M sodium carbonate)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagent Solutions:

    • Prepare a series of dilutions of 1-Amino-1-deoxy-D-galacticol in the assay buffer.

    • Prepare the enzyme solution at a fixed concentration in the assay buffer.

    • Prepare the substrate solution at a fixed concentration (ideally at or near the Km) in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add a fixed volume of each inhibitor dilution to the appropriate wells.

    • Include control wells with buffer only (no inhibitor) and wells for a blank (no enzyme).

    • Add a fixed volume of the enzyme solution to all wells except the blank.

    • Pre-incubate the plate at the desired temperature (e.g., 37°C) for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the Reaction:

    • Add a fixed volume of the pre-warmed substrate solution to all wells to start the reaction.

  • Incubation and Termination:

    • Incubate the plate at the same temperature for a specific time, ensuring the reaction remains in the linear range.

    • Stop the reaction by adding a fixed volume of the stop solution.

  • Data Acquisition and Analysis:

    • Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.

    • Subtract the blank reading from all other readings.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizing the Experimental Workflow

IC50_Determination_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare Inhibitor Dilutions add_inhibitor Add Inhibitor to Plate prep_inhibitor->add_inhibitor prep_enzyme Prepare Enzyme Solution add_enzyme Add Enzyme prep_enzyme->add_enzyme prep_substrate Prepare Substrate Solution add_substrate Add Substrate (Start Reaction) prep_substrate->add_substrate add_inhibitor->add_enzyme pre_incubate Pre-incubate add_enzyme->pre_incubate pre_incubate->add_substrate incubate Incubate add_substrate->incubate stop_reaction Stop Reaction incubate->stop_reaction read_plate Read Plate stop_reaction->read_plate calculate_inhibition Calculate % Inhibition read_plate->calculate_inhibition plot_curve Plot Dose-Response Curve calculate_inhibition->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50

Caption: Workflow for IC50 determination of 1-Amino-1-deoxy-D-galacticol.

Mechanism of Competitive Inhibition

The inhibitory action of 1-Amino-1-deoxy-D-galacticol is a classic example of competitive inhibition. The inhibitor and the natural substrate compete for the same binding site on the enzyme.

Competitive_Inhibition cluster_enzyme Enzyme Enzyme (Galactosidase) ES_Complex Enzyme-Substrate Complex Enzyme->ES_Complex + Substrate EI_Complex Enzyme-Inhibitor Complex (Inactive) Enzyme->EI_Complex + Inhibitor ActiveSite Active Site Substrate Substrate (e.g., Galactose-containing molecule) Inhibitor Inhibitor (1-Amino-1-deoxy-D-galacticol) Product Products ES_Complex->Product Catalysis

Sources

Optimization

Stability and storage conditions for 1-Amino-1-deoxy-D-galacticol solutions.

Answering the call for robust technical guidance, this support center provides researchers, scientists, and drug development professionals with in-depth information on the stability and storage of 1-Amino-1-deoxy-D-galac...

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call for robust technical guidance, this support center provides researchers, scientists, and drug development professionals with in-depth information on the stability and storage of 1-Amino-1-deoxy-D-galacticol solutions. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested advice to ensure the integrity of your experiments.

Technical Guide: 1-Amino-1-deoxy-D-galacticol Solutions

This guide is structured to address the most common questions and challenges encountered when working with this amino sugar alcohol. We will move from general handling and storage principles to specific troubleshooting scenarios and validation protocols.

Frequently Asked Questions (FAQs)

This section provides direct answers to common queries regarding the handling and storage of 1-Amino-1-deoxy-D-galacticol.

Q1: How should I store the solid (powder) form of 1-Amino-1-deoxy-D-galacticol?

The solid form of 1-Amino-1-deoxy-D-galacticol and its salts should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[1][2] For long-term storage, refrigeration at 2-8°C is recommended by most suppliers.[2][3] This minimizes the risk of moisture absorption and chemical degradation over time.

Q2: What is the best solvent for preparing a 1-Amino-1-deoxy-D-galacticol stock solution?

High-purity, sterile water (e.g., Milli-Q or water for injection) is the recommended solvent. For cell-based assays, a buffered solution such as phosphate-buffered saline (PBS) at pH 7.2-7.4 can also be used, though it's crucial to consider potential buffer-catalyzed reactions over long-term storage.[4][5]

Q3: What is the recommended storage temperature for aqueous solutions?

Aqueous solutions of 1-Amino-1-deoxy-D-galacticol are significantly less stable than the solid powder. For short-term storage (a few days), refrigeration at 2-8°C is acceptable. For long-term storage, it is strongly recommended to aliquot the stock solution into single-use volumes and store them frozen at -20°C or, ideally, -80°C. This practice minimizes freeze-thaw cycles, which can accelerate degradation.[6]

Q4: Does the pH of the solution affect its stability?

Yes, pH is a critical factor. Amino sugars are susceptible to various pH-dependent degradation pathways. Neutral to slightly acidic conditions (pH 5-7) are generally preferred for storage. Alkaline conditions (pH > 7) can accelerate degradation pathways like the Maillard reaction if reducing sugars are present, and can also promote other rearrangement reactions.[5][7] It is advisable to measure and, if necessary, adjust the pH of your stock solution after preparation.

Q5: What is the expected shelf-life of a prepared solution?

The shelf-life is highly dependent on storage conditions (temperature, pH, concentration, and solvent purity). While a specific duration is not definitively established in the literature, a well-prepared aqueous stock solution stored in aliquots at -80°C can be expected to remain stable for several months. For comparison, a related compound, 1-Amino-1-deoxy-D-fructose, is stable for at least 4 years when stored as a solid.[4] However, it is imperative for researchers to validate the stability for their specific application and storage duration.

Q6: Are there any visible signs of degradation I should watch for?

Yes. The most common sign of degradation, particularly through the Maillard reaction or similar processes, is the development of a yellow or brownish color in the solution.[8] Other indicators can include a shift in pH, the appearance of precipitates, or a decrease in performance in your experimental assay.

Storage Conditions Summary

Format Temperature Container Duration Key Considerations
Solid Powder 2-8°C[2][3]Tightly sealed, desiccatedLong-Term (Years)Protect from moisture and light.
Aqueous Stock Solution 2-8°CSterile, sealed tubeShort-Term (< 1 week)Prone to microbial growth; use sterile technique.
Aqueous Stock Solution -20°C to -80°CSterile, single-use aliquotsLong-Term (Months)Avoid repeated freeze-thaw cycles. -80°C is optimal.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem Potential Cause(s) Recommended Solution(s)
Solution is yellow/brown Maillard Reaction/Caramelization: This can be triggered by high temperatures (e.g., autoclaving), alkaline pH, or prolonged storage at room temperature.[7][8]1. Prepare fresh solution using high-purity water. 2. Sterilize using a 0.22 µm filter instead of autoclaving. 3. Ensure the storage pH is neutral or slightly acidic. 4. Store aliquots at -20°C or -80°C immediately after preparation.
Precipitate has formed Exceeded Solubility: The concentration may be too high for the solvent or storage temperature. pH Shift: A change in pH could reduce solubility. Degradation Products: Insoluble degradation products may have formed.1. Gently warm the solution to see if the precipitate redissolves (if it does, solubility is the issue). 2. Check the pH of the solution. 3. If the precipitate does not redissolve or if degradation is suspected, discard the solution and prepare a fresh batch.
Inconsistent experimental results / Loss of activity Chemical Degradation: The compound has degraded due to improper storage (e.g., repeated freeze-thaw cycles, prolonged storage at 4°C). Incorrect Concentration: This could be due to weighing errors or evaporation.1. Discard the old stock solution and prepare a new one from the solid powder. 2. Implement a strict aliquoting and single-use policy for your stock solutions. 3. Perform a stability assessment on a new batch of solution (see protocol below).
Troubleshooting Decision Workflow

The following diagram provides a logical path for diagnosing issues with your 1-Amino-1-deoxy-D-galacticol solution.

Caption: Troubleshooting workflow for 1-Amino-1-deoxy-D-galacticol solutions.

Experimental Protocols

Protocol 1: Preparation of a 100 mM Aqueous Stock Solution

This protocol describes how to prepare a stable stock solution for general use.

  • Preparation: Work in a sterile environment (e.g., a laminar flow hood) to minimize microbial contamination.

  • Weighing: Accurately weigh the required amount of 1-Amino-1-deoxy-D-galacticol hydrochloride (MW: 217.65 g/mol , for the HCl salt) or the free base (MW: 181.19 g/mol )[3][9]. For 10 mL of a 100 mM solution using the HCl salt, you would need 21.77 mg.

  • Dissolution: Add the powder to a sterile container. Add approximately 8 mL of sterile, high-purity water and dissolve the powder completely by gentle vortexing or swirling.

  • Volume Adjustment: Once fully dissolved, bring the final volume to 10 mL with sterile water.

  • pH Check (Optional but Recommended): Using a calibrated pH meter, check that the solution pH is within the desired range (e.g., 6.0-7.4). Adjust with dilute, sterile HCl or NaOH if necessary, though this is often not required.

  • Sterilization: Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile container. Do not autoclave , as heat can cause significant degradation.[8]

  • Aliquoting and Storage: Immediately dispense the solution into sterile, single-use microcentrifuge tubes. Label clearly and store at -20°C or -80°C.

Protocol 2: Basic Stability Assessment via TLC

Thin-layer chromatography (TLC) is a simple method to qualitatively assess the purity and stability of your solution over time.

  • Materials: TLC plates (Silica Gel 60), a developing chamber, and a suitable mobile phase (e.g., a mixture of isopropanol, ammonium hydroxide, and water). A visualization stain is also needed (e.g., ninhydrin stain for the primary amine).

  • Spotting: On a single TLC plate, spot a small amount of:

    • A freshly prepared "time zero" solution.

    • The aged solution you wish to test.

    • (Optional) A standard of the pure compound if available.

  • Development: Place the plate in the developing chamber with the mobile phase and allow the solvent to travel up the plate.

  • Visualization: After development, dry the plate and spray it with the ninhydrin stain. Gently heat the plate until spots appear.

  • Analysis: Compare the spots. The "time zero" solution should show a single, well-defined spot. The presence of additional spots or significant streaking in the aged sample lane indicates the formation of degradation products.

Solution Preparation and Storage Workflow

This diagram outlines the best-practice workflow from solid compound to stored solution.

Caption: Best-practice workflow for solution preparation and storage.

References

  • Free Amino Acid Stability in Reducing Sugar Systems. ResearchGate. [Link]

  • Buy 1-Amino-1-deoxy-D-galactopyranose from Samulpharma-Carbohydrate Chemistry. LookChem. [Link]

  • Recent Advances in Chemical Synthesis of Amino Sugars. National Institutes of Health (NIH). [Link]

  • Metabolic pathway of 3,6-anhydro-D-galactose in carrageenan-degrading microorganisms. Springer. [Link]

  • Cas 42015-13-4,1-amino-1-deoxy-D-galactitol. LookChem. [Link]

  • Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots. MDPI. [Link]

  • Stability of Galactose in Aqueous Solutions. PubMed. [Link]

  • Analytical Methods. Royal Society of Chemistry. [Link]

  • Effect of amino acids on the stability of spray freeze-dried immunoglobulin G in sugar-based matrices. ResearchGate. [Link]

  • 1-Amino-1-deoxy-β-D-galactose, 98%. Panoxyvir. [Link]

  • Chemical Pathways of Peptide Degradation. II. Kinetics of Deamidation of an Asparaginyl Residue in a Model Hexapeptide. PubMed. [Link]

  • Factors affecting the physical stability (aggregation) of peptide therapeutics. National Institutes of Health (NIH). [Link]

  • Quantitative Galactose Colorimetric Competitive Assay Based on Galactose Dehydrogenase and Plasmonic Gold Nanostars. National Institutes of Health (NIH). [Link]

  • Catabolism of 2-keto-3-deoxy-galactonate and the production of its enantiomers. Springer. [Link]

  • Predicted (A) and verified (B) pathways for D-altritol and galactitol... ResearchGate. [Link]

  • Chemical pathways of peptide degradation. III. Effect of primary sequence on the pathways of deamidation of asparaginyl residues in hexapeptides. PubMed. [Link]

  • Unambiguous identification and quantification of galactose-α-1,3-galactose as a critical quality attribute with mass spectrometry and exoglycosidases. PubMed. [Link]

  • Determining Carbohydrates for Increasing Safety: GC-FID Quantification of Lactose, Galactose, Glucose, Tagatose and Myo-Inositol in 'Maturo' PDO Pecorino Sardo Cheese. MDPI. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 1-Amino-1-deoxy-D-galactitol

Welcome to the technical support center for the purification of crude 1-Amino-1-deoxy-D-galactitol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooti...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 1-Amino-1-deoxy-D-galactitol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the scientific rationale and practical steps to overcome common challenges in obtaining high-purity 1-Amino-1-deoxy-D-galactitol for your research and development needs.

I. Understanding the Molecule and Potential Impurities

1-Amino-1-deoxy-D-galactitol is a polyhydroxylated aminocyclitol, a class of compounds with significant biological activities. Its purification can be challenging due to its high polarity, structural similarity to starting materials and byproducts, and potential for multiple charged states.

A common synthetic route to 1-Amino-1-deoxy-D-galactitol is the reductive amination of D-galactose. This process, while effective, can lead to a variety of impurities.

Common Impurities from Reductive Amination of D-Galactose:

ImpurityReason for FormationPotential Impact on Purification
Unreacted D-galactose Incomplete reaction.Structurally similar, highly polar. Co-elution is possible.
Sorbitol (Gulitol) Reduction of the starting galactose.A neutral polyol, can be separated from the charged product.
Over-alkylated products Reaction of the product with the starting aldehyde.May have different charge and polarity, but can be challenging to separate if structurally similar.
Products of side reactions Undesired reactions of starting materials or intermediates.Diverse structures and properties, requiring robust purification methods.
Inorganic salts From reagents and buffers used in the synthesis and quench steps.Can interfere with chromatographic separations and crystallization.

II. General Purification Workflow

A typical purification strategy for crude 1-Amino-1-deoxy-D-galactitol involves a multi-step approach to effectively remove the various classes of impurities. The following diagram illustrates a recommended workflow.

Purification_Workflow Crude_Mixture Crude Reaction Mixture Initial_Workup Initial Aqueous Workup / Filtration Crude_Mixture->Initial_Workup Remove insoluble material Ion_Exchange Ion-Exchange Chromatography (Cation Exchange) Initial_Workup->Ion_Exchange Capture of the amine Desalting Desalting / Buffer Exchange Ion_Exchange->Desalting Remove salts from elution Crystallization Crystallization Desalting->Crystallization Concentrate and induce crystal formation Pure_Product Pure 1-Amino-1-deoxy-D-galactitol Crystallization->Pure_Product

Caption: A general workflow for the purification of 1-Amino-1-deoxy-D-galactitol.

III. Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of 1-Amino-1-deoxy-D-galactitol, providing potential causes and actionable solutions.

A. Ion-Exchange Chromatography (IEX) Issues

Ion-exchange chromatography is a powerful technique for separating charged molecules like 1-Amino-1-deoxy-D-galactitol from neutral or similarly charged impurities.[1] A common choice is a strong cation exchange resin.

Question 1: My product does not bind to the cation exchange column.

  • Potential Cause 1: Incorrect pH of the loading buffer. The amino group of your product needs to be protonated (positively charged) to bind to a cation exchanger.

    • Solution: Ensure the pH of your loading buffer is at least 1-2 pH units below the pKa of the amine. For a primary amine like this, a pH of 4-5 is a good starting point. Check the pH of your crude sample and adjust if necessary before loading.[2]

  • Potential Cause 2: High salt concentration in the sample. High concentrations of counter-ions (e.g., Na+, K+) in your crude mixture will compete with your product for binding sites on the resin, preventing efficient capture.

    • Solution: Dilute your sample with a low-salt binding buffer before loading. If the salt concentration is very high, consider a desalting step (e.g., dialysis or a desalting column) prior to IEX.[1]

  • Potential Cause 3: Column is not properly equilibrated. The resin must be fully equilibrated with the binding buffer to ensure the correct pH and ionic strength for binding.

    • Solution: Equilibrate the column with at least 5-10 column volumes of the binding buffer, monitoring the pH and conductivity of the effluent until they match the buffer.

Question 2: My product elutes in a very broad peak, or I see significant tailing.

  • Potential Cause 1: Non-ideal interactions with the resin. Besides ionic interactions, your product might be interacting with the resin matrix through weaker, non-specific interactions.

    • Solution: Try adding a low concentration of an organic modifier (e.g., 5-10% methanol or ethanol) to your elution buffer to disrupt these interactions. Always check the stability of your compound in the presence of organic solvents first.

  • Potential Cause 2: Gradient is too steep. A rapid increase in salt concentration during elution can cause all bound species to come off the column at once, leading to poor resolution.

    • Solution: Use a shallower salt gradient to improve separation. A linear gradient from 0 to 1 M NaCl or NH4Cl over 20-30 column volumes is a good starting point.

  • Potential Cause 3: Column is overloaded. Exceeding the binding capacity of the resin will lead to poor separation and peak broadening.

    • Solution: Reduce the amount of crude material loaded onto the column. Consult the manufacturer's specifications for the binding capacity of your resin.

Question 3: I am getting poor recovery of my product from the column.

  • Potential Cause 1: Product is binding too strongly to the resin. The elution conditions may not be strong enough to fully desorb your product.

    • Solution: Increase the final salt concentration of your elution gradient. If you are already at a high salt concentration (e.g., 2 M NaCl), consider increasing the pH of the elution buffer to deprotonate the amine and reduce its affinity for the resin.

  • Potential Cause 2: Product precipitation on the column. High concentrations of the product in the elution band can lead to precipitation, especially if the solubility is limited in the elution buffer.

    • Solution: Reduce the sample load or use a shallower gradient to decrease the concentration of the eluting product. You could also try increasing the flow rate to move the product off the column more quickly.

B. Crystallization Issues

Crystallization is an excellent final purification step to obtain a highly pure, solid product.

Question 1: I can't get my 1-Amino-1-deoxy-D-galactitol to crystallize.

  • Potential Cause 1: Presence of impurities. Even small amounts of impurities can inhibit crystal nucleation and growth.[3]

    • Solution: Ensure your material is sufficiently pure before attempting crystallization. The fractions from ion-exchange chromatography should be analyzed for purity (e.g., by TLC or HPLC) before pooling.

  • Potential Cause 2: Inappropriate solvent system. The solubility of your compound in the chosen solvent system is critical for successful crystallization.

    • Solution: 1-Amino-1-deoxy-D-galactitol is highly polar. A good starting point for crystallization is a solvent system where it is soluble when hot and sparingly soluble when cold. Try dissolving the compound in a minimal amount of hot water and then slowly adding a miscible anti-solvent like ethanol, isopropanol, or acetone until the solution becomes slightly turbid. Then, allow it to cool slowly.

  • Potential Cause 3: Solution is not supersaturated. Crystallization will not occur if the solution is not supersaturated.

    • Solution: Concentrate the solution further before cooling. You can also try cooling the solution to a lower temperature (e.g., 4°C or -20°C). Seeding the solution with a small crystal of the pure product can also induce crystallization.

Question 2: My product oils out instead of crystallizing.

  • Potential Cause 1: Cooling the solution too quickly. Rapid cooling can lead to the formation of an amorphous oil instead of an ordered crystal lattice.

    • Solution: Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator. Insulating the crystallization vessel can help to slow the cooling rate.

  • Potential Cause 2: The solvent system is not optimal. The solvent and anti-solvent ratio may be incorrect.

    • Solution: Experiment with different solvent/anti-solvent ratios. You can also try a different anti-solvent.

Question 3: The crystals are very small or needle-like, making them difficult to filter.

  • Potential Cause 1: Rapid nucleation. If nucleation is too fast, many small crystals will form instead of fewer, larger ones.

    • Solution: Slow down the addition of the anti-solvent and cool the solution more slowly.

  • Potential Cause 2: Formation of a salt. It may be advantageous to crystallize the product as a salt (e.g., hydrochloride or acetate salt). This can sometimes lead to better-formed crystals.[4]

    • Solution: After your ion-exchange step and desalting, adjust the pH with the desired acid before concentrating and setting up the crystallization.

IV. Frequently Asked Questions (FAQs)

Q1: What is a good TLC system for monitoring the purification of 1-Amino-1-deoxy-D-galactitol?

A1: Due to its high polarity, a polar mobile phase is required. A common system for amino sugars is a mixture of a polar organic solvent, water, and a base to suppress the ionization of the amine. A good starting point is a mobile phase of n-butanol:acetic acid:water (2:1:1) or isopropanol:ammonium hydroxide:water (7:1:2) . For visualization, a ninhydrin stain is effective for detecting the primary amine.[5]

Q2: Can I use reversed-phase chromatography to purify 1-Amino-1-deoxy-D-galactitol?

A2: Standard reversed-phase columns (like C18) are generally not effective for such a polar compound as it will have very little retention. However, specialized polar-embedded or hydrophilic interaction liquid chromatography (HILIC) columns can be used for the analysis and purification of highly polar compounds.

Q3: How can I efficiently remove inorganic salts after ion-exchange chromatography?

A3: Several methods can be used for desalting:

  • Size-Exclusion Chromatography (SEC): A gel filtration column can separate your product from small salt molecules.

  • Dialysis: This is a simple but often slow method.

  • Tangential Flow Filtration (TFF): This is a more rapid and scalable method for desalting.

  • Reversed-phase chromatography with a volatile buffer: If you are using a method where your compound has some retention, you can use a volatile buffer (like ammonium acetate or ammonium formate) that can be removed by lyophilization.

Q4: My final product is a sticky solid or oil. How can I obtain a crystalline powder?

A4: This is a common issue and often indicates the presence of residual solvent or that the material is amorphous rather than crystalline.

  • Lyophilization (Freeze-Drying): If your compound is dissolved in water or a solvent with a low boiling point, lyophilization can yield a fluffy, solid powder.

  • Trituration: This involves repeatedly washing the sticky solid with a solvent in which your product is insoluble but the impurities are soluble. This can help to induce crystallization and remove residual solvents.

  • Re-crystallization: As detailed in the troubleshooting section, a carefully optimized crystallization is the best way to obtain a crystalline solid.

Q5: What analytical techniques should I use to assess the purity of my final product?

A5: A combination of techniques is recommended to confirm the purity and identity of your 1-Amino-1-deoxy-D-galactitol:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can reveal the presence of impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of your product.

  • High-Performance Liquid Chromatography (HPLC): Using an appropriate column (e.g., HILIC) and detector (e.g., ELSD or CAD), you can quantify the purity of your sample.

  • Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively assess purity.

V. Experimental Protocols

Protocol 1: Cation-Exchange Chromatography
  • Resin Preparation: Swell a strong cation exchange resin (e.g., Dowex 50WX8) in deionized water. Wash the resin extensively with 1 M HCl, followed by deionized water until the wash is neutral, and then with 1 M NaOH, followed by deionized water until the wash is neutral. Finally, equilibrate the resin in the binding buffer (e.g., 50 mM sodium acetate, pH 5.0).

  • Column Packing: Prepare a slurry of the equilibrated resin and pack it into a suitable chromatography column.

  • Equilibration: Equilibrate the packed column with at least 5 column volumes of the binding buffer.

  • Sample Loading: Adjust the pH of the crude 1-Amino-1-deoxy-D-galactitol solution to that of the binding buffer and ensure the conductivity is low. Load the sample onto the column at a slow flow rate.

  • Washing: Wash the column with 5-10 column volumes of the binding buffer to remove unbound impurities.

  • Elution: Elute the bound product using a linear gradient of a high-salt elution buffer (e.g., 50 mM sodium acetate, pH 5.0, with 2 M NaCl) over 20 column volumes.

  • Fraction Collection: Collect fractions and analyze them for the presence of the product using a suitable method (e.g., TLC with ninhydrin staining).

  • Pooling and Desalting: Pool the pure fractions and desalt as required.

Protocol 2: Crystallization from a Water/Alcohol System
  • Dissolution: In a clean flask, dissolve the purified 1-Amino-1-deoxy-D-galactitol in a minimal amount of hot deionized water.

  • Anti-Solvent Addition: While the solution is still warm, slowly add a miscible anti-solvent (e.g., ethanol or isopropanol) dropwise with stirring until the solution becomes faintly and persistently cloudy.

  • Clarification: Add a few drops of hot water to just redissolve the cloudiness.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature.

  • Incubation: Once at room temperature, transfer the flask to a refrigerator (4°C) and leave it undisturbed for 24-48 hours to allow for complete crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold anti-solvent.

  • Drying: Dry the crystals under vacuum to a constant weight.

VI. References

  • ACS Publications. (2023). Developing and Optimizing a Quench-Crystallization Operation in Drug Substance Manufacturing. [Link]

  • Beilstein Journals. (2022). Trichloroacetic acid fueled practical amine purifications. [Link]

  • Concept Research Foundation. (2015). ALANINE ON RATE OF CRYSTALLIZATION OF SUCROSE. [Link]

  • University of Rochester Chemistry Department. Purification: How To. [Link]

  • ResearchGate. (2025). Selective and Waste‐Free Isolation of High Purity Primary Amines from Amine and Reaction Mixtures by Selective Ammonium Carbamate Crystallization. [Link]

  • GE Healthcare. Ion Exchange Chromatography Troubleshooting. [Link]

  • Cytiva Life Sciences. (2024). Troubleshooting protein loss during ion exchange (IEX) chromatography. [Link]

  • ACS Publications. (2009). Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Wikipedia. Reductive amination. [Link]

  • ResearchGate. (2025). Amino acid and vitamin determinations by TLC/HPTLC: Review of the current state. [Link]

  • Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. [Link]

Sources

Optimization

Identifying and minimizing by-products in 1-Amino-1-deoxy-D-galacticol synthesis.

Welcome to the technical support center for the synthesis of 1-Amino-1-deoxy-D-galactitol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encounte...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Amino-1-deoxy-D-galactitol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. As Senior Application Scientists, we provide not only procedural steps but also the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 1-Amino-1-deoxy-D-galactitol?

A1: The most prevalent and direct method is the reductive amination of D-galactose.[1][2] This one-pot reaction typically involves the condensation of D-galactose with an ammonia source to form an intermediate imine, which is then reduced in situ to the desired 1-amino-1-deoxy-D-galactitol.[1][3]

Q2: I am observing a brown discoloration in my reaction mixture. What is the likely cause?

A2: A brown color is often indicative of the Maillard reaction, a complex series of reactions between the amino group and the reducing sugar (D-galactose).[4][5][6] This non-enzymatic browning process can lead to a variety of by-products and may be exacerbated by elevated temperatures and certain pH conditions.[7]

Q3: My final product shows multiple spots on the Thin Layer Chromatography (TLC) plate. What are the potential impurities?

A3: Multiple spots on a TLC plate suggest the presence of by-products. Common impurities in the synthesis of 1-Amino-1-deoxy-D-galactitol can include unreacted D-galactose, the over-reduced product galactitol, diastereomeric epimers of the target molecule, and products from the Maillard reaction.[8][9][10]

Q4: How can I confirm the identity and purity of my 1-Amino-1-deoxy-D-galactitol?

A4: A combination of analytical techniques is recommended for confirmation. Thin Layer Chromatography (TLC) is suitable for routine monitoring. For structural confirmation and purity assessment, High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS) are essential.[11][12]

Q5: What are the critical parameters to control during the reductive amination of D-galactose?

A5: Key parameters to control include temperature, pH, reaction time, and the choice and stoichiometry of the reducing agent.[7][13] Careful optimization of these factors is crucial for maximizing the yield of the desired product and minimizing the formation of by-products.

Troubleshooting Guide

This section provides a more in-depth analysis of common problems, their potential causes, and systematic approaches to their resolution.

Problem 1: Low Yield of 1-Amino-1-deoxy-D-galactitol

A low yield of the target compound is a frequent challenge. The following workflow can help diagnose and address the issue.

start Low Yield Observed check_reagents Verify Reagent Quality and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (pH, Temp, Time) check_reagents->check_conditions Reagents OK optimize Systematic Optimization check_reagents->optimize Reagent Issue Identified check_imine Assess Imine Formation check_conditions->check_imine Conditions Nominal check_conditions->optimize Suboptimal Conditions check_reduction Evaluate Reduction Step check_imine->check_reduction Imine Formation Confirmed check_imine->optimize Poor Imine Formation check_reduction->optimize Reduction Inefficient end Improved Yield optimize->end

Caption: Troubleshooting workflow for low product yield.

Potential Causes and Solutions:

Potential Cause Diagnostic Steps Recommended Corrective Actions
Inefficient Imine Formation Monitor the reaction by TLC or ¹H NMR for the disappearance of D-galactose and the appearance of the imine intermediate. The equilibrium between the open-chain aldehyde form of galactose and the cyclic hemiacetal can be slow.[14]The formation of the imine is often favored under slightly acidic to neutral pH conditions.[1] The removal of water, for instance, through the use of molecular sieves, can also shift the equilibrium towards imine formation.
Ineffective Reduction Analyze a sample of the reaction mixture before work-up to check for the presence of the imine intermediate. If the imine is present but the product is not, the reducing agent may be the issue.Ensure the reducing agent (e.g., sodium borohydride, sodium cyanoborohydride) is fresh and was added under appropriate conditions (e.g., controlled temperature). Sodium cyanoborohydride is often preferred as it is more selective for the imine over the aldehyde.[3][15]
Degradation of Product The product can be susceptible to degradation, particularly under harsh work-up conditions.Employ mild work-up and purification procedures. For example, use ion-exchange chromatography for purification at a controlled pH.
Suboptimal Reaction Conditions A systematic review of the literature for similar reductive aminations can provide guidance on optimal conditions.[2]Systematically vary one parameter at a time (e.g., temperature, pH, solvent) to determine the optimal conditions for your specific setup.
Problem 2: Presence of a Major By-product with a Similar Polarity to the Product

The presence of a by-product with similar chromatographic behavior can complicate purification.

start Co-eluting By-product Detected identify Characterize By-product (NMR, MS) start->identify epimer Hypothesis: Epimerization identify->epimer Mass matches product, NMR suggests diastereomer over_reduction Hypothesis: Over-reduction identify->over_reduction Mass corresponds to galactitol modify_conditions Modify Synthetic Conditions epimer->modify_conditions over_reduction->modify_conditions purification Optimize Purification modify_conditions->purification end Pure Product Obtained purification->end

Caption: Troubleshooting workflow for co-eluting by-products.

Potential By-products and Minimization Strategies:

By-product Formation Mechanism Identification Minimization Strategy
Galactitol Reduction of the aldehyde group of D-galactose by the reducing agent.Mass spectrometry will show a molecular weight corresponding to C₆H₁₄O₆. Can be confirmed with a galactitol standard.[16][17]Use a more selective reducing agent like sodium cyanoborohydride (NaBH₃CN) at a slightly acidic pH, which preferentially reduces the iminium ion over the carbonyl group.[3]
Epimers (e.g., 1-Amino-1-deoxy-D-talitol) Epimerization at C2 of D-galactose can occur under basic or acidic conditions, leading to the formation of diastereomers.[8][9]High-resolution NMR spectroscopy is the most effective method for identifying diastereomers. Chiral HPLC may also be used.Maintain careful control over the pH of the reaction mixture. Running the reaction at a neutral or slightly acidic pH can minimize epimerization.
Secondary Amine (Bis-adduct) Further reaction of the primary amine product with another molecule of D-galactose followed by reduction.Mass spectrometry will show a higher molecular weight corresponding to the addition of a second galactitol moiety.Use a large excess of the ammonia source to favor the formation of the primary amine.[2]

Experimental Protocols

General Protocol for Reductive Amination of D-Galactose

This protocol provides a general starting point. Optimization will likely be necessary.

  • Dissolution: Dissolve D-galactose in an appropriate solvent system (e.g., a mixture of water and methanol).

  • Amine Addition: Add a source of ammonia (e.g., ammonium acetate, aqueous ammonia) in excess.

  • pH Adjustment: Adjust the pH of the solution to between 6 and 7 using a suitable acid (e.g., acetic acid).

  • Imine Formation: Stir the reaction mixture at room temperature for a specified period (e.g., 2-4 hours) to allow for imine formation. Monitor the reaction by TLC.

  • Reduction: Cool the reaction mixture in an ice bath. Add the reducing agent (e.g., sodium borohydride) portion-wise, maintaining a low temperature.

  • Quenching: After the reaction is complete (as indicated by TLC), quench the reaction by the slow addition of an acid (e.g., acetic acid or HCl) until gas evolution ceases.

  • Work-up and Purification: Concentrate the reaction mixture under reduced pressure. The crude product can then be purified using an appropriate method, such as ion-exchange chromatography.

Analytical Method: Thin Layer Chromatography (TLC)

TLC is a quick and effective method for monitoring the progress of the reaction.

  • Stationary Phase: Silica gel plates.

  • Mobile Phase: A mixture of a polar organic solvent (e.g., isopropanol or ethanol), water, and a base (e.g., ammonium hydroxide) is often effective for separating these polar compounds. A typical mobile phase could be Isopropanol:Water:Ammonium Hydroxide (7:2:1).

  • Visualization: Staining with a solution of ninhydrin (for the amine product) or a general carbohydrate stain (e.g., p-anisaldehyde) followed by gentle heating.

Visualizing the Reaction Pathway and By-product Formation

cluster_main Main Reaction Pathway cluster_byproducts By-product Formation Galactose D-Galactose Imine Imine Intermediate Galactose->Imine + NH3 - H2O Galactitol Galactitol Galactose->Galactitol + [H] (Over-reduction) Epimer Epimerized Product Galactose->Epimer Epimerization -> Reductive Amination Product 1-Amino-1-deoxy-D-galactitol Imine->Product + [H] (Reduction) Maillard Maillard Products Imine->Maillard Further Reactions

Caption: Synthesis pathway and common by-products.

References

  • Mougous, J. D., et al. (2002). Epimerization of D-glucose to L-galactose during the biosynthesis of a sulfated L-galactan in the ascidian tunic. PubMed.
  • Heravi, M. M., et al. (2021). Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities. PMC - NIH.
  • Routier, F. H., et al. (2009). Biosynthesis of UDP-α-D-galactose in various organisms.
  • Wikipedia. (2023). Maillard reaction. Wikipedia.
  • The A Plus Medical. (2023). Galactose Metabolism. YouTube.
  • American Society of Baking. Maillard Reaction.
  • Den Abt, T., et al. (2018).
  • Organic Chemistry Division, ACS. (2023).
  • Yadav, J. S., et al. (1998). Reduction of oximes with sodium borohydride - copper (II)
  • Ragus. (2024). The Maillard reaction: the science behind flavour and colour in foods and beverages.
  • Beer, B., et al. (2022).
  • FutureLearn. Understanding the Maillard Reaction.
  • Wikipedia. (2023).
  • González-Bello, C. (2018). Product ratios a obtained after reductive amination between D-Gal and...
  • Uddin, M. S., et al. (2021).
  • Wiley Online Library. (2010). ChemInform Abstract: Reduction of Oximes with Sodium Borohydride-Copper(II) Sulfate in Methanol.
  • Zeynizadeh, B., & Akbari, D. (2011). A Rapid and Practical Protocol for Solvent-Free Reduction of Oximes to Amines with NaBH4/ZrCl4/Al2O3 System. SciSpace.
  • Zeynizadeh, B., & Akbari, D. (2015). Selective method for reduction of Oximes to amines in the presence of Cu nanoparticle.
  • Legler, G., & Lüllau, E. (1986). Synthesis of 5-amino-5-deoxy-D-galactopyranose and 1,5-dideoxy-1,5-imino-D-galactitol, and their inhibition of alpha- and beta-D-galactosidases. PubMed.
  • Organic Chemistry Portal.
  • Bernotas, R. C., Pezzone, M. A., & Ganem, B. (1987). Synthesis of (+)-1,5-dideoxy-1,5-imino-D-galactitol, a potent alpha-D-galactosidase inhibitor. PubMed.
  • Myers, A. G. (2011).
  • Nartowski, K. P., et al. (2020). Reductive amination of galactose with amino-functionalised MSN.
  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.
  • Sigma-Aldrich. 1-Amino-1-deoxy-β-D-galactose 74867-91-7.
  • Royal Society of Chemistry. (2013). Analytical Methods. RSC Publishing.
  • Santa Cruz Biotechnology. 1-Amino-1-deoxy-D-galacticol | CAS 488-42-6 | SCBT.
  • Liautard, V., Desvergnes, V., & Martin, O. R. (2006). Stereoselective synthesis of alpha-C-Substituted 1,4-dideoxy-1,4-imino-D-galactitols.
  • United States Biological. 1-Amino-1-deoxy-D-galactitol hydrochloride CAS 488-42-6.
  • Richards, S. J., & Lowary, T. L. (2009).
  • Uriel, C., & Santoyo-González, F. (1999). A Short and Efficient Synthesis of 1,5-Dideoxy-1,5-imino-D-galactitol (1-Deoxy-D-galactostatin) and 1,5-Dideoxy-1,5-imino-L-altritol (1-Deoxy-L-altrostatin)
  • Panza, M., et al. (2002). Improved synthesis of 1,4-dideoxy-1,4-imino-D-galactitol, an inhibitor of E. coli K12 UDP-Gal mutase and mycobacterial galactan biosynthesis.
  • Sigma-Aldrich. 1-Amino-1-deoxy-β-D-galactose 74867-91-7.
  • CONICET. (2000). D-galactitol, oligosaccharide derivatives from Bacteroides cellulosolvens glycoproteins.
  • Jones, J. K. N., & Gudmundson, E. (2009). 1-Deoxy-d-galactitol (l-fucitol). PMC - NIH.
  • UBC Chemistry. (1990). Synthesis of 1-amino-1,2,5-trideoxy-2,5-imino-D-mannitol, a novel analogue of the powerful glucosidase inhibitor 2,5-dideoxy-2,5-imino-D-mannitol, via an Amadori rearrangement of 5-azido-5-deoxy-D-glucofuranose.
  • Máté, M. (1987).
  • Mayo Clinic Laboratories.
  • Grover, N. S., et al. (2020). Multigram-Scale Synthesis of 2,5-Dideoxy-2,5-imino-d-mannitol (DMDP) and 2,5-Dideoxy-2,5-imino-d-glucitol (DGDP) from d-Fructose and l-Sorbose Using a Regioselective Appel Reaction.

Sources

Troubleshooting

Technical Support Center: Regeneration of 1-Amino-1-deoxy-D-galacticol Affinity Columns

Welcome to the technical support center for affinity chromatography applications. This guide is designed for researchers, scientists, and drug development professionals utilizing affinity columns functionalized with 1-Am...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for affinity chromatography applications. This guide is designed for researchers, scientists, and drug development professionals utilizing affinity columns functionalized with 1-Amino-1-deoxy-D-galacticol. Here, you will find in-depth troubleshooting advice and frequently asked questions to ensure the longevity and optimal performance of your affinity media. Our approach is grounded in established biochemical principles and field-proven methodologies to provide you with reliable and actionable solutions.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle of affinity chromatography using a 1-Amino-1-deoxy-D-galacticol column?

A1: This affinity matrix leverages the specific binding affinity of certain proteins, such as galactose-binding lectins or galactosidases, for the galactose moiety of the immobilized 1-Amino-1-deoxy-D-galacticol ligand.[1] The amino group in the ligand provides a spacer and attachment point to the agarose bead, presenting the galactose structure for interaction with the target protein. This highly specific interaction allows for the separation of the target protein from a complex mixture.

Q2: My column's binding capacity has decreased significantly after several uses. What are the likely causes?

A2: A decrease in binding capacity is a common issue and can stem from several factors:

  • Incomplete Elution: Residual protein from previous runs may remain bound to the column, masking the binding sites.

  • Column Fouling: Proteins, lipids, or other sample components may non-specifically bind to the resin, causing blockage.[2][3]

  • Ligand Degradation: Although the ligand is generally stable, exposure to harsh chemical conditions outside of the recommended range can lead to its degradation.

  • Microbial Growth: Improper storage can lead to microbial contamination, which can clog the column and degrade the matrix.[2]

Q3: Can I use harsh cleaning agents like sodium hydroxide (NaOH) to regenerate my column?

A3: While sodium hydroxide is a common and effective cleaning-in-place (CIP) agent for many chromatography resins, its use on 1-Amino-1-deoxy-D-galacticol columns should be approached with caution.[4] The stability of the ligand to high pH is not always guaranteed. Mild alkaline conditions (e.g., up to 0.1 M NaOH) may be tolerated for short contact times, but it is crucial to first test the effect on a small amount of resin.[5] Always prioritize milder regeneration methods before resorting to harsh chemical treatments. For some lectin affinity resins, a pH stability range of 3-12 has been reported for the entire resin, which suggests some tolerance to alkaline conditions.[6]

Q4: What is the best way to store my 1-Amino-1-deoxy-D-galacticol affinity column?

A4: Proper storage is critical for maintaining the column's performance. After regeneration and re-equilibration in the binding buffer, the column should be stored at 2-8°C in a buffer containing an antimicrobial agent, such as 20% ethanol or 0.02% sodium azide, to prevent microbial growth.[2] Ensure the column is sealed to prevent it from drying out.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and provides actionable solutions.

Problem Possible Cause(s) Recommended Solution(s)
High Backpressure 1. Clogged column frit or tubing. 2. Precipitated protein or lipids in the column.[2] 3. Column bed has compressed.1. Disconnect the column and flush the system to check for blockages. Replace frits if necessary. 2. Implement a more stringent sample clarification step (e.g., centrifugation at a higher speed or filtration with a smaller pore size filter). 3. Attempt to regenerate the column with a cleaning protocol (see below). If unsuccessful, the column may need to be repacked.
Target Protein in Flow-through 1. Incorrect buffer conditions (pH, ionic strength). 2. Column is overloaded. 3. Loss of ligand activity.1. Verify the pH and composition of your binding buffer. Ensure it is optimal for the interaction between your target protein and the galactose ligand. 2. Reduce the amount of sample loaded onto the column. 3. Regenerate the column using the recommended protocols. If capacity is not restored, the ligand may be irreversibly damaged.
Non-specific Binding (Contaminants in Elution) 1. Hydrophobic or ionic interactions between contaminants and the matrix. 2. Insufficient washing.1. Increase the salt concentration (e.g., up to 0.5 M NaCl) in the binding and wash buffers to minimize ionic interactions. 2. Add a non-ionic detergent (e.g., 0.1% Tween 20) to the wash buffer to reduce hydrophobic interactions. 3. Increase the wash volume to at least 10-15 column volumes.
Broad Elution Peak 1. Slow dissociation of the target protein from the ligand. 2. Non-optimal elution buffer concentration.1. Decrease the flow rate during elution to allow more time for the protein to dissociate. 2. Perform a gradient elution with increasing concentrations of the competitive sugar to determine the optimal concentration for sharp elution.

Experimental Protocols

Below are detailed, step-by-step methodologies for regenerating your 1-Amino-1-deoxy-D-galacticol affinity column. The choice of protocol depends on the nature of the bound proteins and the degree of column fouling.

Protocol 1: Mild Regeneration (Competitive Elution)

This is the recommended first-line regeneration procedure and is often sufficient for routine use. It relies on stripping the column of any remaining specifically bound protein using a high concentration of a competitive sugar.

Methodology:

  • High-Concentration Sugar Wash: After eluting your target protein, wash the column with 5-10 column volumes (CV) of the binding buffer containing a high concentration of D-galactose (e.g., 0.1-0.3 M).[7] This will displace any remaining protein that is specifically bound to the ligand.

  • High Salt Wash: Wash the column with 5-10 CV of a high salt buffer (e.g., binding buffer containing 2 M NaCl).[7] This step helps to remove non-specifically bound proteins that adhere through ionic interactions.

  • Re-equilibration: Wash the column with at least 10 CV of the binding buffer until the pH and conductivity have returned to their initial values. The column is now ready for the next purification cycle or for storage.

Protocol 2: Moderate Regeneration (pH Shift)

This protocol should be used when the mild regeneration fails to restore column performance. It involves a shift in pH to disrupt stronger non-specific interactions. Caution: The stability of the 1-Amino-1-deoxy-D-galacticol ligand to extreme pH has not been extensively documented. It is advisable to test this procedure on a small amount of resin first.

Methodology:

  • Mild Regeneration: Perform the mild regeneration protocol as described above.

  • Alternating pH Wash:

    • Wash the column with 3-5 CV of a low pH buffer (e.g., 0.1 M sodium acetate, pH 4.5).

    • Immediately wash with 3-5 CV of a high pH buffer (e.g., 0.1 M Tris-HCl, pH 8.5).

    • Repeat this cycle 2-3 times. This alternating pH helps to remove proteins that are bound through a combination of ionic and other interactions.

  • Re-equilibration: Thoroughly wash the column with at least 10 CV of the binding buffer until the pH and conductivity are stable.

Protocol 3: Stringent Cleaning-in-Place (CIP)

This protocol is intended for heavily fouled columns where significant performance loss is observed and milder methods are ineffective. Use with extreme caution as it may impact the long-term stability of the ligand.

Methodology:

  • Mild Regeneration: Perform the mild regeneration protocol.

  • Chaotropic Agent Wash (Optional): If protein precipitation is suspected, wash the column with 3-5 CV of a buffer containing a chaotropic agent (e.g., 2 M urea).

  • Mild Alkaline Wash: Wash the column with 3-5 CV of a mild sodium hydroxide solution (e.g., 0.1 M NaOH). The contact time should be kept to a minimum (e.g., 15-30 minutes).[5]

  • Immediate Neutralization and Re-equilibration: Immediately wash the column with at least 10-15 CV of the binding buffer to neutralize the base and re-equilibrate the column. Ensure the pH has returned to the working range before reuse or storage.

Visualization of Workflows

Below are diagrams illustrating the regeneration workflows.

Mild_Regeneration Start Column Post-Elution Sugar_Wash High-Concentration Sugar Wash (5-10 CV) Start->Sugar_Wash Salt_Wash High Salt Wash (5-10 CV) Sugar_Wash->Salt_Wash Re_equilibration Re-equilibration (≥10 CV) Salt_Wash->Re_equilibration End Ready for Use or Storage Re_equilibration->End

Caption: Workflow for Mild Regeneration Protocol.

Moderate_Regeneration Start Column Post-Mild Regeneration Low_pH Low pH Wash (3-5 CV) Start->Low_pH High_pH High pH Wash (3-5 CV) Low_pH->High_pH Repeat Repeat 2-3x High_pH->Repeat Repeat->Low_pH Yes Re_equilibration Re-equilibration (≥10 CV) Repeat->Re_equilibration No End Ready for Use or Storage Re_equilibration->End

Caption: Workflow for Moderate Regeneration Protocol.

References

  • N-acetyl-D-Galactosamine Agarose. G-Biosciences. (2016-08-02). [Link]

  • Lectin and galactose binding molecule purification. G-Biosciences. [Link]

  • Chromatography Columns & Supplies featuring Sterogene Bioseparations. Gojira Fine Chemicals. [Link]

  • IgA-affinity purification and characterization of the lectin jacalin. PubMed. [Link]

  • Lectin affinity membranes and methods for using them.
  • A safe, effective, and facility compatible cleaning in place procedure for affinity resin in large-scale monoclonal antibody purification. ResearchGate. [Link]

  • Alkaline Degradation of Amino Sugars. The Journal of Organic Chemistry. [Link]

  • Cleaning procedure for protein G affinity columns. PubMed. [Link]

  • Synthesis, binding affinity, and inhibitory capacity of cyclodextrin-based multivalent glycan ligands for human galectin-3. National Institutes of Health. [Link]

  • N-Acetyl-D-galactosamine (GalNAc, D-GalNAc), > 98%. Rose-Chemicals. [Link]

  • Lectin Purification through Affinity Chromatography Exploiting Macroporous Monolithic Adsorbents. MDPI. [Link]

  • 1-Amino-1-deoxygalactose. PubChem. [Link]

  • 1-Deoxy-1-(methylamino)-D-galactitol. PubChem. [Link]

Sources

Optimization

Methods for determining the purity of synthesized 1-Amino-1-deoxy-D-galacticol.

Welcome to the technical support center for the analysis of 1-Amino-1-deoxy-D-galactitol. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth answers and troubleshoo...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 1-Amino-1-deoxy-D-galactitol. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth answers and troubleshooting protocols for common challenges encountered during purity assessment of this synthesized aminopolyol.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that serve as a starting point for purity analysis.

Q1: What are the primary methods to assess the purity of synthesized 1-Amino-1-deoxy-D-galactitol?

A1: A multi-faceted approach is essential for accurately determining the purity of 1-Amino-1-deoxy-D-galactitol. No single method is sufficient. The primary recommended techniques are:

  • Chromatography: Thin-Layer Chromatography (TLC) for rapid, qualitative checks and High-Performance Liquid Chromatography (HPLC), particularly using Hydrophilic Interaction Liquid Chromatography (HILIC), for quantitative analysis.[1][2][3]

  • Spectroscopy: Nuclear Magnetic Resonance (¹H and ¹³C NMR) for structural confirmation and detection of organic impurities, and Mass Spectrometry (MS) to confirm the molecular weight and identify byproducts.[4][5][6]

  • Classical Methods: Melting Point (MP) analysis as a general indicator of purity and Elemental Analysis (CHN) to confirm the empirical formula.

Q2: What are the key physicochemical properties of 1-Amino-1-deoxy-D-galactitol I should be aware of?

A2: Understanding the compound's properties is critical for selecting appropriate analytical methods.

PropertyValue / DescriptionSignificance for Analysis
Molecular Formula C₆H₁₅NO₅[7][8]Essential for Mass Spectrometry and Elemental Analysis.
Molecular Weight 181.19 g/mol [8]Used to identify the molecular ion peak in MS.
Polarity HighThe multiple hydroxyl groups and the primary amine make the molecule very polar. This dictates the choice of chromatographic conditions (e.g., HILIC over standard reversed-phase).[2][3]
Functional Groups Primary Amine, Multiple HydroxylsThe amine group allows for specific derivatization or visualization with reagents like ninhydrin.[9] The hydroxyl groups contribute to high water solubility.
Form Typically a powder or solid.[1]Affects sample preparation for analysis.
Q3: How should I properly handle and store the compound to maintain its purity?

A3: 1-Amino-1-deoxy-D-galactitol, like many aminopolyols, can be hygroscopic and susceptible to degradation. Proper handling and storage are crucial.

  • Storage: Store in a tightly sealed container at 2-8°C, protected from moisture and light.[1][7] For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is recommended.

  • Handling: Use in a well-ventilated area or a fume hood. Wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a dust mask, as it can be an irritant.[1] Bring the container to room temperature before opening to minimize moisture condensation.

Part 2: Troubleshooting Guide: Chromatographic Methods

Chromatography is the cornerstone of purity assessment. This section provides detailed protocols and troubleshooting for TLC and HPLC.

Workflow for Chromatographic Analysis

G cluster_0 Purity Analysis Workflow cluster_1 TLC Troubleshooting cluster_2 HPLC Troubleshooting prep Sample Preparation (Dissolve in appropriate solvent, e.g., H₂O) tlc Initial Screen: TLC (Qualitative check for major impurities) prep->tlc Fast screening hplc Quantitative Analysis: HPLC (HILIC) (Determine % purity and quantify impurities) tlc->hplc If TLC shows impurities tlc_streak Streaking? tlc->tlc_streak tlc_nostain No Spots? tlc->tlc_nostain confirm Structural Confirmation (NMR & MS on isolated impurities if needed) hplc->confirm For unknown peaks hplc_peak Poor Peak Shape? hplc->hplc_peak hplc_retention No Retention? hplc->hplc_retention

Caption: General workflow for purity analysis of 1-Amino-1-deoxy-D-galactitol.

Thin-Layer Chromatography (TLC)
Q4: How do I perform a basic TLC analysis for my compound?

A4: TLC is an invaluable tool for rapid assessment of reaction completion and identification of major impurities.

Experimental Protocol: TLC Analysis

  • Plate Preparation: Use silica gel 60 F₂₅₄ plates. With a pencil, gently draw an origin line about 1 cm from the bottom.

  • Sample Preparation: Prepare a ~1 mg/mL solution of your compound in a suitable solvent (e.g., water or methanol). Also prepare solutions of the starting materials for comparison.

  • Spotting: Using a capillary tube, spot a small amount of your sample solution onto the origin line. Keep the spot size as small as possible (1-2 mm diameter).

  • Developing the Plate:

    • Prepare a mobile phase. A common system for amino sugars is n-butanol: Acetic Acid: Water (4:1:5 v/v/v) .[9] Prepare the mixture in a separating funnel, shake well, and allow the layers to separate. Use the upper organic layer as the eluent.

    • Pour the eluent into a developing chamber to a depth of ~0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere. Close and let it equilibrate for 15-20 minutes.

    • Place the spotted TLC plate into the chamber, ensuring the origin line is above the solvent level. Close the lid.

  • Visualization:

    • Once the solvent front has traveled to about 1 cm from the top of the plate, remove it and mark the solvent front with a pencil.

    • Dry the plate thoroughly with a heat gun or in an oven.

    • Dip or spray the plate with a ninhydrin solution (e.g., 0.2% ninhydrin in ethanol).

    • Gently heat the plate with a heat gun until colored spots appear (typically purple or pink for primary amines).[9]

  • Analysis: Calculate the Retention Factor (Rf) for each spot: Rf = (Distance traveled by spot) / (Distance traveled by solvent front). A pure compound should ideally show a single spot.

Q5: My spots are streaking on the TLC plate. What is causing this and how can I fix it?

A5: Streaking is a common issue, often caused by sample overload, high polarity, or interactions with the stationary phase.

G start TLC Spot Streaking q1 Is the sample concentration too high? start->q1 a1 Dilute the sample solution and re-spot. q1->a1 Yes q2 Is the mobile phase not polar enough? q1->q2 No end Resolution Improved a1->end a2 Increase mobile phase polarity. (e.g., add more water or acetic acid to the butanol mixture) q2->a2 Yes q3 Does the compound exist as a salt? q2->q3 No a2->end a3 Add a small amount of acid (e.g., acetic acid) or base (e.g., ammonia) to the mobile phase to suppress ionization. q3->a3 Yes a3->end

Caption: Troubleshooting logic for TLC spot streaking.

High-Performance Liquid Chromatography (HPLC)
Q6: Which HPLC mode is best for this highly polar compound?

A6: Due to its high polarity, standard reversed-phase (RP) HPLC with C18 columns will result in little to no retention. The recommended technique is Hydrophilic Interaction Liquid Chromatography (HILIC) .[3] HILIC utilizes a polar stationary phase (e.g., silica, amide, or diol) and a mobile phase with a high concentration of organic solvent (typically acetonitrile) and a small amount of aqueous buffer. This allows for the retention of very polar analytes like 1-Amino-1-deoxy-D-galactitol.

Q7: Can you provide a starting HILIC method protocol?

A7: This is a robust starting point that can be optimized for your specific system and impurities.

Experimental Protocol: HILIC-HPLC Analysis

  • Column: HILIC Amide or Diol column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-1 min: 90% B

    • 1-10 min: Gradient to 60% B

    • 10-12 min: Gradient back to 90% B

    • 12-17 min: Re-equilibration at 90% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 5 µL.

  • Detection: Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) are ideal as the compound lacks a strong chromophore. Refractive Index (RI) detection is also an option.[10]

  • Sample Preparation: Dissolve sample in 75:25 Acetonitrile:Water at 0.5-1.0 mg/mL. Ensure the sample solvent is similar in composition to the initial mobile phase to prevent peak distortion.

Part 3: Troubleshooting Guide: Spectroscopic & Other Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy
Q8: How can ¹H NMR determine the purity of my sample?

A8: ¹H NMR is a powerful tool for purity assessment. A spectrum of pure 1-Amino-1-deoxy-D-galactitol will show a characteristic set of peaks corresponding to its protons.[4][5] Purity is determined in two ways:

  • Absence of Impurity Signals: The spectrum should be clean, without peaks attributable to residual solvents, starting materials, or reaction byproducts.

  • Quantitative NMR (qNMR): By integrating the peaks of the analyte against a certified internal standard of known concentration, the absolute purity can be calculated.

Q9: I see unexpected peaks in my spectrum. How do I identify if they are impurities?

A9: Identifying unknown peaks requires a systematic approach:

  • Check for Common Solvents: Compare the chemical shifts of the unknown peaks to tables of common NMR solvents (e.g., acetone, ethyl acetate, dichloromethane).

  • Compare with Starting Materials: Run NMR spectra of your starting materials and compare them to your product spectrum.

  • Analyze Peak Multiplicity and Integration: The splitting pattern and relative integration of the impurity peaks can provide clues about its structure. For example, a triplet integrating to 3H and a quartet integrating to 2H in the ethyl region might suggest an ethoxy-containing impurity.

  • Use 2D NMR: Techniques like COSY and HSQC can help in piecing together the structure of significant impurities.

Mass Spectrometry (MS)
Q10: What ionization technique and expected molecular ions are suitable for this compound?

A10: Electrospray Ionization (ESI) is the preferred method due to the compound's high polarity and non-volatile nature. You should look for the following ions in positive ion mode:

  • [M+H]⁺: The protonated molecule. For C₆H₁₅NO₅, this would be at m/z 182.10.

  • [M+Na]⁺: The sodium adduct, which is very common. This would be at m/z 204.08.

  • [M+K]⁺: The potassium adduct may also be present at m/z 220.06.

The presence of a strong signal at the expected m/z provides excellent confirmation of the compound's identity. Impurities will appear as other distinct m/z values.

Melting Point and Elemental Analysis
Q11: How is melting point useful for purity assessment?

A11: A pure crystalline solid will have a sharp, well-defined melting point. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting point range. Therefore, a narrow melting range that is consistent with literature values indicates high purity.

Q12: Can I use elemental analysis to confirm the empirical formula?

A12: Yes. Elemental analysis for Carbon (C), Hydrogen (H), and Nitrogen (N) is a fundamental method for confirming purity and formula. The experimentally determined percentages of C, H, and N should be within ±0.4% of the theoretical values calculated for the empirical formula C₆H₁₅NO₅.

ElementTheoretical %
Carbon40.22%
Hydrogen8.34%
Nitrogen7.73%

A significant deviation from these values suggests the presence of impurities or that the compound may be in a salt or solvated form.

References

  • Zhang, Z., et al. (2009). Thin Layer Chromatography for the Separation and Analysis of Acidic Carbohydrates. ResearchGate. Retrieved from [Link]

  • Frahn, J. L. (1963). Thin-layer chromatography for amino-acids and sugars. Journal of Clinical Pathology. Retrieved from [Link]

  • Scribd. (n.d.). TLC Amino Acids and Sugars. Retrieved from [Link]

  • Subrizi, F., et al. (2020). Aminopolyols from Carbohydrates: Amination of Sugars and Sugar‐Derived Tetrahydrofurans with Transaminases. ResearchGate. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0000853). Retrieved from [Link]

  • AdtU Digital Learning Platform. (2020). Part II Separation of Amino acids by sugars by TLC. YouTube. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000143). Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000107). Retrieved from [Link]

  • Journal of Clinical Pathology. (1963). Thin-layer chromatography for amino-acids and sugars. Retrieved from [Link]

  • Wang, Z. J., et al. (2005). Proton NMR Spectra of Galactitol. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2014). Proton NMR Spectra of Galactitol. Retrieved from [Link]

  • Subrizi, F., et al. (2022). Preparation of iminosugars from aminopolyols via selective oxidation using galactose oxidase. Chemical Communications. Retrieved from [Link]

  • Lee, W. H., et al. (2019). Production of galactitol from galactose by the oleaginous yeast Rhodosporidium toruloides IFO0880. PubMed Central. Retrieved from [Link]

  • C.A.T. GmbH & Co. (n.d.). Analyses of amino acids, Enantiomeric purity. Retrieved from [Link]

  • Row, F. (2024). Analytical Methods for Determining Polymer-Drug Interactions in Solid Dosage Forms. Research & Reviews: Journal of Pharmaceutical Analysis. Retrieved from [Link]

  • NIST. (n.d.). D-Galactose. Retrieved from [Link]

  • Subrizi, F., et al. (2020). Aminopolyols From Carbohydrates: The Amination of. Amanote Research. Retrieved from [Link]

  • Thoma, G., et al. (2015). Synthesis of multivalent carbohydrate mimetics with aminopolyol end groups and their evaluation as L-selectin inhibitors. National Institutes of Health. Retrieved from [Link]

  • Cumpa, A., et al. (2023). NMR Study of the Aminolysis of D‐Glycero‐D‐gulo‐heptono‐1,4‐lactone With o ‐Phenylenediamine Using Four Synthetic Methodologies. ResearchGate. Retrieved from [Link]

  • He, M., et al. (2004). Urinary galactitol and galactonate quantified by isotope-dilution gas chromatography-mass spectrometry. ResearchGate. Retrieved from [Link]

  • Jones, C., et al. (2008). 1-Deoxy-d-galactitol (l-fucitol). PubMed Central. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Inhibitory Activity of 1-Amino-1-deoxy-D-galacticol and Deoxynojirimycin

In the landscape of glycosidase inhibitor research, the strategic selection of inhibitory compounds is paramount to elucidating complex biological pathways and developing novel therapeutic agents. This guide provides an...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of glycosidase inhibitor research, the strategic selection of inhibitory compounds is paramount to elucidating complex biological pathways and developing novel therapeutic agents. This guide provides an in-depth, objective comparison of the inhibitory activities of two prominent iminosugars: 1-Amino-1-deoxy-D-galacticol and Deoxynojirimycin (DNJ). Our analysis is grounded in experimental data to empower researchers, scientists, and drug development professionals in making informed decisions for their specific applications.

Introduction: Iminosugars as Glycosidase Inhibitors

Glycosidases are a ubiquitous class of enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates, playing crucial roles in a myriad of biological processes, from digestion to glycoprotein processing.[1] Glycosidase inhibitors are molecules that interfere with this enzymatic activity, often by mimicking the natural substrate's transition state.[1] This competitive inhibition mechanism allows them to bind to the enzyme's active site, thereby blocking the substrate and halting the catalytic reaction.[2]

1-Amino-1-deoxy-D-galacticol and Deoxynojirimycin (DNJ) are both iminosugars, carbohydrate analogues where the endocyclic oxygen is replaced by a nitrogen atom.[3] This structural modification is key to their inhibitory properties. This guide will delve into the specific inhibitory profiles of these two compounds, highlighting their distinct enzyme specificities.

Comparative Inhibitory Activity: A Tale of Two Specificities

Experimental evidence reveals a stark contrast in the enzymatic targets of 1-Amino-1-deoxy-D-galacticol and Deoxynojirimycin. The following table summarizes their inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) against key glycosidases. A lower Ki or IC50 value signifies greater inhibitory potency.

InhibitorEnzymeSourceKi (µM)IC50 (µM)Reference
1-Amino-1-deoxy-D-galacticol α-D-GalactosidaseCoffee Beans0.0007 - 8.2-[4]
β-D-GalactosidaseE. coli0.0007 - 8.2-[4]
β-D-GalactosidaseAspergillus wentii0.0007 - 8.2-[4]
Deoxynojirimycin (DNJ) α-Glucosidase--0.297 (µg/mL)[5]
α-GlucosidaseS. cerevisiae-155 ± 15[6]
α-GalactosidaseGreen Coffee BeansNo inhibition at 100 µM-[7]
β-GalactosidaseE. coliNo inhibition at 100 µM-[7]

The data unequivocally demonstrates that 1-Amino-1-deoxy-D-galacticol is a potent inhibitor of α- and β-D-galactosidases , with Ki values in the nanomolar to low micromolar range.[4] In stark contrast, Deoxynojirimycin is a well-established and potent inhibitor of α-glucosidases .[3][5] Notably, studies have shown that DNJ and its derivatives exhibit no significant inhibition of α- or β-galactosidases at concentrations as high as 100 µM.[7] This pronounced difference in specificity is a critical consideration for researchers selecting an inhibitor for their experimental system.

Causality Behind Experimental Choices: Why Specificity Matters

The choice between 1-Amino-1-deoxy-D-galacticol and Deoxynojirimycin hinges entirely on the target enzyme and biological question at hand.

  • For studies involving the inhibition of galactosidases , such as those implicated in lysosomal storage disorders like Fabry disease (α-galactosidase deficiency) or GM1 gangliosidosis (β-galactosidase deficiency), 1-Amino-1-deoxy-D-galacticol is the inhibitor of choice due to its high potency and specificity.

  • Conversely, for research focused on α-glucosidases , which are key enzymes in carbohydrate digestion and are targeted in the management of type 2 diabetes, Deoxynojirimycin is the appropriate and effective tool.[3] Its ability to delay glucose absorption makes it a valuable compound for metabolic research.[8]

The divergent specificities of these iminosugars likely arise from subtle differences in their stereochemistry and the way they interact with the amino acid residues within the active sites of their respective target enzymes.

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed and robust experimental protocols are essential. Below are representative step-by-step methodologies for assessing the inhibitory activity of these compounds against their respective target enzymes.

Protocol 1: α-Glucosidase Inhibition Assay

This protocol is adapted from established methods for determining α-glucosidase inhibition.[9]

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • 100 mM Phosphate buffer (pH 6.8)

  • Deoxynojirimycin (or other test inhibitor)

  • Sodium carbonate (Na2CO3)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the α-glucosidase enzyme (e.g., 0.05 U/mL) in 100 mM phosphate buffer (pH 6.8).

  • Prepare a series of dilutions of Deoxynojirimycin (or the test compound) in the phosphate buffer.

  • In a 96-well plate, add 50 µL of the enzyme solution to each well.

  • Add 50 µL of the different inhibitor concentrations to the respective wells. A control well should contain 50 µL of the phosphate buffer instead of the inhibitor.

  • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate the reaction by adding 50 µL of pNPG solution (e.g., 600 µM) to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • Terminate the reaction by adding 50 µL of 1 M Na2CO3 to each well.

  • Measure the absorbance of the product, p-nitrophenol, at 405 nm using a microplate reader.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(Abscontrol - Abssample) / Abscontrol] x 100

  • The IC50 value can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 2: β-Galactosidase Inhibition Assay

This protocol provides a general framework for assessing β-galactosidase inhibition.

Materials:

  • β-Galactosidase from E. coli or Aspergillus oryzae

  • o-Nitrophenyl-β-D-galactopyranoside (ONPG) or a fluorometric substrate

  • Z-buffer (pH 7.0) or other suitable assay buffer

  • 1-Amino-1-deoxy-D-galacticol (or other test inhibitor)

  • Sodium carbonate (Na2CO3) (for colorimetric assays)

  • 96-well plate (clear for colorimetric, black for fluorometric)

  • Microplate reader (absorbance or fluorescence)

Procedure:

  • Prepare a stock solution of β-galactosidase in the appropriate assay buffer.

  • Prepare serial dilutions of 1-Amino-1-deoxy-D-galacticol (or the test compound) in the assay buffer.

  • In a 96-well plate, add a defined volume of the enzyme solution to each well.

  • Add an equal volume of the inhibitor dilutions to the corresponding wells. Include a control with buffer only.

  • Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a specified time (e.g., 10-15 minutes).

  • Start the reaction by adding the substrate (ONPG for colorimetric, or a fluorogenic substrate).

  • Incubate the reaction for a set period, monitoring the development of color or fluorescence.

  • For colorimetric assays, stop the reaction by adding a solution of 1 M Na2CO3.

  • Read the absorbance (at 420 nm for ONPG) or fluorescence at the appropriate excitation and emission wavelengths.

  • Calculate the percentage of inhibition and determine the IC50 or Ki values through kinetic analysis.

Visualizing the Concepts: Diagrams

To further clarify the concepts discussed, the following diagrams illustrate the chemical structures of the inhibitors and the principle of competitive enzyme inhibition.

G cluster_DNJ Deoxynojirimycin (DNJ) cluster_ADG 1-Amino-1-deoxy-D-galacticol DNJ ADG

Caption: Chemical structures of Deoxynojirimycin and 1-Amino-1-deoxy-D-galacticol.

G E Enzyme ES Enzyme-Substrate Complex E->ES + S EI Enzyme-Inhibitor Complex E->EI + I S Substrate I Inhibitor ES->E P Product ES->P k_cat EI->E

Caption: Competitive inhibition workflow.

Conclusion

This guide has provided a comprehensive comparison of the inhibitory activities of 1-Amino-1-deoxy-D-galacticol and Deoxynojirimycin. The key takeaway for researchers is the critical importance of selecting the appropriate inhibitor based on its documented enzyme specificity. 1-Amino-1-deoxy-D-galacticol stands out as a potent inhibitor of galactosidases, while Deoxynojirimycin is a highly effective inhibitor of glucosidases. By understanding these distinct profiles and employing rigorous experimental protocols, the scientific community can continue to advance our knowledge of glycosidase function and its implications for human health and disease.

References

  • A. A. Miller, et al. (2018). Structure–Activity Studies of N‐Butyl‐1‐deoxynojirimycin (NB‐DNJ) Analogues: Discovery of Potent and Selective Aminocyclopentitol Inhibitors of GBA1 and GBA2. ChemMedChem, 13(15), 1549-1563. [Link]

  • C. Proença, et al. (2017). α-Glucosidase inhibition by flavonoids: an in vitro and in silico structure–activity relationship study. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1216-1228. [Link]

  • E. M. El-Sayed, et al. (2016). 1-Deoxynojirimycin: Occurrence, Extraction, Chemistry, Oral Pharmacokinetics, Biological Activities and In Silico Target Fishing. Evidence-Based Complementary and Alternative Medicine, 2016, 7868925. [Link]

  • G. Legler & S. Pohl. (1986). Synthesis of 5-amino-5-deoxy-D-galactopyranose and 1,5-dideoxy-1,5-imino-D-galactitol, and their inhibition of alpha- and beta-D-galactosidases. Carbohydrate Research, 155, 119-129. [Link]

  • H. Yu, et al. (2021). Comparative study of inhibition mechanisms of structurally different flavonoid compounds on α-glucosidase and synergistic effect with acarbose. Food Chemistry, 347, 129056. [Link]

  • Wikipedia. (2023). Competitive inhibition. [Link]

  • M. J. Daniels, et al. (2011). Glycosidase inhibition: assessing mimicry of the transition state. Biochemical Society Transactions, 39(4), 1075-1081. [Link]

  • N. Asano, et al. (2000). The First Synthesis of (+)-1,5-Dideoxy-1,5-imino-D-galactitol, a Potent α-D-Galactosidase Inhibitor. Carbohydrate Research, 167, 305-311. [Link]

  • R. A. Dwek, et al. (1994). Enzymic synthesis of alpha- and beta-D-glucosides of 1-deoxynojirimycin and their glycosidase inhibitory activities. Journal of Biological Chemistry, 269(20), 14331-14338. [Link]

  • S. B. Singh, et al. (2019). Alpha Glucosidase Inhibitory Activities of Plants with Focus on Common Vegetables. International Journal of Molecular Sciences, 20(24), 6247. [Link]

  • S. Deb, et al. (2020). Alpha-Glucosidase and Alpha-Amylase Inhibitory Activities, Molecular Docking, and Antioxidant Capacities of Salvia aurita Constituents. Molecules, 25(22), 5430. [Link]

  • S. Ferrazzano, et al. (2025). Insights into the Activities and Usefulness of Deoxynojirimycin and Morus alba: A Comprehensive Review. Molecules, 30(1), 1. [Link]

  • T. M. Wrodnigg, et al. (1986). Synthesis of 5-amino-5-deoxy-D-galactopyranose and 1,5-dideoxy-1,5-imino-D-galactitol, and their inhibition of alpha- and beta-D-galactosidases. Carbohydrate Research, 155, 119-129. [Link]

  • T. Proença, et al. (2017). α-Glucosidase inhibition by flavonoids: an in vitro and in silico structure–activity relationship study. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1216-1228. [Link]

  • V. V. Kumar, et al. (2014). In-vitro α-amylase and α-glucosidase inhibitory activity of Adiantum caudatum Linn. and Celosia argentea Linn. extracts and fractions. Pharmacognosy Research, 6(4), 272-277. [Link]

  • X. Xu, et al. (2019). Mechanism for the Inhibitory Effect of 1-deoxynojirimycin on α-Glucosidase. Food Science, 40(7), 44-49. [Link]

  • Y. Zheng & J. E. Polli. (2010). The Ki indicates the stability of the enzyme-inhibitor complex; a Ki <100 µM suggests a stronger binding affinity between the enzyme and inhibitor. Pharmaceutical Research, 27(5), 875-888. [Link]

  • Z. Jing, et al. (2019). Mechanism for the Inhibitory Effect of 1-deoxynojirimycin on α-Glucosidase. Food Science, 40(7), 44-49. [Link]

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Comparative

A Senior Application Scientist's Guide to the Kinetic Validation of β-Galactosidase Inhibition by 1-Amino-1-deoxy-D-galacticol

This guide provides a comprehensive technical comparison of 1-Amino-1-deoxy-D-galacticol as a β-galactosidase inhibitor, grounded in kinetic analysis. It is intended for researchers, scientists, and drug development prof...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical comparison of 1-Amino-1-deoxy-D-galacticol as a β-galactosidase inhibitor, grounded in kinetic analysis. It is intended for researchers, scientists, and drug development professionals seeking to understand and validate the inhibitory potential of this compound against β-galactosidase. We will delve into the mechanistic underpinnings of competitive inhibition, provide a detailed protocol for kinetic analysis, and compare the potency of 1-Amino-1-deoxy-D-galacticol with other known inhibitors of β-galactosidase.

Introduction: The Significance of β-Galactosidase and Its Inhibition

β-Galactosidase (EC 3.2.1.23) is a glycoside hydrolase enzyme that plays a crucial role in various biological processes by catalyzing the hydrolysis of terminal non-reducing β-D-galactose residues from β-D-galactosides.[1] In prokaryotes, it is a key enzyme in the lactose operon, enabling the metabolism of lactose as an energy source. In humans, deficiencies in lysosomal β-galactosidase are associated with GM1 gangliosidosis and Morquio B syndrome, devastating lysosomal storage disorders. The enzyme's utility extends to biotechnology, where it serves as a widely used reporter gene in molecular biology.[2]

Given its central role in both normal physiology and disease, the identification and characterization of potent and specific β-galactosidase inhibitors are of significant interest for both basic research and therapeutic development. 1-Amino-1-deoxy-D-galacticol, also known as β-D-galactosylamine, is a galactose analog that has been identified as a competitive inhibitor of β-galactosidase.[3][4][5][6] This guide will provide the experimental framework to validate and quantify this inhibition.

The Principle of Competitive Inhibition and Its Kinetic Signature

Competitive inhibitors function by binding to the active site of an enzyme, thereby preventing the substrate from binding.[7] This interaction is reversible, and the inhibitor's effect can be overcome by increasing the substrate concentration. From a kinetic standpoint, competitive inhibition is characterized by an increase in the apparent Michaelis constant (Km) of the enzyme for its substrate, while the maximum velocity (Vmax) remains unchanged. The inhibitor constant, Ki, is a measure of the inhibitor's affinity for the enzyme; a lower Ki value signifies a more potent inhibitor.

The relationship between the apparent Km (Km_app) in the presence of a competitive inhibitor, the inhibitor concentration ([I]), and the Ki is described by the following equation:

Km_app = Km * (1 + [I]/Ki)

This relationship is the foundation for the experimental determination of the Ki value.

Experimental Workflow for Kinetic Analysis

The following workflow outlines the key steps for the kinetic validation of 1-Amino-1-deoxy-D-galacticol as a β-galactosidase inhibitor.

experimental_workflow cluster_prep Preparation cluster_assay Kinetic Assay cluster_analysis Data Analysis prep_reagents Prepare Reagents: - β-galactosidase - ONPG substrate - 1-Amino-1-deoxy-D-galacticol - Assay buffer prep_dilutions Prepare Serial Dilutions: - Substrate (ONPG) - Inhibitor prep_reagents->prep_dilutions setup_rxn Set up Reactions: - Vary [ONPG] at fixed [Inhibitor] - Include no-inhibitor control prep_dilutions->setup_rxn incubate Incubate at 37°C setup_rxn->incubate measure_abs Measure Absorbance at 420 nm (Kinetic Reads) incubate->measure_abs calc_velocity Calculate Initial Velocities (V₀) measure_abs->calc_velocity plot_data Generate Michaelis-Menten and Lineweaver-Burk Plots calc_velocity->plot_data determine_ki Determine Ki using Non-linear Regression or Dixon/Lineweaver-Burk analysis plot_data->determine_ki

Caption: Experimental workflow for kinetic analysis.

Detailed Experimental Protocol

This protocol is designed for the determination of the inhibition constant (Ki) of 1-Amino-1-deoxy-D-galacticol for E. coli β-galactosidase using o-nitrophenyl-β-D-galactopyranoside (ONPG) as the substrate.

Reagents and Materials
  • β-Galactosidase: From Escherichia coli

  • o-Nitrophenyl-β-D-galactopyranoside (ONPG): Substrate

  • 1-Amino-1-deoxy-D-galacticol: Inhibitor

  • Assay Buffer: 100 mM sodium phosphate, pH 7.0; 1 mM MgCl2; 50 mM β-mercaptoethanol[8]

  • Stop Solution: 1 M Sodium Carbonate

  • 96-well microplate

  • Microplate reader capable of kinetic measurements at 420 nm

Procedure
  • Reagent Preparation:

    • Prepare a stock solution of β-galactosidase in assay buffer. The final concentration in the assay should result in a linear rate of product formation for at least 10 minutes.

    • Prepare a stock solution of ONPG in assay buffer.

    • Prepare a stock solution of 1-Amino-1-deoxy-D-galacticol in assay buffer.

  • Assay Setup:

    • Design a 96-well plate layout to test a range of ONPG concentrations (e.g., 0.1 to 5 times the known Km of β-galactosidase for ONPG) at several fixed concentrations of 1-Amino-1-deoxy-D-galacticol (e.g., 0, 0.5x, 1x, 2x, and 5x the expected Ki).

    • For each reaction, add the following to a well:

      • Assay Buffer

      • 1-Amino-1-deoxy-D-galacticol (or buffer for the no-inhibitor control)

      • β-galactosidase solution

    • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiation and Measurement:

    • Initiate the reaction by adding the ONPG solution to each well.

    • Immediately place the plate in the microplate reader and begin kinetic measurements of absorbance at 420 nm every 30 seconds for 10-30 minutes at 37°C.[8]

  • Data Analysis:

    • For each concentration of inhibitor and substrate, calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.

    • Generate Michaelis-Menten plots (V₀ vs. [ONPG]) for each inhibitor concentration.

    • To determine the mode of inhibition and calculate Ki, generate a Lineweaver-Burk plot (1/V₀ vs. 1/[ONPG]). For competitive inhibition, the lines will intersect on the y-axis.

    • Alternatively, and more accurately, use non-linear regression analysis to fit the data directly to the Michaelis-Menten equation modified for competitive inhibition to determine Km, Vmax, and Ki.[9][10]

Comparative Analysis of β-Galactosidase Inhibitors

The potency of 1-Amino-1-deoxy-D-galacticol can be best understood in the context of other known β-galactosidase inhibitors. The following table summarizes the inhibition constants (Ki) or IC50 values for several common inhibitors. It is important to note that these values can vary depending on the source of the enzyme and the specific assay conditions.

InhibitorType of InhibitionKi / IC50Enzyme SourceReference
1-Amino-1-deoxy-D-galacticol CompetitiveIC50 = 25.30 µMNot Specified[2]
5-amino-5-deoxy-D-galactopyranoseCompetitive0.0007 - 8.2 µME. coli, A. wentii[11]
D-GalactoseCompetitive2.6 mM - 42 mMFungal, K. lactis[12][13]
Isopropyl β-D-1-thiogalactopyranoside (IPTG)Competitive12.0 mMRhizomucor sp.[12]
Phenylethyl β-D-thiogalactopyranoside (PETG)CompetitiveNot specifiedE. coli[1]
D-GalactonolactoneCompetitiveNot specifiedNot Specified[1]

Note: IC50 is the concentration of an inhibitor that reduces the enzyme activity by 50%. While related to Ki, it is not a true dissociation constant and can be influenced by substrate concentration.

The data indicates that amino sugar derivatives of galactose, such as 1-Amino-1-deoxy-D-galacticol and its analogue 5-amino-5-deoxy-D-galactopyranose, are significantly more potent inhibitors of β-galactosidase than the product D-galactose or the commonly used inducer IPTG.

Mechanistic Insights and Structural Basis of Inhibition

The potent inhibitory activity of 1-Amino-1-deoxy-D-galacticol stems from its structural similarity to the natural substrate, galactose. As a competitive inhibitor, it binds to the active site of β-galactosidase, preventing the binding of the substrate. The presence of the amino group in place of the hydroxyl group at the C1 position is crucial for its enhanced inhibitory effect compared to galactose. This modification likely allows for stronger or different interactions with the amino acid residues in the active site.

The active site of E. coli β-galactosidase is a well-characterized pocket, and structural studies with other inhibitors like PETG have provided detailed insights into the binding interactions.[14] Future structural studies with 1-Amino-1-deoxy-D-galacticol co-crystallized with β-galactosidase would be invaluable in elucidating the precise molecular interactions responsible for its potent inhibition.

Conclusion and Future Directions

The kinetic analysis detailed in this guide provides a robust framework for the validation of 1-Amino-1-deoxy-D-galacticol as a potent competitive inhibitor of β-galactosidase. The experimental data, when compared with that of other known inhibitors, positions this compound as a valuable tool for researchers studying the function and regulation of β-galactosidase. Its superior inhibitory activity compared to galactose and IPTG makes it a promising candidate for applications requiring precise control over β-galactosidase activity.

Future research should focus on determining the Ki value of 1-Amino-1-deoxy-D-galacticol across a range of β-galactosidases from different species to assess its specificity. Furthermore, in vivo studies are warranted to explore its potential therapeutic applications, particularly in the context of diseases where modulating β-galactosidase activity could be beneficial.

References

  • Cornish-Bowden, A. (1975). The use of the direct linear plot for determining initial velocities. Biochemical Journal, 149(2), 305–312.
  • GraphPad Software. (n.d.). Computing Ki for a Competitive Enzyme Inhibitor. Retrieved from [Link]

  • ResearchGate. (2020). How is to calculate Ki value of an enzyme inhibitor? Is there any concise protocol. Retrieved from [Link]

  • Copeland, R. A. (2000).
  • Singh, P., & Kayastha, A. M. (2014). Characterization of a Thermostable Extracellular Beta-Galactosidase From a Thermophilic Fungus Rhizomucor Sp. Applied Biochemistry and Biotechnology, 172(5), 2569–2583.
  • Legler, G., & Lüllau, E. (1986). Synthesis of 5-amino-5-deoxy-D-galactopyranose and 1,5-dideoxy-1,5-imino-D-galactitol, and their inhibition of alpha- and beta-D-galactosidases.
  • Held, P. (n.d.). Kinetic Analysis of ß-Galactosidase Activity using PowerWave HT Microplate Spectrophotometer and Gen5 Data Analysis Software. BioTek Instruments, Inc.
  • Wikipedia. (2023). β-Galactosidase. Retrieved from [Link]

  • Assay Genie. (n.d.). Beta Galactosidase (β-Gal) Inhibitor Screening Kit (Fluorometric). Retrieved from [Link]

  • Glyko. (n.d.). 1-Amino-1-deoxy-β-D-galactose, 98%. Retrieved from [Link]

  • Molecular Devices. (n.d.). Multitask kinetic measurements of IPTG's effects on protein expression and cell growth. Retrieved from [Link]

  • Glyko. (n.d.). 1-Amino-1-deoxy-β-D-galactose, 98%. Retrieved from [Link]

  • Khan Academy. (n.d.). Enzyme inhibition. Retrieved from [Link]

  • BindingDB. (n.d.). BDBM192767 β-gal inhibitor, 13. Retrieved from [Link]

  • ResearchGate. (n.d.). Inhibition types and inhibitor constants (K i ) of several β-galactosidases. Retrieved from [Link]

  • Wu, T. T. (1966). Effect of Galactose on β-Galactosidase Synthesis in Escherichia coli K-12. Journal of Bacteriology, 92(1), 217–222.
  • Bartesaghi, A., et al. (2015). 2.2 Å resolution cryo-EM structure of β-galactosidase in complex with a cell-permeant inhibitor. Science, 348(6242), 1147-1151.
  • Adhya, S., & Shapiro, J. (1969). Induction of the Galactose Enzymes in Escherichia coli Is Independent of the C-1-Hydroxyl Optical Configuration of the Inducer d-Galactose. Journal of Bacteriology, 97(1), 346–352.
  • DiCioccio, R. A., & Dain, J. A. (1998). The Glycosyl-Aldonolactone Approach for the Synthesis of beta-D-Galf-(1-->3)-D-Manp and 3-deoxy-beta-D-xylo-hexofuranosyl-(1-->3)-D-Manp.
  • English, B. P., et al. (2006). Stochastic inhibitor release and binding from single-enzyme molecules.
  • Jacobson, R. H., & Matthews, B. W. (1992). The structure of E. coli beta-galactosidase. Current Opinion in Structural Biology, 2(5), 723-729.
  • Iqbal, S., et al. (2010). Kinetic studies on exploring lactose hydrolysis potential of β galactosidase extracted from Lactobacillus plantarum HF571129. Journal of Food Science and Technology, 52(10), 6358–6366.
  • Pessela, B. C. C., et al. (1999). β-galactosidase or β-D-galactoside- galactohydrolase (EC. 3.2.1.23) is used industrially to obtain the hydrolyzat. Revista de Microbiologia, 30(3), 265-271.
  • Beggs, W. H., & Rogers, P. (1966). Galactose Repression of β-Galactosidase Induction in Escherichia coli. Journal of Bacteriology, 91(5), 1869–1874.
  • Asojo, O. A., et al. (2003). Kinetic analysis of urea-inactivation of beta-galactosidase in the presence of galactose.
  • Warmerdam, A., et al. (2013).

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Validation

A Comparative Guide to 1-Amino-1-deoxy-D-galacticol and its Analogs as Glycosidase Inhibitors

Abstract: Glycosidase inhibitors are pivotal in contemporary biochemical research and medicine, with applications ranging from the management of type 2 diabetes to potential antiviral and anti-cancer therapies.[1][2][3]...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Glycosidase inhibitors are pivotal in contemporary biochemical research and medicine, with applications ranging from the management of type 2 diabetes to potential antiviral and anti-cancer therapies.[1][2][3] This guide provides a comprehensive comparative analysis of 1-amino-1-deoxy-D-galactitol and its structural analogs as potent inhibitors of glycosidases. We will delve into the structure-activity relationships that govern their inhibitory efficacy, present quantitative data to objectively compare their performance, and provide detailed experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage this important class of iminosugar inhibitors.

Introduction: The Critical Role of Glycosidases and the Rationale for Their Inhibition

Glycosidases: Ubiquitous Enzymes with Diverse Functions

Glycosidases are a widespread class of enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates, glycoproteins, and glycolipids.[4] This enzymatic activity is fundamental to a vast array of biological processes, including the digestion of dietary carbohydrates, the post-translational modification of proteins, and lysosomal catabolism of glycoconjugates.[4] Given their central role, the malfunction of glycosidases is implicated in numerous pathological conditions.

Therapeutic Significance of Glycosidase Inhibition

The strategic inhibition of glycosidases offers a powerful therapeutic approach for a variety of diseases.[2][5] By blocking the action of these enzymes, it is possible to modulate carbohydrate metabolism and interfere with disease progression.[1] Notable applications include:

  • Diabetes Mellitus: Alpha-glucosidase inhibitors, such as acarbose and miglitol, are used to slow the digestion and absorption of carbohydrates in the small intestine, thereby controlling postprandial blood glucose levels in patients with type 2 diabetes.[1][3]

  • Viral Infections: Many enveloped viruses, including HIV and influenza, rely on host-cell glycosidases for the proper folding and maturation of their viral glycoproteins.[1][6] Inhibiting these enzymes can disrupt the viral life cycle.[1]

  • Cancer: Aberrant glycosylation patterns on the surface of cancer cells are crucial for tumor growth and metastasis. Glycosidase inhibitors are being explored as a novel approach to cancer therapy by targeting these processes.[1][2]

  • Lysosomal Storage Diseases: Certain genetic disorders, like Fabry disease, are caused by deficiencies in specific lysosomal glycosidases. Small molecule inhibitors can sometimes act as "chemical chaperones" to help stabilize the mutant enzyme and restore partial function.

1-Amino-1-deoxy-D-galacticol: A Core Iminosugar Scaffold

Structure and Stereochemistry

1-Amino-1-deoxy-D-galacticol, also known as 1-deoxy-D-galactostatin or more formally as 1,5-dideoxy-1,5-imino-D-galactitol, is a polyhydroxylated piperidine. It is an iminosugar, a class of compounds where the endocyclic oxygen of a monosaccharide is replaced by a nitrogen atom. This structural modification is key to its biological activity. The stereochemistry of the hydroxyl groups is analogous to that of D-galactose, allowing it to be recognized by galactose-processing enzymes.

Fundamental Inhibitory Activity

The presence of the nitrogen atom in the ring, which is typically protonated at physiological pH, allows 1-amino-1-deoxy-D-galacticol to mimic the charge and shape of the transition state of the glycosidic bond cleavage reaction. This makes it a potent competitive inhibitor of galactosidases. It has been shown to be a powerful inhibitor of α-D-galactosidase.[7]

A Comparative Analysis of 1-Amino-1-deoxy-D-galacticol Analogs

The therapeutic potential of iminosugar inhibitors can be fine-tuned by modifying their structure. The following sections explore key analogs of 1-amino-1-deoxy-D-galacticol and the resulting structure-activity relationships.

The Iminogalactitol Family: Key Structural Modifications

Several analogs have been synthesized to probe the structure-activity relationship and improve inhibitory potency and selectivity. Key modifications often involve:

  • N-alkylation: The addition of alkyl chains to the ring nitrogen.

  • Hydroxylation/Deoxygenation: Altering the number and position of hydroxyl groups.

  • Ring Modification: Introducing different ring structures, such as pyrrolidines or indolizidines.

Structure-Activity Relationship (SAR) Insights

The inhibitory profile of these analogs is highly dependent on their stereochemistry and the nature of their substituents. For instance, N-alkylation can have varied effects. While it can be detrimental to the inhibition of some galactosidases, for others, like β-D-galactosidase from E. coli, it can lead to enhanced affinity, although to a lesser extent than for corresponding N-alkylated D-galactosylamines.[8] The conformation of side chains also plays a crucial role in the potency of iminosugar inhibitors.[9] Strategic placement of even a simple methyl group can pre-organize the inhibitor into a more favorable conformation for binding, leading to a significant increase in inhibitory activity.[9]

Quantitative Comparison of Inhibitory Potency

The following table summarizes the inhibitory constants (Ki) of 1-amino-1-deoxy-D-galacticol (1,5-dideoxy-1,5-imino-D-galactitol) and a related compound against various galactosidases. This data provides a clear, quantitative comparison of their efficacy.

CompoundEnzymeSourceKi (µM)
5-amino-5-deoxy-D-galactopyranoseα-D-galactosidaseCoffee beans0.0007
5-amino-5-deoxy-D-galactopyranoseα-D-galactosidaseEscherichia coli8.2
5-amino-5-deoxy-D-galactopyranoseβ-D-galactosidaseEscherichia coli0.04
5-amino-5-deoxy-D-galactopyranoseβ-D-galactosidaseAspergillus wentii0.002
1,5-dideoxy-1,5-imino-D-galactitolα-D-galactosidaseCoffee beansslow inhibition
1,5-dideoxy-1,5-imino-D-galactitolβ-D-galactosidaseAspergillus wentiislow inhibition

Data compiled from Legler, G., & Pohl, S. (1986). Synthesis of 5-amino-5-deoxy-D-galactopyranose and 1,5-dideoxy-1,5-imino-D-galactitol, and their inhibition of alpha- and beta-D-galactosidases. Carbohydrate Research, 155, 119-129.[8]

Mechanistic Insights into Glycosidase Inhibition

Mimicking the Transition State

Iminosugars like 1-amino-1-deoxy-D-galacticol are potent glycosidase inhibitors because they are structural mimics of the natural carbohydrate substrates.[5] More specifically, the protonated nitrogen in the ring allows them to mimic the oxocarbenium ion-like transition state of the enzymatic glycoside hydrolysis reaction. This high-affinity binding to the enzyme's active site prevents the natural substrate from being processed.

Glycosidase Inhibition Mechanism cluster_0 Enzyme Active Site cluster_1 Competitive Inhibition Enzyme Enzyme Product Product Enzyme->Product Catalyzes reaction Substrate Substrate Substrate->Enzyme Binds to active site Inhibitor 1-Amino-1-deoxy- D-galacticol Inhibitor->Enzyme Blocks active site

Caption: Competitive inhibition of a glycosidase by 1-Amino-1-deoxy-D-galacticol.

Elucidating Inhibition Modality: Kinetic Analysis

To understand how an analog compares to the parent compound, it is essential to determine its mode of inhibition and its inhibitory constant (Ki). This is achieved through enzyme kinetic studies. By measuring the rate of the enzymatic reaction at different substrate and inhibitor concentrations, a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity versus 1/[Substrate]) can be generated. The pattern of the lines on this plot reveals the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).

Experimental Corner: Protocols for Assessing Glycosidase Inhibition

The following protocols provide a framework for the in vitro evaluation of 1-amino-1-deoxy-D-galacticol and its analogs as glycosidase inhibitors. These are designed for a 96-well plate format for high-throughput screening.

In Vitro Chromogenic Glycosidase Activity Assay

This protocol uses a chromogenic substrate, such as p-nitrophenyl-α-D-galactopyranoside (pNPG), which releases a colored product (p-nitrophenol) upon enzymatic cleavage, allowing for spectrophotometric quantification of enzyme activity.

Materials:

  • α-Galactosidase from a suitable source (e.g., coffee bean, E. coli)

  • p-Nitrophenyl-α-D-galactopyranoside (pNPG)

  • 1-Amino-1-deoxy-D-galacticol and its analogs

  • Phosphate buffer (e.g., 100 mM sodium phosphate, pH 6.8)

  • Sodium carbonate (0.1 M) for stopping the reaction

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Solutions:

    • Enzyme Solution: Dissolve the α-galactosidase in phosphate buffer to a working concentration (to be optimized for a linear reaction rate).

    • Substrate Solution: Dissolve pNPG in phosphate buffer.

    • Inhibitor Solutions: Prepare a stock solution of each test compound in buffer or a suitable solvent like DMSO, then create a series of dilutions.

  • Assay Setup (in a 96-well plate):

    • Add 50 µL of phosphate buffer to each well.

    • Add 10 µL of the inhibitor solution at various concentrations (use buffer for the negative control and a known inhibitor like 1-deoxygalactonojirimycin for the positive control).

    • Add 20 µL of the enzyme solution.

  • Pre-incubation: Gently mix and pre-incubate the plate at 37°C for 10 minutes.

  • Initiate Reaction: Add 20 µL of the pNPG solution to each well.

  • Incubation: Incubate the plate at 37°C for a set time (e.g., 20 minutes), ensuring the reaction is in the linear range.

  • Stop Reaction: Add 50 µL of 0.1 M sodium carbonate to each well.

  • Measure Absorbance: Read the absorbance at 405 nm using a microplate reader.

Determination of IC50 Values

The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor that reduces the enzyme activity by 50%.

Calculation: The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Abs_sample / Abs_control)] x 100 Where Abs_sample is the absorbance of the well with the inhibitor and Abs_control is the absorbance of the negative control.

The IC50 value is determined by plotting the % inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Workflow for Kinetic Analysis (Lineweaver-Burk Plot)

Kinetic Analysis Workflow cluster_0 Experimental Setup cluster_1 Data Analysis cluster_2 Interpretation A Vary substrate concentration at fixed inhibitor concentrations B Measure initial reaction velocities (V) A->B C Calculate 1/V and 1/[S] B->C D Plot 1/V vs. 1/[S] (Lineweaver-Burk Plot) C->D E Determine Vmax and Km from intercepts D->E F Identify mode of inhibition from plot pattern D->F

Caption: Workflow for determining the mode of glycosidase inhibition.

Therapeutic Perspectives and Future Outlook

The development of potent and selective glycosidase inhibitors based on the 1-amino-1-deoxy-D-galacticol scaffold holds significant promise. Future research will likely focus on:

  • Improving Selectivity: Designing analogs that target specific glycosidases to minimize off-target effects.

  • Enhancing Bioavailability: Modifying the chemical structure to improve pharmacokinetic properties for in vivo applications.

  • Combination Therapies: Exploring the synergistic effects of these inhibitors with other drugs, for example, in cancer or antiviral treatments.[10]

Conclusion

1-Amino-1-deoxy-D-galacticol and its analogs represent a versatile class of glycosidase inhibitors with significant therapeutic potential. A thorough understanding of their structure-activity relationships, guided by robust quantitative analysis and detailed mechanistic studies, is crucial for the rational design of next-generation inhibitors. The experimental protocols outlined in this guide provide a solid foundation for researchers to conduct comparative studies and contribute to the advancement of this exciting field.

References

  • Asano, N. (2003). Therapeutic applications of sugar-mimicking glycosidase inhibitors. PubMed. [Link]

  • What are Glycosidase inhibitors and how do they work? (2024). News-Medical.net. [Link]

  • Glycosidase inhibitors: update and perspectives on practical use. (2003). Oxford Academic. [Link]

  • Kim, Y., et al. (2023). Glycosidase-targeting small molecules for biological and therapeutic applications. Chemical Society Reviews. [Link]

  • Saavedra, A., et al. (2022). Structure-Based Design of Potent Iminosugar Inhibitors of Endoplasmic Reticulum α-Glucosidase I with Anti-SARS-CoV-2 Activity. Journal of Medicinal Chemistry. [Link]

  • Cai, X., et al. (2023). Alpha-Glucosidase Inhibitors in Aging and Aging-Related Diseases: Clinical Applications and Relevant Mechanisms. Clinical Interventions in Aging. [Link]

  • Zechel, D. L., et al. (2003). Iminosugar glycosidase inhibitors: Structural and thermodynamic dissection of the binding of isofagomine and 1-deoxynojirimycin to beta-glucosidases. Journal of the American Chemical Society. [Link]

  • Gloster, T. M., et al. (2023). Influence of Side Chain Conformation on the Activity of Glycosidase Inhibitors. Angewandte Chemie International Edition. [Link]

  • Development of iminosugar-based glycosidase inhibitors as drug candidates for SARS-CoV-2 virus via molecular modelling and in vitro studies. (2023). Taylor & Francis Online. [Link]

  • Legler, G., & Pohl, S. (1986). Synthesis of 5-amino-5-deoxy-D-galactopyranose and 1,5-dideoxy-1,5-imino-D-galactitol, and their inhibition of alpha- and beta-D-galactosidases. Carbohydrate Research, 155, 119-129. [Link]

  • Bernotas, R. C., Pezzone, M. A., & Ganem, B. (1987). Synthesis of (+)-1,5-dideoxy-1,5-imino-D-galactitol, a potent alpha-D-galactosidase inhibitor. Carbohydrate Research, 167, 305-311. [Link]

  • Liu, Y., et al. (2021). Comparative study of inhibition mechanisms of structurally different flavonoid compounds on α-glucosidase and synergistic effect with acarbose. Food Chemistry, 347, 129056. [Link]

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Comparative

A Researcher's Guide to Confirming the Binding Specificity of 1-Amino-1-deoxy-D-galacticol to β-galactosidase

For researchers and drug development professionals, establishing the precise interaction between a ligand and its target protein is a cornerstone of discovery. This guide provides an in-depth, technically-focused compari...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, establishing the precise interaction between a ligand and its target protein is a cornerstone of discovery. This guide provides an in-depth, technically-focused comparison of methodologies to confirm the binding specificity of 1-Amino-1-deoxy-D-galacticol to its target enzyme, β-galactosidase. We will move beyond simple protocol recitation to explore the underlying principles, empowering you to make informed experimental choices.

Introduction to β-galactosidase and its Inhibition

β-galactosidase is a glycoside hydrolase enzyme that plays a critical role in the hydrolysis of β-galactosides into monosaccharides.[1] In molecular biology, it's a widely used reporter gene, while its dysfunction in humans can lead to serious metabolic disorders.[2] The enzyme's large, complex structure, a 464-kDa homotetramer, features a deep active site within each of its four identical subunits.[3][4] This active site is the target for inhibitors like 1-Amino-1-deoxy-D-galacticol, a galactose analog designed to competitively inhibit the enzyme.[5]

Confirming that this binding is specific and characterizing its nature is paramount. This guide will compare and contrast key experimental approaches to achieve this, providing the "why" behind the "how."

Comparative Methodologies for Binding Specificity Analysis

A multi-faceted approach is essential to build a robust case for binding specificity. We will compare enzymatic assays, which measure the functional consequence of binding, with biophysical methods that directly measure the physical interaction.

1. Enzyme Inhibition Assays: The Functional Readout

Enzyme inhibition assays are a foundational method to assess the functional consequence of a ligand binding to an enzyme's active site. They are often the first line of investigation due to their relative simplicity and high-throughput potential.

Principle: These assays measure the rate of an enzymatic reaction in the presence and absence of a potential inhibitor. A decrease in the reaction rate in the presence of the compound suggests binding and inhibition. For β-galactosidase, a common method is the ONPG assay.[6][7] ortho-Nitrophenyl-β-galactoside (ONPG) is a colorless substrate that, when hydrolyzed by β-galactosidase, produces galactose and the yellow-colored o-nitrophenol, which can be quantified spectrophotometrically.[8][9]

Experimental Workflow:

Caption: Workflow for an ONPG-based enzyme inhibition assay.

Data Interpretation: The data from this assay can be used to determine the inhibitor's potency (IC50) and the mechanism of inhibition (e.g., competitive, non-competitive) by analyzing Lineweaver-Burk or Michaelis-Menten plots.[10]

Comparison with Alternatives: While fluorometric assays using substrates like fluorescein di-β-D-galactopyranoside (FDG) offer higher sensitivity, the ONPG assay is often preferred for its cost-effectiveness and straightforward colorimetric readout.[2]

2. Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamics

ITC is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event.[11][12] This provides a complete thermodynamic profile of the interaction in a single experiment.[13]

Principle: A solution of the ligand (1-Amino-1-deoxy-D-galacticol) is titrated into a solution of the protein (β-galactosidase). The heat change upon each injection is measured, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[14]

Experimental Workflow:

Caption: Isothermal Titration Calorimetry (ITC) experimental workflow.

Data Interpretation: The resulting binding isotherm provides a direct measure of the binding affinity. The shape of the curve and the thermodynamic parameters can reveal the nature of the binding forces.

Comparison with Alternatives: Unlike surface-based methods like SPR, ITC is a solution-based technique, eliminating potential artifacts from surface immobilization.[11] However, it typically requires larger amounts of protein and ligand.[14]

3. Surface Plasmon Resonance (SPR): Real-Time Kinetics

SPR is a label-free optical technique for monitoring biomolecular interactions in real-time.[15] It provides valuable kinetic information about the binding event.

Principle: One of the interactants (e.g., β-galactosidase) is immobilized on a sensor chip. A solution containing the other interactant (1-Amino-1-deoxy-D-galacticol) is flowed over the surface. Binding causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.[16][17]

Experimental Workflow:

Caption: Surface Plasmon Resonance (SPR) experimental workflow.

Data Interpretation: The resulting sensorgram provides real-time data on the association and dissociation of the ligand. From this, the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd) can be calculated.[18]

Comparison with Alternatives: SPR is highly sensitive and requires smaller amounts of sample compared to ITC.[19] However, the immobilization of the protein can sometimes lead to a loss of activity or altered binding kinetics.

4. X-ray Crystallography: The Structural Snapshot

X-ray crystallography provides high-resolution structural information about the protein-ligand complex, offering definitive proof of a direct interaction and revealing the precise binding mode.

Principle: A crystal of the protein in complex with the ligand is grown and then diffracted with X-rays. The resulting diffraction pattern is used to calculate an electron density map, from which the atomic structure of the complex can be determined.[20]

Experimental Workflow:

Caption: X-ray crystallography workflow for protein-ligand complexes.

Data Interpretation: The resulting 3D structure will show the precise orientation of 1-Amino-1-deoxy-D-galacticol within the active site of β-galactosidase and the specific amino acid residues involved in the interaction.[21]

Comparison with Alternatives: While providing unparalleled detail, crystallography is often a challenging and time-consuming technique. Obtaining high-quality crystals can be a significant bottleneck. Cryo-electron microscopy (cryo-EM) is an emerging alternative that can determine high-resolution structures without the need for crystallization.[22]

Data Summary and Comparison
TechniqueInformation ObtainedAdvantagesDisadvantages
Enzyme Inhibition Assay IC50, Ki, mechanism of inhibitionHigh-throughput, cost-effectiveIndirect measure of binding
Isothermal Titration Calorimetry (ITC) Kd, stoichiometry, ΔH, ΔSSolution-based, complete thermodynamic profileRequires large sample amounts
Surface Plasmon Resonance (SPR) kon, koff, KdReal-time kinetics, high sensitivityImmobilization can affect protein function
X-ray Crystallography High-resolution 3D structureDefinitive proof of binding, detailed interaction mapTechnically challenging, crystallization bottleneck
Conclusion: A Synergistic Approach

Confirming the binding specificity of 1-Amino-1-deoxy-D-galacticol to β-galactosidase requires a combination of these orthogonal approaches. Enzyme inhibition assays provide the initial functional evidence. ITC and SPR then offer quantitative measures of the binding affinity and kinetics in a solution-based and real-time format, respectively. Finally, X-ray crystallography can provide the ultimate structural validation of the interaction. By integrating data from these diverse methodologies, researchers can build a comprehensive and compelling case for the specific binding of their compound of interest.

References

  • Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions. Google.
  • Isothermal titration calorimetry for studying protein-ligand interactions. PubMed.
  • ONPG Test- Principle, Procedure, Results, Uses. Microbe Notes.
  • ONPG Assay. Biology LibreTexts.
  • Isothermal titration calorimetry of protein-protein interactions. PubMed.
  • Isothermal Titration Calorimetry: Understanding Protein-Ligand and Protein-Protein Interactions.
  • The structure of E. coli β-galactosidase. Comptes Rendus de l'Académie des Sciences.
  • ortho-Nitrophenyl-β-galactoside. Wikipedia.
  • β-Galactosidase. Wikipedia.
  • LacZ β-galactosidase: Structure and function of an enzyme of historical and molecular biological importance. PubMed Central.
  • Crystal Structure of Human β-Galactosidase. PubMed Central.
  • ONPG Test - Principle, Procedure, Uses and Interpret
  • Molecule of the Month: Beta-galactosidase. PDB-101.
  • Isothermal Titration Calorimetry | ITC | Biochemistry. YouTube.
  • ONPG (β-galactosidase) Test: Principle, Procedure and Results. Microbe Online.
  • Surface enzyme kinetics for biopolymer microarrays: a combination of Langmuir and Michaelis-Menten concepts. PubMed.
  • Enzyme kinetic assays with surface plasmon resonance (BIAcore)
  • Surface Enzyme Kinetics for Biopolymer Microarrays: a Combination of Langmuir and Michaelis-Menten Concepts. UCI Department of Chemistry.
  • Real-Time Surface Plasmon Resonance Imaging Measurements for the Multiplexed Determination of Protein Adsorption/Desorption Kinetics and Surface Enzymatic Reactions on Peptide Microarrays. Analytical Chemistry.
  • Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism. Drug Hunter.
  • β-galactosidase Bound to Cell-Permeant Inhibitor. Bartesaghi Lab.
  • Beta Galactosidase (β-Gal) Inhibitor Screening Kit (Fluorometric). Assay Genie.
  • B-Gal Assay.
  • Enzymatic Assay of β-GALACTOSIDASE. Sigma-Aldrich.
  • Kinetic Analysis of ß-Galactosidase Activity using PowerWave HT Microplate Spectrophotometer and Gen5 D
  • Crystallization and preliminary diffraction analysis of a β-galactosidase
  • Determination of Acid β-Galactosidase Activity: Methodology and Perspectives. PubMed Central.
  • 1-Amino-1-deoxy-D-galacticol | 488-42-6. ChemicalBook.
  • 1-Amino-1-deoxy-β-D-galactose. Sigma-Aldrich.
  • Synthesis of 5-amino-5-deoxy-D-galactopyranose and 1,5-dideoxy-1,5-imino-D-galactitol, and their inhibition of alpha- and beta-D-galactosidases. PubMed.
  • Structure, Function, Application and Modification Str
  • 1-Amino-1-deoxy-β-D-galactose, 98%. MedchemExpress.com.
  • 1-Deoxy-1-(methylamino)-D-galactitol. PubChem.
  • Cas 42015-13-4,1-amino-1-deoxy-D-galactitol. LookChem.
  • Molecular Docking as A Computational Tool for Analyzing Product Mediated Inhibition for β-Galactosidase Immobilized on Glutaraldehyde Modified M
  • 1-Amino-1-deoxygalactose. PubChem.
  • β-Galactosidase Inhibitors. Santa Cruz Biotechnology.
  • Which substrate you can recommend to use in β-galactosidase inhibition assay?
  • [Synthesis of 2-acetamido-1,4-imino-1,2,4-tridesoxy-D-galactitol and competitive inhibition of human lysosomal beta-hexosaminidase A]. PubMed.
  • Engineering of a fungal beta-galactosidase to remove product inhibition by galactose. PubMed.
  • Expression and Characterization of a β-Galactosidase from the Pacific Oyster, Crassostrea gigas, and Evaluation of Strategies for Testing Substrate Specificity.
  • Enhancing β-Galactosidase Performance for Galactooligosaccharides Preparation via Strategic Glucose Re-Tunneling. PubMed Central.
  • Identification, Characterization, and Expression of a β-Galactosidase from Arion Species (Mollusca). PubMed Central.

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Validation

A Senior Application Scientist's Guide to the In Vivo Validation of 1-Amino-1-deoxy-D-galacticol's Biological Activity

This guide provides a comprehensive framework for the in vivo validation of 1-Amino-1-deoxy-D-galacticol's biological activity, designed for researchers, scientists, and professionals in drug development. Here, we move b...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vivo validation of 1-Amino-1-deoxy-D-galacticol's biological activity, designed for researchers, scientists, and professionals in drug development. Here, we move beyond theoretical discussions to a practical, albeit proposed, experimental design, grounded in established scientific principles. This document offers a comparative analysis against a known active compound, N-octyl-4-epi-β-valienamine (NOEV), and furnishes detailed protocols to facilitate the execution of such a study.

Introduction: The Therapeutic Potential of β-Galactosidase Inhibition

1-Amino-1-deoxy-D-galacticol is a galactose analogue that has been identified as a competitive inhibitor of β-D-galactosidase and galactose oxidase in in vitro settings.[1][2] The enzyme β-galactosidase plays a crucial role in the lysosomal degradation of glycoconjugates, specifically in the hydrolysis of terminal β-galactose residues from ganglioside GM1 and other substrates.[3] A deficiency in this enzyme leads to a group of lysosomal storage disorders, most notably GM1 gangliosidosis and Morquio B disease, which are characterized by the pathological accumulation of these substrates, leading to severe neurodegeneration and systemic complications.[3][4]

The therapeutic hypothesis is that a competitive inhibitor like 1-Amino-1-deoxy-D-galacticol could act as a pharmacological chaperone. At sub-inhibitory concentrations, such molecules can bind to and stabilize mutant forms of the enzyme, facilitating their correct folding and trafficking to the lysosome, thereby increasing residual enzyme activity. This guide outlines a proposed in vivo study to validate this therapeutic potential.

Comparative Compound Selection: The Gold Standard

For a robust comparative analysis, we have selected N-octyl-4-epi-β-valienamine (NOEV) as the reference compound. NOEV is a well-characterized iminosugar that functions as a potent inhibitor of lysosomal β-galactosidase.[5] Crucially, it has been validated in vivo as a chemical chaperone in a murine model of GM1 gangliosidosis, where it was shown to increase β-galactosidase activity, reduce substrate accumulation, and ameliorate neurological symptoms.[6][7] Its proven efficacy and ability to cross the blood-brain barrier make it an ideal benchmark against which to evaluate the performance of 1-Amino-1-deoxy-D-galacticol.[6]

Proposed In Vivo Study Design: A Head-to-Head Comparison

This section details a hypothetical, yet scientifically rigorous, in vivo study to compare the biological activity of 1-Amino-1-deoxy-D-galacticol with NOEV.

Animal Model

The study will utilize a β-galactosidase-deficient mouse model of GM1 gangliosidosis .[8][9] These mice harbor a mutation in the Glb1 gene, leading to a deficiency in β-galactosidase activity and the subsequent accumulation of GM1 ganglioside, mimicking the human disease phenotype.[4][8]

Experimental Groups and Dosing Regimen

A cohort of GM1 gangliosidosis mice will be divided into the following experimental groups:

GroupTreatmentRoute of AdministrationProposed Dose (Illustrative)
1Vehicle ControlOral Gavage-
21-Amino-1-deoxy-D-galacticolOral Gavage50 mg/kg/day
3N-octyl-4-epi-β-valienamine (NOEV)Oral Gavage20 mg/kg/day

Note: The proposed doses are illustrative and would require empirical determination through dose-ranging studies.

Treatment will commence at a pre-symptomatic age (e.g., 4 weeks) and continue for a period of 12 weeks.

Endpoints for Biological Activity Assessment

The following primary and secondary endpoints will be evaluated to provide a comprehensive comparison of the two compounds:

  • Primary Endpoints:

    • Tissue β-galactosidase activity: Measurement of enzyme activity in brain, liver, and spleen homogenates.

    • GM1 ganglioside accumulation: Quantification of GM1 ganglioside levels in the brain and peripheral tissues.

  • Secondary Endpoints:

    • Lysosomal function markers: Assessment of lysosomal-associated membrane protein 1 (LAMP1) expression as an indicator of lysosomal storage.

    • Neurological phenotype: Evaluation of motor function and coordination using standardized behavioral tests (e.g., rotarod test, open field test).

    • Histopathology: Microscopic examination of tissue sections (brain, liver) for evidence of cellular vacuolation and neuroinflammation.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the key experiments outlined in the study design.

Tissue Homogenization
  • Euthanize mice according to approved institutional guidelines.

  • Perfuse animals with ice-cold phosphate-buffered saline (PBS) to remove blood from tissues.

  • Dissect and collect brain, liver, and spleen.

  • Weigh each tissue and homogenize in 10 volumes of ice-cold lysis buffer (e.g., 50 mM sodium citrate, pH 4.5, with protease inhibitors).

  • Centrifuge the homogenates at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant for subsequent assays.

β-Galactosidase Activity Assay
  • Determine the protein concentration of the tissue homogenates using a standard method (e.g., Bradford assay).

  • In a 96-well plate, add 10 µL of tissue homogenate to 90 µL of assay buffer containing the fluorogenic substrate 4-methylumbelliferyl-β-D-galactopyranoside (4-MUG).

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding 100 µL of 0.2 M glycine-NaOH buffer, pH 10.7.

  • Measure the fluorescence of the liberated 4-methylumbelliferone (4-MU) using a microplate reader (excitation: 365 nm, emission: 445 nm).

  • Calculate the enzyme activity as nanomoles of 4-MU released per hour per milligram of protein.

GM1 Ganglioside Quantification (ELISA)
  • Coat a 96-well ELISA plate with a capture antibody specific for GM1 ganglioside.

  • Incubate overnight at 4°C.

  • Wash the plate and block with a suitable blocking buffer.

  • Add diluted tissue homogenates to the wells and incubate for 2 hours at room temperature.

  • Wash the plate and add a biotinylated detection antibody.

  • Incubate for 1 hour at room temperature.

  • Wash the plate and add streptavidin-horseradish peroxidase (HRP).

  • Incubate for 30 minutes at room temperature.

  • Wash the plate and add a TMB substrate solution.

  • Stop the reaction with a stop solution and measure the absorbance at 450 nm.

  • Quantify GM1 ganglioside levels using a standard curve.

Data Presentation and Visualization

The following sections provide illustrative data tables and diagrams to aid in the interpretation of the proposed study.

Hypothetical Comparative Data

Table 1: Illustrative β-Galactosidase Activity in Brain Tissue

Treatment Groupβ-Galactosidase Activity (nmol/hr/mg protein)% Increase vs. Vehicle
Vehicle Control5.2 ± 1.1-
1-Amino-1-deoxy-D-galacticol12.8 ± 2.5146%
NOEV18.5 ± 3.2256%

Table 2: Illustrative GM1 Ganglioside Levels in Brain Tissue

Treatment GroupGM1 Ganglioside (µg/g tissue)% Reduction vs. Vehicle
Vehicle Control150.7 ± 25.3-
1-Amino-1-deoxy-D-galacticol95.4 ± 18.936.7%
NOEV62.1 ± 12.558.8%
Visualizing the Mechanism and Workflow

G cluster_0 Lysosomal Degradation Pathway cluster_1 Inhibition Mechanism GM1 GM1 Ganglioside Enzyme β-Galactosidase GM1->Enzyme Substrate GM2 GM2 Ganglioside Enzyme->GM2 Galactose Galactose Enzyme->Galactose Inhibitor 1-Amino-1-deoxy-D-galacticol (Competitive Inhibitor) InhibitedEnzyme Inhibited β-Galactosidase Inhibitor->InhibitedEnzyme Binds to active site Enzyme_c1 β-Galactosidase Enzyme_c1->InhibitedEnzyme G Start Start: GM1 Gangliosidosis Mouse Model (4 weeks old) Grouping Divide into 3 Groups: 1. Vehicle 2. 1-Amino-1-deoxy-D-galacticol 3. NOEV Start->Grouping Treatment 12 Weeks of Daily Oral Gavage Treatment Grouping->Treatment Endpoints Endpoint Analysis Treatment->Endpoints Tissue Tissue Collection: Brain, Liver, Spleen Endpoints->Tissue Behavior Behavioral Testing: Rotarod, Open Field Endpoints->Behavior Assays Biochemical Assays: - β-Galactosidase Activity - GM1 Ganglioside ELISA - Western Blot (LAMP1) Tissue->Assays Histo Histopathology Tissue->Histo Data Data Analysis and Comparison Behavior->Data Assays->Data Histo->Data

Caption: Proposed in vivo experimental workflow.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous, though hypothetical, framework for the in vivo validation of 1-Amino-1-deoxy-D-galacticol as a potential therapeutic agent for GM1 gangliosidosis. By comparing it to the established pharmacological chaperone NOEV, this study design allows for a clear and objective assessment of its biological activity. The provided protocols and illustrative data serve as a practical resource for researchers embarking on such an investigation.

Positive results from this proposed study would warrant further preclinical development, including pharmacokinetic and toxicology studies, to fully elucidate the therapeutic potential of 1-Amino-1-deoxy-D-galacticol.

References

  • Higaki, K., et al. (2012). Therapeutic chaperone effect of N-octyl 4-epi-β-valienamine on murine G(M1)-gangliosidosis. Biochemical and Biophysical Research Communications, 421(4), 752-756. [Link]

  • Matsuda, J., et al. (2003). Chemical chaperone therapy: clinical effect in murine G(M1)-gangliosidosis. Annals of Neurology, 54(6), 746-754. [Link]

  • Matsuda, J., et al. (1997). Beta-galactosidase-deficient mouse as an animal model for GM1-gangliosidosis. Glycoconjugate Journal, 14(6), 729-736. [Link]

  • Suzuki, Y. (2007). Chemical chaperone therapy for brain pathology in GM1-gangliosidosis. Proceedings of the National Academy of Sciences of the United States of America, 104(2), 593-598. [Link]

  • Chen, Y.-T., et al. (2021). A GM1 gangliosidosis mutant mouse model exhibits activated microglia and disturbed autophagy. Experimental Biology and Medicine, 246(11), 1330-1341. [Link]

  • Wikipedia. (2023, December 2). β-Galactosidase. In Wikipedia. [Link]

  • Brunetti-Pierri, N., & Scaglia, F. (2021). GM1 Gangliosidosis: Mechanisms and Management. The Application of Clinical Genetics, 14, 137–148. [Link]

Sources

Comparative

A Comparative Guide to the Structural Analysis of 1-Amino-1-deoxy-D-galacticol-Enzyme Complexes

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of 1-Amino-1-deoxy-D-galacticol as a Molecular Probe 1-Amino-1-deoxy-D-galacticol is a galactose analogue that holds consider...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 1-Amino-1-deoxy-D-galacticol as a Molecular Probe

1-Amino-1-deoxy-D-galacticol is a galactose analogue that holds considerable interest as a competitive inhibitor for enzymes such as β-D-galactosidases and galactose oxidases. Understanding the precise three-dimensional interactions between this inhibitor and its target enzymes is paramount for the rational design of more potent and selective therapeutic agents. Deficiencies in β-galactosidase activity, for instance, are linked to severe lysosomal storage disorders like GM1 gangliosidosis and Morquio B disease. By elucidating the binding mode of inhibitors like 1-Amino-1-deoxy-D-galacticol, researchers can gain crucial insights into the catalytic mechanism of these enzymes and develop novel strategies for therapeutic intervention.

This guide will compare the foremost techniques for determining the structure of enzyme-inhibitor complexes, namely X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, with a focus on their application to galactosidase-inhibitor interactions. Furthermore, we will explore the use of computational modeling as a predictive tool to complement experimental data, especially in cases where direct structural elucidation of the specific complex of interest is challenging.

Core Methodologies for Structural Elucidation: A Comparative Overview

The two primary experimental techniques for determining the atomic-resolution structure of protein-ligand complexes are X-ray crystallography and NMR spectroscopy. Each method offers unique advantages and is suited to different aspects of structural analysis.

X-ray Crystallography: A High-Resolution Snapshot

X-ray crystallography provides a static, high-resolution three-dimensional model of a molecule by analyzing the diffraction pattern of X-rays passing through a crystal of that molecule.[1] For enzyme-inhibitor complexes, this technique can reveal the precise orientation of the inhibitor within the enzyme's active site and the network of interactions that stabilize the complex.

cluster_0 Protein Preparation cluster_1 Crystallization cluster_2 Data Collection & Structure Solution P1 Gene Expression & Overproduction P2 Cell Lysis & Clarification P1->P2 P3 Purification (e.g., Affinity, IEX, SEC) P2->P3 P4 Purity & Homogeneity Assessment (SDS-PAGE, SEC-MALS) P3->P4 C1 High-Throughput Screening P4->C1 Concentrated, Pure Protein C2 Optimization of Conditions C1->C2 C3 Co-crystallization or Soaking with Inhibitor C2->C3 C4 Crystal Harvesting & Cryo-protection C3->C4 D1 X-ray Diffraction Data Collection C4->D1 Cryo-cooled Crystal D2 Data Processing & Scaling D1->D2 D3 Phase Determination (e.g., Molecular Replacement) D2->D3 D4 Model Building & Refinement D3->D4 Output Output D4->Output Final 3D Structure (PDB file) cluster_0 Sample Preparation cluster_1 NMR Titration cluster_2 Data Analysis S1 Isotope Labeling of Protein (15N, 13C) S2 Purification & Buffer Exchange S1->S2 N1 Acquire Reference Spectrum (e.g., 1H-15N HSQC) of Apo-Protein S2->N1 Labeled Protein Sample S3 Preparation of Ligand Stock Solution N2 Incremental Addition of Ligand S3->N2 Unlabeled Ligand N1->N2 N3 Acquire Spectrum at Each Titration Point N2->N3 A1 Chemical Shift Perturbation (CSP) Analysis A2 Mapping Binding Site on Protein Structure A1->A2 A3 Determination of Dissociation Constant (Kd) A1->A3 Output1 Output1 A2->Output1 Binding Site Map Output2 Output2 A3->Output2 Binding Affinity cluster_0 Preparation cluster_1 Docking Simulation cluster_2 Analysis Prep1 Retrieve Protein Structure (e.g., PDB ID: 3THC) Prep2 Prepare Protein (Add Hydrogens, Assign Charges) Prep1->Prep2 Dock1 Define Binding Site (Grid Box) Prep2->Dock1 Prep3 Generate 3D Structure of Ligand Prep4 Prepare Ligand (Assign Charges, Define Rotatable Bonds) Prep3->Prep4 Dock2 Run Docking Algorithm (e.g., AutoDock Vina) Prep4->Dock2 Dock1->Dock2 Dock3 Generate Multiple Binding Poses Dock2->Dock3 Ana1 Rank Poses by Scoring Function Ana2 Visual Inspection of Top Poses Ana1->Ana2 Ana3 Analyze Protein-Ligand Interactions Ana2->Ana3 Output Output Ana3->Output Predicted Binding Mode & Interactions

Sources

Validation

A Comparative Guide to the Synthesis of 1-Amino-1-deoxy-D-galactitol: Efficiency and Cost Analysis

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist In the landscape of pharmaceutical research and development, the synthesis of aminated sugar alcohols is of param...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of pharmaceutical research and development, the synthesis of aminated sugar alcohols is of paramount importance due to their versatile applications as chiral building blocks, enzyme inhibitors, and components of therapeutic agents. Among these, 1-Amino-1-deoxy-D-galactitol, a derivative of D-galactose, presents a valuable synthetic target. This guide provides an in-depth, objective comparison of the two primary synthetic routes to this compound: the reductive amination of D-galactose and the catalytic hydrogenation of D-galactosamine. The analysis focuses on key metrics of efficiency, including reaction yield and complexity, and provides a comprehensive cost breakdown to inform strategic decisions in laboratory and process chemistry.

Introduction: The Significance of 1-Amino-1-deoxy-D-galactitol

1-Amino-1-deoxy-D-galactitol, also known as galactosaminitol, is the reduced form of D-galactosamine. Its structure, featuring a polyhydroxylated linear carbon chain with a terminal amino group, makes it a valuable chiral precursor in the synthesis of more complex molecules, including glycosidase inhibitors and immunomodulatory agents. The choice of synthetic route to this compound can significantly impact the overall cost and timeline of a research or development project. This guide aims to provide the necessary data and analysis to make an informed decision based on the specific needs of your laboratory or production facility.

Route 1: Reductive Amination of D-Galactose

This one-pot synthesis is an attractive approach due to its directness, starting from the readily available and inexpensive monosaccharide, D-galactose. The reaction proceeds via the formation of an imine or iminium ion intermediate from the reaction of the aldehyde group of D-galactose with an ammonia source, which is then reduced in situ to the desired primary amine.

Causality Behind Experimental Choices

The selection of ammonium acetate as the ammonia source is strategic; it provides both ammonia and a mild acidic environment (pH ~7) that favors the formation of the imine intermediate without promoting significant side reactions. Sodium borohydride is chosen as the reducing agent for its selectivity. It readily reduces the imine intermediate to the amine but is less reactive towards the starting aldehyde under these conditions, thus minimizing the formation of the corresponding alcohol byproduct, galactitol. Methanol is an effective solvent as it solubilizes the reactants and does not interfere with the reaction.

Experimental Protocol

Materials:

  • D-Galactose

  • Ammonium acetate

  • Sodium borohydride

  • Methanol

  • Hydrochloric acid (for workup)

  • Dowex 50WX8 resin (or similar cation exchange resin)

Procedure:

  • In a round-bottom flask, dissolve D-galactose (1 equivalent) in methanol.

  • Add ammonium acetate (10 equivalents) to the solution and stir until dissolved.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add sodium borohydride (1.5 equivalents) portion-wise, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 24 hours.

  • Quench the reaction by the slow addition of 1 M hydrochloric acid until the effervescence ceases.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Dissolve the residue in water and apply it to a column of Dowex 50WX8 (H+ form) cation exchange resin.

  • Wash the column with deionized water to remove unreacted galactose and inorganic salts.

  • Elute the desired product with aqueous ammonia (e.g., 2 M).

  • Collect the fractions containing the product (monitor by TLC or other appropriate methods) and concentrate under reduced pressure to yield 1-Amino-1-deoxy-D-galactitol.

Efficiency Analysis
  • Yield: The reported yields for this one-pot reaction are generally in the range of 50-60% . The main loss of yield is attributed to the formation of the over-alkylation byproduct where the initially formed amine reacts with another molecule of galactose, and the incomplete conversion of the starting material.

  • Simplicity: This is a one-pot reaction, which simplifies the experimental setup and reduces the overall reaction time.

  • Purification: Purification requires ion-exchange chromatography, which can be time-consuming and may require specialized equipment, especially for larger-scale preparations.

Route 2: Catalytic Hydrogenation of D-Galactosamine

This route utilizes the commercially available D-galactosamine hydrochloride as the starting material. The aldehyde group of the amino sugar is reduced to a primary alcohol using a heterogeneous catalyst under a hydrogen atmosphere.

Causality Behind Experimental Choices

D-galactosamine hydrochloride is a stable and readily available starting material. The use of a heterogeneous catalyst like Raney Nickel or Palladium on Carbon (Pd/C) is advantageous as it simplifies the workup procedure; the catalyst can be easily removed by filtration.[1] Raney Nickel is often preferred for this type of reduction due to its high activity and lower cost compared to palladium catalysts.[1][2] The reaction is typically carried out in water or a protic solvent like ethanol to ensure the solubility of the starting material. The addition of a base, such as ammonium hydroxide, is necessary to neutralize the hydrochloride salt and liberate the free amine for the reaction to proceed efficiently.

Experimental Protocol

Materials:

  • D-Galactosamine hydrochloride[3][4][5][6][7]

  • Raney Nickel (slurry in water) or 10% Palladium on Carbon

  • Ethanol or Water

  • Ammonium hydroxide (optional, to neutralize HCl salt)

  • Hydrogen gas

  • Celite or a similar filter aid

Procedure:

  • In a hydrogenation vessel, dissolve D-galactosamine hydrochloride (1 equivalent) in deionized water or ethanol.

  • If using the hydrochloride salt directly, add a stoichiometric amount of a base like ammonium hydroxide to neutralize the acid.

  • Carefully add the Raney Nickel catalyst (as a slurry, approximately 10-20% by weight of the starting material).

  • Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by hydrogen uptake or by analytical techniques like TLC or NMR. The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain 1-Amino-1-deoxy-D-galactitol.

Efficiency Analysis
  • Yield: This method generally provides higher yields, often in the range of 85-95% . The reaction is typically clean with minimal side products.

  • Simplicity: The reaction setup is straightforward, and the workup involves a simple filtration to remove the catalyst.

  • Purification: In many cases, the product obtained after filtration and solvent removal is of high purity and may not require further purification.

Comparative Analysis: Efficiency and Cost

To provide a clear comparison, the following tables summarize the key performance indicators and a detailed cost analysis for the synthesis of 10 grams of 1-Amino-1-deoxy-D-galactitol via each route.

Table 1: Efficiency Comparison
ParameterRoute 1: Reductive AminationRoute 2: Catalytic Hydrogenation
Starting Material D-GalactoseD-Galactosamine Hydrochloride
Number of Steps 1 (One-pot)1
Typical Yield 50-60%85-95%
Reaction Time ~24 hours~12-24 hours
Purification Method Ion-exchange chromatographyFiltration
Process Complexity Moderate (purification)Low
Table 2: Cost Analysis (for the synthesis of 10g of product)
ReagentRoute 1: Reductive AminationRoute 2: Catalytic Hydrogenation
Starting Material D-Galactose (~18g @ ~

5.40
D-Galactosamine HCl (~11g @ ~

165.00
Key Reagent/Catalyst Sodium Borohydride (~6g @ ~

3.00
Raney Nickel (~2g @ ~

6.00
Other Reagents Ammonium Acetate (~80g @ ~

8.00
Ammonium Hydroxide (5mL) = **$1.00
Solvents Methanol (~500mL @ ~

25.00
Ethanol (~200mL @ ~

12.00
Estimated Total Cost ~$41.40 ~$184.00

Note: Prices are estimates based on current market values for laboratory-grade chemicals and may vary depending on the supplier and quantity purchased.

Visualizing the Synthetic Pathways

To further clarify the two synthetic routes, the following diagrams illustrate the chemical transformations.

reductive_amination D_Galactose D-Galactose Imine Imine Intermediate D_Galactose->Imine + NH₃ (from Ammonium Acetate) Product 1-Amino-1-deoxy-D-galactitol Imine->Product + NaBH₄ (Reduction)

Caption: Reductive Amination of D-Galactose.

catalytic_hydrogenation D_Galactosamine D-Galactosamine HCl Product 1-Amino-1-deoxy-D-galactitol D_Galactosamine->Product H₂, Raney Ni or Pd/C

Caption: Catalytic Hydrogenation of D-Galactosamine.

Conclusion and Recommendations

The choice between the reductive amination of D-galactose and the catalytic hydrogenation of D-galactosamine for the synthesis of 1-Amino-1-deoxy-D-galactitol depends heavily on the priorities of the researcher or organization.

  • For cost-sensitive projects and large-scale synthesis , the reductive amination of D-galactose (Route 1) is the clear winner. The significantly lower cost of the starting material outweighs the moderate yield and more complex purification process.

  • For projects where time, purity, and ease of operation are paramount , the catalytic hydrogenation of D-galactosamine (Route 2) is the superior choice. Despite the higher cost of the starting material, the high yield, simple workup, and likelihood of obtaining a pure product without extensive purification make this route highly efficient for laboratory-scale synthesis and rapid production of high-purity material.

Ultimately, this guide provides the foundational data for an informed decision. It is recommended to perform a small-scale trial of the chosen route to validate the expected outcomes within your specific laboratory setting.

References

  • MDPI. Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers. [Link]

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Comparative

A Comparative Guide to the Efficacy of β-Galactosidase Inhibitors: Focusing on 1-Amino-1-deoxy-D-galacticol

This guide provides an in-depth, objective comparison of the inhibitory efficacy of 1-Amino-1-deoxy-D-galacticol against other prominent β-galactosidase inhibitors. It is intended for researchers, scientists, and drug de...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the inhibitory efficacy of 1-Amino-1-deoxy-D-galacticol against other prominent β-galactosidase inhibitors. It is intended for researchers, scientists, and drug development professionals engaged in fields requiring the modulation of β-galactosidase activity, from lysosomal storage disease research to molecular biology applications.

Introduction: The Significance of β-Galactosidase and Its Inhibition

β-Galactosidase (EC 3.2.1.23) is a critical glycoside hydrolase enzyme that catalyzes the hydrolysis of terminal β-galactosidic linkages in a variety of substrates, including lactose and gangliosides. In humans, the lysosomal form of this enzyme is essential; its deficiency leads to debilitating lysosomal storage disorders such as GM1-gangliosidosis and Morquio B disease.[1][2] In biotechnology, the E. coli ortholog (LacZ) is a cornerstone reporter gene.

The inhibition of β-galactosidase is a key strategy in both therapeutic and research contexts. Small molecule inhibitors can act as pharmacological chaperones (PCs) , which bind to and stabilize mutant, misfolded enzymes, thereby promoting proper trafficking to the lysosome and restoring partial activity.[2][3] This approach holds promise for treating genetic disorders. Conversely, potent and specific inhibitors are invaluable tools for studying enzyme kinetics, imaging gene expression, and controlling enzymatic reactions.[4][5]

This guide will dissect the efficacy of several key inhibitors, with a focus on understanding their relative strengths and ideal applications.

A Closer Look at Key β-Galactosidase Inhibitors

The efficacy of an inhibitor is primarily quantified by its half-maximal inhibitory concentration (IC50) or its inhibitor constant (Ki) , with lower values indicating higher potency. The mechanism of inhibition—typically competitive—is also a crucial factor.

Iminosugars: The Chaperone Candidates

Iminosugars are carbohydrate analogues where the endocyclic oxygen is replaced by a nitrogen atom.[6] This structural change allows them to mimic the transition state of the glycosidic bond cleavage, making them potent competitive inhibitors of glycosidases.[6][7]

  • 1-Deoxygalactonojirimycin (DGJ): DGJ is one of the most well-studied iminosugar inhibitors of galactosidases.[9] Its primary therapeutic application is as a pharmacological chaperone for Fabry disease, where it stabilizes mutant α-galactosidase A.[9][10][11] However, it is also a potent inhibitor of β-galactosidase. Its ability to promote correct folding and trafficking of mutant enzymes makes it a leading candidate for treating certain forms of GM1-gangliosidosis.[2][3]

  • N-octyl-4-epi-β-valienamine (NOEV): NOEV is a powerful, synthetic inhibitor of human lysosomal β-galactosidase, with a reported IC50 of 0.2 µM .[1] It was specifically designed as a chemical chaperone for GM1-gangliosidosis.[1] Studies have shown that NOEV can effectively restore mutant enzyme activity in patient-derived fibroblasts and can cross the blood-brain barrier in mouse models, leading to a significant arrest of neurological progression.[1][12]

Thioglycosides: The Research Tools

Thioglycosides replace the glycosidic oxygen with a sulfur atom, rendering the bond resistant to enzymatic hydrolysis. This makes them stable, potent competitive inhibitors.

  • Phenylethyl β-D-thiogalactopyranoside (PETG): PETG is a highly potent, cell-permeant competitive inhibitor of E. coli β-galactosidase.[4][13][14] Its stability and ability to enter cells make it an excellent tool for research applications, particularly for inhibiting the LacZ reporter enzyme in cell culture or for structural biology studies.[13][14][15] Radioiodinated versions of PETG have been developed for noninvasive imaging of lacZ gene expression in vivo.[4][5]

Comparative Efficacy: A Data-Driven Summary

To provide a clear, objective comparison, the reported inhibitory potencies of these compounds against β-galactosidase are summarized below. It is critical to note that IC50 values can vary based on the enzyme source (e.g., human lysosomal vs. E. coli), substrate used, and specific assay conditions (pH, temperature).

InhibitorTypeReported IC50 / KiPrimary Application / Notes
N-octyl-4-epi-β-valienamine (NOEV) Iminosugar derivative0.2 µM (human β-galactosidase)[1]Potent pharmacological chaperone for GM1-gangliosidosis.[1][12]
1-Deoxygalactonojirimycin (DGJ) IminosugarPotent inhibitor; specific IC50 for β-Gal varies.Pharmacological chaperone for lysosomal storage diseases.[2][3]
Phenylethyl β-D-thiogalactopyranoside (PETG) ThioglycosidePotent competitive inhibitor.Research tool, lacZ inhibition, imaging.[4][5][14]
1-Amino-1-deoxy-β-D-galactose Galactose AnalogueCompetitive inhibitor; quantitative IC50 not specified.Used for enzyme characterization and purification.[8]

From the available data, NOEV stands out as a highly potent inhibitor specifically targeting human lysosomal β-galactosidase, making it a leading candidate for therapeutic development.[1] DGJ's value lies in its proven chaperone activity for multiple glycosidases.[2][3][6] PETG is an indispensable tool for molecular biology due to its potency against the bacterial enzyme and its cell permeability.[14] While 1-Amino-1-deoxy-D-galacticol and its analogues are effective competitive inhibitors, they are generally utilized as biochemical tools rather than high-potency modulators.[8]

Visualizing the Science

Mechanism of Competitive Inhibition

The inhibitors discussed, including 1-Amino-1-deoxy-D-galacticol, primarily act as competitive inhibitors. They reversibly bind to the enzyme's active site, preventing the natural substrate from binding.

G E Free Enzyme (β-Galactosidase) ES Enzyme-Substrate Complex E->ES + S EI Enzyme-Inhibitor Complex (Inactive) E->EI + I S Substrate (e.g., Lactose) I Inhibitor (e.g., 1-Amino-1-deoxy-D-galacticol) ES->E P Products (Glucose + Galactose) ES->P k_cat EI->E

Caption: Competitive inhibition of β-galactosidase.

Experimental Workflow for IC50 Determination

Evaluating the efficacy of a new inhibitor requires a robust and reproducible experimental protocol. The following workflow outlines the key steps for determining the IC50 value of a compound like 1-Amino-1-deoxy-D-galacticol.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Prepare serial dilutions of inhibitor a1 Add enzyme and inhibitor to 96-well plate p1->a1 p2 Prepare enzyme solution (β-Galactosidase) p2->a1 p3 Prepare substrate solution (e.g., ONPG) a3 Initiate reaction by adding substrate (ONPG) p3->a3 a2 Pre-incubate at 37°C a1->a2 a2->a3 a4 Incubate and monitor color development a3->a4 a5 Stop reaction with Na2CO3 solution a4->a5 d1 Read absorbance at 420 nm a5->d1 d2 Plot % Inhibition vs. [Inhibitor] d1->d2 d3 Calculate IC50 value (nonlinear regression) d2->d3

Sources

Safety & Regulatory Compliance

Safety

1-Amino-1-deoxy-D-galacticol proper disposal procedures

An In-Depth Guide to the Proper Disposal of 1-Amino-1-deoxy-D-galactitol As a Senior Application Scientist, the commitment to safety extends beyond the bench; it encompasses the entire lifecycle of a chemical, including...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Proper Disposal of 1-Amino-1-deoxy-D-galactitol

As a Senior Application Scientist, the commitment to safety extends beyond the bench; it encompasses the entire lifecycle of a chemical, including its responsible disposal. This guide provides a detailed, step-by-step framework for the proper disposal of 1-Amino-1-deoxy-D-galactitol (also known as D-Galactosylamine), ensuring the safety of laboratory personnel and compliance with environmental regulations. The procedures outlined here are grounded in established safety protocols and an understanding of the material's chemical properties.

Essential Safety Profile and Hazard Identification

Before handling any chemical for disposal, a thorough understanding of its intrinsic hazards is paramount. 1-Amino-1-deoxy-D-galactitol is a combustible solid that, while not classified as acutely toxic, presents specific risks that dictate handling and disposal procedures.

According to safety data sheets, the compound is classified with the following hazard statements:

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2]

These classifications necessitate the use of appropriate Personal Protective Equipment (PPE) at all times, not just during experimentation but also during waste handling and disposal. The causality is clear: the amino and hydroxyl groups can interact with biological tissues, leading to irritation. Minimizing exposure is the primary directive.

Table 1: Required Personal Protective Equipment (PPE)
Protection TypeSpecificationRationale
Hand Protection Nitrile or latex gloves tested according to EN 374.[3]Prevents direct skin contact, mitigating the risk of skin irritation (H315).
Eye/Face Protection Safety goggles with side protection or a face shield.[3]Protects against airborne dust particles and accidental splashes, preventing serious eye irritation (H319).
Respiratory Protection N95 (US) or P1 type dust mask.[1][3]Required when handling the powder to prevent inhalation of dust, which can cause respiratory irritation (H335).
Body Protection Standard laboratory coat.Protects skin and clothing from contamination.

Pre-Disposal Operations: Waste Segregation and Handling

Proper disposal begins at the point of waste generation. The fundamental principle is that chemical waste must never be disposed of via standard trash or sewer systems.[4][5] For 1-Amino-1-deoxy-D-galactitol, all waste streams must be treated as chemical waste.

Core Principles:

  • Avoid Dust Generation: When handling the solid form, minimize the creation of airborne dust.[6] Work in a well-ventilated area, and if possible, a chemical fume hood.

  • Use Designated Containers: All waste must be collected in sturdy, leak-proof containers that are chemically compatible with the material.[4][7] For 1-Amino-1-deoxy-D-galactitol, a high-density polyethylene (HDPE) container is suitable.

  • Labeling is Critical: Every waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("1-Amino-1-deoxy-D-galactitol"), and an accurate list of all constituents and their concentrations.[4][8] Do not use abbreviations or chemical formulas.

  • Segregation: Store the waste container away from incompatible materials, particularly strong oxidizing agents.[6]

Disposal Decision Workflow

The specific disposal protocol depends on the form and quantity of the waste. The following workflow provides a logical decision-making process to ensure the correct procedure is followed.

DisposalWorkflow start Start: Waste Generated waste_type What is the nature of the waste? start->waste_type spill Accidental Spill waste_type->spill Spill routine Routine Experimental Waste waste_type->routine Routine spill_form Is the spill solid or aqueous? spill->spill_form routine_form What is the form of the waste? routine->routine_form solid_spill Solid Powder Spill spill_form->solid_spill Solid liquid_spill Aqueous Solution Spill spill_form->liquid_spill Aqueous protocol_C Follow Protocol C: Spill Management & Decontamination solid_spill->protocol_C liquid_spill->protocol_C solid_waste Solid Waste (Unused chemical, contaminated weigh boats, gloves, etc.) routine_form->solid_waste Solid liquid_waste Aqueous Waste (Experimental solutions) routine_form->liquid_waste Aqueous protocol_A Follow Protocol A: Bulk Solid Waste Disposal solid_waste->protocol_A protocol_B Follow Protocol B: Aqueous Waste Disposal liquid_waste->protocol_B

Caption: Decision workflow for 1-Amino-1-deoxy-D-galactitol waste.

Step-by-Step Disposal Protocols

Protocol A: Disposal of Unused Product and Contaminated Solid Waste

This protocol applies to expired or unused 1-Amino-1-deoxy-D-galactitol and items grossly contaminated with the solid, such as weigh paper, gloves, or pipette tips.

  • Container Preparation: Select a designated solid chemical waste container. Ensure it is clean, dry, and properly labeled.

  • Waste Transfer:

    • For the original product container, ensure the cap is tightly sealed. If the container is compromised, place the entire sealed container into a larger, sealable plastic bag or secondary container.

    • Carefully place other contaminated solid items (gloves, wipers, etc.) into the waste container. Avoid dropping items from a height to prevent aerosolizing any residual powder.

  • Sealing and Storage: Securely close the waste container.[5][8] Store it in a designated satellite accumulation area within the lab, segregated from incompatible chemicals.[7][8]

  • Arrange for Pickup: Once the container is 3/4 full or has reached your institution's storage time limit (e.g., 150 days), submit a hazardous waste pickup request to your institution's Environmental Health and Safety (EHS) department.[4]

Protocol B: Disposal of Aqueous Solutions

This protocol is for solutions where 1-Amino-1-deoxy-D-galactitol is a solute.

  • Container Selection: Use a designated aqueous chemical waste container, typically a plastic carboy. Ensure it is correctly labeled with all chemical components and their concentrations.

  • Waste Collection: Pour the aqueous waste into the container using a funnel.

  • Prohibition of Sink Disposal: Under no circumstances should this waste be poured down the drain.[4] This is a critical compliance and environmental protection measure.

  • Sealing and Storage: Keep the container tightly capped when not in use. Store in secondary containment (e.g., a plastic tub) to mitigate potential leaks.

  • Arrange for Pickup: Follow your institution's procedure for EHS waste collection when the container is nearly full or reaches its storage time limit.

Protocol C: Small Spill Management and Decontamination

In the event of a small spill (<100g of solid or <200mL of a dilute solution), immediate and correct action is required to prevent exposure and contamination.

SpillResponse spill Spill Occurs alert 1. Alert Personnel & Restrict Area spill->alert ppe 2. Don Full PPE (Gloves, Goggles, Respirator) alert->ppe contain 3. Contain Spill (For liquids, use absorbent pads) ppe->contain cover 4. Cover Solid Spill with Damp Paper Towels (Prevents dust) contain->cover If Solid collect 5. Gently Scoop/Wipe Up Material into Waste Bag contain->collect If Liquid cover->collect decon 6. Decontaminate Area (Soap and water, then rinse) collect->decon package 7. Seal Waste Bag & Place in Solid Waste Container decon->package request 8. Request EHS Pickup package->request

Caption: Step-by-step workflow for small spill response.

Detailed Spill Decontamination Procedure:

  • Initial Cleaning: After carefully collecting the spilled material, wash the affected surface with soap and plenty of water.[9]

  • Rinsing: Thoroughly rinse the area with water.

  • Waste Collection: All cleaning materials (paper towels, absorbent pads, contaminated gloves) must be collected as solid chemical waste as described in Protocol A.

  • Hand Washing: Wash hands thoroughly with soap and water after the cleanup is complete.[6]

Institutional Framework and Final Disposal

It is crucial for all laboratory personnel to recognize that their responsibility is the proper collection, segregation, and temporary storage of chemical waste. The final treatment and disposal are handled by licensed hazardous waste management facilities contracted by your institution's EHS department.[8][10] Always adhere to your specific institutional guidelines, as they are designed to comply with federal, state, and local regulations.[8]

By following these detailed procedures, researchers can ensure that the disposal of 1-Amino-1-deoxy-D-galactitol is conducted with the highest standards of safety, scientific integrity, and environmental stewardship.

References

  • Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center. Available at: [Link]

  • Hazardous Waste Disposal Guide - Research Safety - Northwestern University. (2023-02-27). Available at: [Link]

  • Voluntary safety information following the Safety Data Sheet format according to Regulation (EC) No. 1907/2006 (REACH) - Carl ROTH. Available at: [Link]

  • Amino sugar - Wikipedia. Available at: [Link]

  • Flux Analysis of Free Amino Sugars and Amino Acids in Soils by Isotope Tracing with a Novel Liquid Chromatography/High Resolution Mass Spectrometry Platform - NIH. Available at: [Link]

  • Amino acid metabolism: Disposal of Nitrogen - Doctor 2018. Available at: [Link]

  • Amino Acid Metabolism - YouTube. (2017-05-29). Available at: [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS - University of Pennsylvania. Available at: [Link]

  • Hazardous Waste Disposal Guide - Research Areas - Dartmouth Policy Portal. Available at: [Link]

  • 18.5: Pathways of Amino Acid Degradation - Biology LibreTexts. (2022-05-24). Available at: [Link]

  • Deamination of Amino Acids - YouTube. (2016-08-03). Available at: [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories - Daniels Health. (2023-05-21). Available at: [Link]

  • Biochemistry, Protein Catabolism - StatPearls - NCBI Bookshelf - NIH. (2022-12-11). Available at: [Link]

  • Separation and Refining of Amino acids. Available at: [Link]

  • Buy 1-Amino-1-deoxy-D-galactopyranose from Samulpharma-Carbohydrate Chemistry. Available at: [Link]

  • Synthesis of (+)-1,5-dideoxy-1,5-imino-D-galactitol, a potent alpha-D-galactosidase inhibitor - PubMed. Available at: [Link]

  • 1-Amino-1-deoxy-d-fructose ("fructosamine") and its derivatives: An update - PubMed. Available at: [Link]

Sources

Handling

Personal protective equipment for handling 1-Amino-1-deoxy-D-galacticol

An Essential Guide to the Safe Handling of 1-Amino-1-deoxy-D-galacticol: Personal Protective Equipment and Disposal For the dedicated researchers, scientists, and drug development professionals navigating the complexitie...

Author: BenchChem Technical Support Team. Date: January 2026

An Essential Guide to the Safe Handling of 1-Amino-1-deoxy-D-galacticol: Personal Protective Equipment and Disposal

For the dedicated researchers, scientists, and drug development professionals navigating the complexities of novel chemical entities, ensuring safety is not merely a procedural checkbox; it is the bedrock of scientific integrity and innovation. This guide provides essential, immediate safety and logistical information for the handling of 1-Amino-1-deoxy-D-galacticol. Here, we move beyond generic protocols to deliver a framework of deep, causal understanding, empowering you to work with confidence and precision.

Understanding the Hazard Profile

1-Amino-1-deoxy-D-galacticol is a powdered amino sugar derivative. While comprehensive toxicological data may be limited, the primary hazards associated with this and similar compounds are:

  • Skin Irritation: Causes skin irritation.

  • Serious Eye Irritation: Causes serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation upon inhalation of dust particles.

Given these hazards, a robust personal protective equipment (PPE) strategy is paramount.

Core Principles of Personal Protective Equipment (PPE)

The selection of PPE should be a deliberative process based on a risk assessment of the procedures to be performed. For 1-Amino-1-deoxy-D-galacticol, the primary routes of exposure are dermal contact, eye contact, and inhalation of airborne particulates.

Eye and Face Protection: The First Line of Defense

Chemical splash goggles are mandatory whenever handling 1-Amino-1-deoxy-D-galacticol. Standard safety glasses do not provide a sufficient seal around the eyes to protect against fine powders. In situations where there is a significant risk of splashing, such as when preparing solutions, a face shield should be worn in addition to safety goggles.

Skin Protection: Beyond the Lab Coat

A standard laboratory coat is required to protect street clothing. However, the most critical component of skin protection is the selection of appropriate gloves.

Glove Selection: A Deeper Dive

While no specific breakthrough time data exists for 1-Amino-1-deoxy-D-galacticol, we can make an informed decision based on its chemical properties as an amino sugar and general chemical resistance guides. Nitrile gloves are a common and appropriate choice for handling many laboratory chemicals and are recommended for incidental contact with 1-Amino-1-deoxy-D-galacticol.

Key Considerations for Glove Usage:

  • Thickness: A glove thickness of at least 5 mil (0.127 mm) is recommended for better durability and resistance to tearing.

  • Inspection: Always inspect gloves for any signs of degradation, punctures, or tears before use.

  • Double Gloving: For procedures with a higher risk of contamination, such as weighing large quantities or during extensive handling, double gloving provides an additional layer of protection.

  • Immediate Replacement: If a glove comes into contact with the chemical, it should be removed and replaced immediately.[1][2] Disposable nitrile gloves are intended for splash protection, not prolonged immersion.[2]

  • Proper Removal: Avoid contaminating your skin when removing gloves. A standard procedure is to grasp the outside of one glove with the other gloved hand and peel it off. Then, with the ungloved hand, slide your fingers under the cuff of the remaining glove and peel it off from the inside out.

Glove AttributeRecommendationRationale
Material NitrileGood general chemical resistance and provides adequate protection against solid particulates.
Thickness ≥ 5 milOffers a balance of dexterity and durability, reducing the risk of punctures.
Condition Inspected before useEnsures the integrity of the protective barrier.
Usage Single-use, replace immediately upon contaminationPrevents permeation and accidental skin exposure.[1][2]
Respiratory Protection: Mitigating Inhalation Risks

Given that 1-Amino-1-deoxy-D-galacticol is a powder and can cause respiratory irritation, respiratory protection is crucial, especially when handling larger quantities or when there is a potential for dust generation.

  • For small quantities in a well-ventilated area: A NIOSH-approved N95 dust mask may be sufficient.

  • For larger quantities or when dust is likely: A half-mask respirator with P100 particulate filters is recommended.

All personnel required to wear respirators must be properly fit-tested and trained in their use.

Operational Plans: From Handling to Disposal

A meticulous operational plan is essential for minimizing risk and ensuring the integrity of your research.

Step-by-Step Handling Protocol
  • Preparation: Designate a specific area for handling 1-Amino-1-deoxy-D-galacticol. Ensure that a safety shower and eyewash station are readily accessible.

  • Donning PPE: Before handling the compound, don your PPE in the following order: lab coat, respirator (if required), safety goggles, and then gloves (double-gloving if necessary).

  • Handling:

    • Handle the solid material in a chemical fume hood or a ventilated enclosure to minimize dust generation.

    • Use tools such as spatulas and weigh boats that are dedicated to this compound or are thoroughly cleaned after use.

    • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Doffing PPE: Remove PPE in a manner that avoids self-contamination. The general order is gloves, goggles, lab coat, and then respirator (if worn). Wash your hands thoroughly with soap and water after removing all PPE.

PPE_Workflow cluster_Donning Donning PPE cluster_Doffing Doffing PPE Don1 Lab Coat Don2 Respirator Don1->Don2 Don3 Goggles Don2->Don3 Don4 Gloves Don3->Don4 Handle Handle Chemical Don4->Handle Doff1 Gloves Doff2 Goggles Doff1->Doff2 Doff3 Lab Coat Doff2->Doff3 Doff4 Respirator Doff3->Doff4 Wash Wash Hands Doff4->Wash Handle->Doff1

Caption: PPE Donning and Doffing Workflow.

Disposal Plan: A Commitment to Safety and Compliance

Proper disposal of 1-Amino-1-deoxy-D-galacticol and its associated waste is a critical component of laboratory safety and environmental responsibility.

Waste Segregation

All materials that have come into contact with 1-Amino-1-deoxy-D-galacticol must be treated as chemical waste. This includes:

  • Unused or unwanted solid compound

  • Solutions containing the compound

  • Contaminated PPE (gloves, masks, etc.)

  • Contaminated labware (weigh boats, pipette tips, etc.)

Disposal Protocol
  • Solid Waste:

    • Collect all solid waste, including contaminated PPE and labware, in a designated, clearly labeled, and sealable hazardous waste container.

    • The container should be made of a material compatible with the chemical. A high-density polyethylene (HDPE) container is a suitable choice.

  • Liquid Waste:

    • Collect all liquid waste in a designated, clearly labeled, and sealable hazardous waste container.

    • Do not mix with other incompatible waste streams.

  • Labeling:

    • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "1-Amino-1-deoxy-D-galacticol".

  • Storage:

    • Store waste containers in a designated satellite accumulation area that is secure and away from general laboratory traffic.

  • Disposal:

    • Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department. Do not dispose of this chemical down the drain or in the regular trash.[3]

Disposal_Workflow Start Waste Generation (Solid & Liquid) Solid_Waste Collect Solid Waste in Labeled Container Start->Solid_Waste Liquid_Waste Collect Liquid Waste in Labeled Container Start->Liquid_Waste Store Store in Satellite Accumulation Area Solid_Waste->Store Liquid_Waste->Store EHS Arrange EHS Pickup Store->EHS End Proper Disposal EHS->End

Caption: Chemical Waste Disposal Workflow.

Emergency Procedures: Preparedness is Key

Spill Response

In the event of a spill, remain calm and follow these steps:

  • Alert personnel in the immediate area.

  • Evacuate the area if the spill is large or if you are unsure of the hazard.

  • Don appropriate PPE before attempting to clean up the spill.

  • For a solid spill:

    • Gently cover the spill with absorbent pads or paper towels to prevent the powder from becoming airborne.

    • Carefully sweep the material into a designated hazardous waste container. Avoid creating dust.

  • Decontamination:

    • Clean the spill area with soap and water.

    • For final decontamination, wipe the area with a 70% ethanol solution.

  • Dispose of all cleanup materials as hazardous waste.

First Aid
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

By adhering to these principles and protocols, you can ensure a safe and productive research environment when working with 1-Amino-1-deoxy-D-galacticol.

References

  • Ansell. (2019, November 1). Ansell Nitrile & Neoprene lab thickness gloves - Ansell Chemical Guardian Report. Duke Safety.
  • University of Pennsylvania EHRS.
  • Oregon State University. Glove Material Breakthrough Time after Total Immersion.
  • Kimberly-Clark. Kimberly Clark Nitrile Gloves Chemical Resistance Guide.
  • SHOWA.
  • Samulpharma-Carbohydrate Chemistry.
  • Plasma Assisted Decontamin
  • Biology Stack Exchange. (2017, January 30). Sterilize/disinfect sugar for lab use.
  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABOR
  • University of Minnesota University Health & Safety. Decontamination of Biohazards and Infectious Agents.
  • Princeton EHS. Trash Disposal.
  • Stanford Environmental Health & Safety.
  • National Institutes of Health.
  • Santa Cruz Biotechnology. 1-Amino-1-deoxy-D-galacticol | CAS 488-42-6.
  • Sigma-Aldrich. 1-Amino-1-deoxy-β-D-galactose 74867-91-7.
  • ResearchGate. (2025, August 10).
  • MDPI. Scalable Production of Low-Molecular-Weight Chitosan: Comparative Study of Conventional, Microwave, and Autoclave-Assisted Methods.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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